molecular formula C16H22BrNO3 B15620632 Homatropine Bromide

Homatropine Bromide

Número de catálogo: B15620632
Peso molecular: 356.25 g/mol
Clave InChI: DWSGTFTVBLXELC-JAWPBFRBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Homatropine Bromide is a useful research compound. Its molecular formula is C16H22BrNO3 and its molecular weight is 356.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C16H22BrNO3

Peso molecular

356.25 g/mol

Nombre IUPAC

[(1R,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate;hydrobromide

InChI

InChI=1S/C16H21NO3.BrH/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11;/h2-6,12-15,18H,7-10H2,1H3;1H/t12-,13-,15?;/m1./s1

Clave InChI

DWSGTFTVBLXELC-JAWPBFRBSA-N

Origen del producto

United States

Foundational & Exploratory

Homatropine Bromide: A Technical Guide to its Mechanism of Action on Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homatropine (B1218969) bromide is a synthetic tertiary amine alkaloid that functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] This technical guide provides an in-depth analysis of the mechanism of action of homatropine bromide, focusing on its interaction with the five muscarinic receptor subtypes (M1-M5). The document details the downstream signaling pathways affected by this compound's antagonistic action, presents quantitative binding affinity data, and outlines the experimental protocols used to determine these values. Visual diagrams are included to illustrate key concepts and experimental workflows, offering a comprehensive resource for researchers and professionals in pharmacology and drug development.

Introduction: this compound as a Muscarinic Antagonist

This compound is a well-characterized anticholinergic agent that exerts its effects by competitively inhibiting the binding of the endogenous neurotransmitter, acetylcholine (ACh), to muscarinic receptors.[1][2] This competitive antagonism prevents the activation of these G protein-coupled receptors (GPCRs), thereby blocking the physiological responses typically mediated by parasympathetic nerve stimulation.[2] The five subtypes of muscarinic receptors (M1, M2, M3, M4, and M5) are expressed in various tissues throughout the body and are involved in a wide range of physiological functions, including smooth muscle contraction, glandular secretion, and heart rate regulation. The clinical and pharmacological effects of this compound are a direct consequence of its blockade of these receptors.

Mechanism of Action: Competitive Antagonism

This compound's primary mechanism of action is competitive antagonism at muscarinic receptors. This means that this compound reversibly binds to the same site on the receptor as acetylcholine but does not activate it. By occupying the binding site, this compound prevents acetylcholine from binding and initiating the downstream signaling cascade. The antagonism is surmountable, meaning that its effect can be overcome by increasing the concentration of the agonist (acetylcholine).

dot

Figure 1: Competitive antagonism of acetylcholine by homatropine.

Muscarinic Receptor Subtypes and Downstream Signaling

The five muscarinic receptor subtypes are coupled to different G proteins, leading to distinct intracellular signaling pathways. This compound, by blocking these receptors, inhibits their respective signaling cascades.

  • M1, M3, and M5 Receptors: These receptors are primarily coupled to Gq/11 proteins. Upon activation by an agonist, they stimulate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound's antagonism at these receptors prevents this cascade.

  • M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Agonist binding to M2 and M4 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, the βγ subunits of the Gi/o protein can directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization. This compound's blockade of these receptors prevents these inhibitory effects.

dot

Signaling_Pathways cluster_M1M3M5 M1, M3, M5 Receptor Pathway cluster_M2M4 M2, M4 Receptor Pathway ACh_M135 Acetylcholine M135R M1/M3/M5 Receptor ACh_M135->M135R Activates Gq11 Gq/11 M135R->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 PKC Protein Kinase C DAG->PKC Homatropine_M135 Homatropine Homatropine_M135->M135R Blocks ACh_M24 Acetylcholine M24R M2/M4 Receptor ACh_M24->M24R Activates Gio Gi/o M24R->Gio AC Adenylyl Cyclase Gio->AC Inhibits cAMP ↓ cAMP AC->cAMP Homatropine_M24 Homatropine Homatropine_M24->M24R Blocks

Figure 2: Downstream signaling pathways of muscarinic receptors.

Quantitative Data: Binding Affinities

Receptor SubtypepA2Reference Tissue/System
M17.58Human Umbilical Vein
M26.78Human Umbilical Vein
M37.94Human Umbilical Vein
M4-Data not available
M5-Data not available

Note: pA2 values can be influenced by experimental conditions. The data presented here is from a study on human umbilical vein, and affinities may vary in other tissues.[2]

Experimental Protocols

The determination of the binding affinity and potency of this compound at muscarinic receptors involves specific experimental methodologies. The following sections provide detailed protocols for two key experimental approaches.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the muscarinic receptor subtype of interest.

  • Radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-QNB).

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Glass fiber filters.

  • Scintillation fluid.

  • 96-well filter plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes or tissue homogenates expressing the target muscarinic receptor subtype. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add assay buffer, a fixed concentration of the radiolabeled ligand, and the membrane preparation.

    • Non-specific Binding: Add assay buffer, the radiolabeled ligand, a high concentration of a known non-selective muscarinic antagonist (e.g., atropine), and the membrane preparation.

    • Competition: Add assay buffer, the radiolabeled ligand, varying concentrations of this compound, and the membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

dot

Radioligand_Binding_Workflow Start Start Prepare Membranes Prepare Membranes Start->Prepare Membranes Set up Assay Set up Assay Prepare Membranes->Set up Assay Protein Quantification Incubate Incubate Set up Assay->Incubate Total, Non-specific, Competition wells Filter & Wash Filter & Wash Incubate->Filter & Wash Equilibrium Count Radioactivity Count Radioactivity Filter & Wash->Count Radioactivity Separate bound/free Data Analysis Data Analysis Count Radioactivity->Data Analysis Scintillation Counter End End Data Analysis->End Calculate IC50 & Ki

Figure 3: Experimental workflow for a competitive radioligand binding assay.
Schild Regression Analysis for pA2 Determination

This functional assay determines the potency of a competitive antagonist (this compound) by measuring its ability to shift the dose-response curve of an agonist. The pA2 value is the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.

Materials:

  • Isolated tissue preparation responsive to muscarinic agonists (e.g., guinea pig ileum, rabbit vas deferens).

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Muscarinic agonist (e.g., acetylcholine, carbachol).

  • This compound.

  • Isotonic transducer and recording system.

Procedure:

  • Tissue Preparation: Mount the isolated tissue in the organ bath containing physiological salt solution and allow it to equilibrate under a resting tension.

  • Control Agonist Dose-Response Curve: Generate a cumulative concentration-response curve for the agonist by adding increasing concentrations of the agonist to the organ bath and recording the tissue response (e.g., contraction).

  • Antagonist Incubation: Wash the tissue and allow it to return to baseline. Then, add a known concentration of this compound to the bath and incubate for a predetermined period to allow for equilibrium.

  • Agonist Dose-Response Curve in the Presence of Antagonist: In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist.

  • Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with at least two other different concentrations of this compound.

  • Data Analysis:

    • For each concentration of this compound, determine the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[Homatropine]) on the x-axis.

    • Perform a linear regression on the data points. The x-intercept of the regression line is the pA2 value. The slope of the line should be close to 1 for a competitive antagonist.

Conclusion

This compound is a competitive antagonist of all five muscarinic acetylcholine receptor subtypes. Its mechanism of action involves the direct blockade of acetylcholine binding, thereby inhibiting the downstream signaling pathways associated with each receptor subtype. The quantitative characterization of its binding affinity and potency is crucial for understanding its pharmacological profile and for the development of more selective muscarinic receptor modulators. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other muscarinic receptor ligands.

References

Homatropine Bromide: A Technical Guide to Receptor Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homatropine (B1218969) bromide is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), a class of G-protein coupled receptors (GPCRs) integral to the parasympathetic nervous system. Its therapeutic applications, primarily in ophthalmology for mydriasis and cycloplegia, stem from its ability to block the effects of acetylcholine at these receptors. This technical guide provides an in-depth analysis of the receptor binding affinity and kinetics of homatropine bromide, offering valuable insights for researchers and professionals in pharmacology and drug development. While comprehensive data on its binding kinetics are limited in publicly available literature, this document compiles existing affinity data and outlines the standard experimental protocols used to determine these crucial pharmacological parameters.

Receptor Binding Affinity

This compound exhibits affinity for various subtypes of muscarinic acetylcholine receptors. The binding affinity is a measure of the strength of the interaction between this compound and the receptor. This is typically quantified by the inhibition constant (Kᵢ), the concentration of the drug that occupies 50% of the receptors in a competition binding assay, or by the pA₂, a measure of antagonist potency derived from functional assays.

Quantitative Binding Affinity Data

The following tables summarize the available quantitative data on the binding affinity of this compound and its methylbromide derivative for muscarinic receptors. It is important to note that experimental conditions, tissue types, and radioligands used can influence these values.

Table 1: this compound IC₅₀ Values

Receptor/TissueSpeciesIC₅₀ (nM)Reference
Muscarinic AChR (Endothelial)WKY Rat162.5[1]
Muscarinic AChR (Smooth Muscle)SHR Rat170.3[1]

Table 2: Homatropine pA₂ Values

TissueSpeciespA₂Reference
StomachGuinea Pig7.13[2]
Atria (Force)Guinea Pig7.21[2]
Atria (Rate)Guinea Pig7.07[2]

Table 3: Homatropine Methylbromide Kᵢ Values

Receptor/TissueSpeciesKᵢ (nM)Reference
Muscarinic AChR (Aorta)Normotensive Rat2.3[3]
Muscarinic AChR (Aorta)Hypertensive Rat2.0[3]

Homatropine is known to act as an antagonist at M₁, M₂, M₃, M₄, and M₅ muscarinic receptor subtypes.[4]

Receptor Binding Kinetics

The kinetics of receptor binding, specifically the association rate constant (kₒₙ) and the dissociation rate constant (kₒff), provide a dynamic understanding of the drug-receptor interaction. These parameters determine the time course of receptor occupancy and can be more predictive of in vivo efficacy than affinity alone.

Experimental Protocols

The determination of receptor binding affinity and kinetics relies on established experimental methodologies. The following are detailed protocols for key experiments.

Radioligand Binding Assay for Determining Kᵢ

This protocol describes a competition binding assay to determine the inhibition constant (Kᵢ) of this compound for muscarinic receptors.

1. Materials:

  • Membrane Preparation: Tissue homogenates or cell membranes expressing the muscarinic receptor subtype of interest.

  • Radioligand: A tritiated muscarinic antagonist with high affinity and specificity (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • Unlabeled Ligand (Competitor): this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled muscarinic antagonist (e.g., atropine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter and Scintillation Fluid.

2. Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Radioligand and assay buffer.

    • Non-specific Binding: Radioligand and a saturating concentration of the non-specific binding control (e.g., 1 µM atropine).

    • Competition: Radioligand and serial dilutions of this compound.

  • Incubation: Add the membrane preparation to all wells. Incubate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding as a function of the log concentration of this compound.

  • Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Surface Plasmon Resonance (SPR) for Determining kₒₙ and kₒff

SPR is a label-free technique that can be used to measure the real-time association and dissociation of a small molecule like this compound from its receptor.

1. Materials:

  • SPR Instrument: (e.g., Biacore).

  • Sensor Chip: A sensor chip suitable for immobilizing proteins (e.g., CM5 chip).

  • Purified Receptor: Purified and solubilized muscarinic receptor.

  • Analyte: this compound in a suitable running buffer.

  • Immobilization Buffers and Reagents: As per the manufacturer's instructions for amine coupling (e.g., EDC, NHS).

  • Running Buffer: A buffer that mimics physiological conditions and minimizes non-specific binding.

2. Procedure:

  • Receptor Immobilization: Covalently immobilize the purified muscarinic receptor onto the sensor chip surface using standard amine coupling chemistry.

  • Baseline Establishment: Flow the running buffer over the sensor surface until a stable baseline is achieved.

  • Association Phase: Inject a series of concentrations of this compound over the sensor surface for a defined period. The binding of the analyte to the immobilized receptor will cause a change in the refractive index, which is measured in real-time.

  • Dissociation Phase: Replace the analyte solution with running buffer and monitor the dissociation of the drug-receptor complex over time.

  • Regeneration: Inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next cycle.

3. Data Analysis:

  • The resulting sensorgram (a plot of response units versus time) is analyzed using the instrument's software.

  • The association phase is fitted to a kinetic model to determine the association rate constant (kₒₙ).

  • The dissociation phase is fitted to a kinetic model to determine the dissociation rate constant (kₒff).

  • The equilibrium dissociation constant (Kₑ) can be calculated from the ratio of the rate constants: Kₑ = kₒff / kₒₙ .

Signaling Pathways

This compound exerts its effects by blocking the canonical signaling pathways of muscarinic acetylcholine receptors. These pathways are primarily dependent on the G-protein to which the receptor subtype couples.

  • M₁, M₃, and M₅ Receptors: These receptors couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

  • M₂ and M₄ Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Visualizations

The following diagrams illustrate the key signaling pathways and a general experimental workflow.

G cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling Acetylcholine Acetylcholine M1/M3/M5 Receptor M1/M3/M5 Receptor Acetylcholine->M1/M3/M5 Receptor Binds Gq/11 Gq/11 M1/M3/M5 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Cellular Response_1 Cellular Response_1 Ca2+ Release->Cellular Response_1 PKC Activation->Cellular Response_1

Caption: M₁, M₃, and M₅ muscarinic receptor signaling pathway.

G cluster_M2_M4 M2, M4 Receptor Signaling Acetylcholine Acetylcholine M2/M4 Receptor M2/M4 Receptor Acetylcholine->M2/M4 Receptor Binds Gi/o Gi/o M2/M4 Receptor->Gi/o Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase Inhibits ATP ATP Adenylyl Cyclase->ATP Converts cAMP cAMP ATP->cAMP Cellular Response_2 Cellular Response_2 cAMP->Cellular Response_2 Decreased levels lead to

Caption: M₂, and M₄ muscarinic receptor signaling pathway.

G Start Start Membrane_Preparation Prepare Membranes (Tissue/Cells) Start->Membrane_Preparation Assay_Setup Set up Assay Plate (Total, Non-specific, Competition) Membrane_Preparation->Assay_Setup Incubation Incubate with Radioligand and this compound Assay_Setup->Incubation Filtration Filter to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Analyze Data (IC50 -> Ki) Counting->Data_Analysis End End Data_Analysis->End

Caption: Radioligand binding assay workflow.

Conclusion

This compound is a well-established muscarinic acetylcholine receptor antagonist with demonstrable affinity for multiple receptor subtypes. While quantitative data on its binding affinity are available from various tissue preparations, a comprehensive profile of its binding kinetics, including association and dissociation rates for each muscarinic receptor subtype, remains to be fully elucidated in the public domain. The experimental protocols detailed in this guide, particularly radioligand binding assays and surface plasmon resonance, provide the methodological framework for obtaining these critical parameters. A deeper understanding of the binding kinetics of this compound will further refine its pharmacological profile and could inform the development of future muscarinic receptor modulators with optimized therapeutic properties.

References

In Vitro Pharmacological Profile of Homatropine Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homatropine Bromide is a synthetically derived anticholinergic agent, functioning as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its pharmacological action lies in the blockade of acetylcholine's effects at parasympathetic neuroeffector junctions, leading to a reduction in smooth muscle contractions and glandular secretions. This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, detailing its receptor binding affinity, functional antagonism, and the experimental methodologies used for these characterizations. The information presented herein is intended to support research and drug development efforts by providing a detailed understanding of this compound's activity at the cellular and receptor level.

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

This compound exerts its effects by competitively inhibiting the binding of the neurotransmitter acetylcholine to its receptors on the surface of effector cells. Specifically, it targets the muscarinic subtype of acetylcholine receptors, which are G-protein coupled receptors (GPCRs) integral to the parasympathetic nervous system. There are five known subtypes of muscarinic receptors (M1-M5), each with distinct tissue distributions and signaling pathways. Homatropine is known to be an antagonist at M1, M2, M3, M4, and M5 receptors.[1]

The antagonism of these receptors by this compound disrupts the normal signaling cascades initiated by acetylcholine. For instance, the blockade of M3 receptors in smooth muscle cells of the gastrointestinal tract leads to relaxation and reduced motility. Similarly, antagonism of M2 receptors in the heart can affect cardiac rate, and blockade of M3 receptors in exocrine glands reduces secretions.

Quantitative Pharmacological Data

The in vitro activity of this compound has been quantified through various assays, providing insights into its potency and affinity for muscarinic receptors. The following tables summarize the available quantitative data.

Table 1: Receptor Binding Affinity of this compound
Receptor SubtypeLigandPreparationpKi / KiReference
M1HomatropineNot SpecifiedNot Specified[1]
M2HomatropineNot SpecifiedNot Specified[1]
M3HomatropineNot SpecifiedNot Specified[1]
M4HomatropineNot SpecifiedNot Specified[1]
M5HomatropineNot SpecifiedNot Specified[1]

Note: While DrugBank lists Homatropine as an antagonist for M1-M5 receptors, specific Ki values from comprehensive binding assays are not provided.

Table 2: Functional Antagonism of this compound

Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.

Tissue/Cell LineAgonistParameterValueReference
Guinea Pig Atria (mediating force)Not SpecifiedpA27.21[2]
Guinea Pig Atria (mediating rate)Not SpecifiedpA27.07[2]
Guinea Pig StomachNot SpecifiedpA27.13[2]
Endothelial Muscarinic Receptors (WKY-E)Not SpecifiedIC50162.5 nM[2]
Smooth Muscle Muscarinic Receptors (SHR-E)Not SpecifiedIC50170.3 nM[2]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the pharmacological profile of muscarinic antagonists like this compound.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This protocol outlines the steps to determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific muscarinic receptor subtype expressed in a cell line.

4.1.1. Materials

  • Cell Membranes: Membranes from cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: A high-affinity muscarinic antagonist radiolabeled with tritium (B154650) (3H), such as [3H]-N-methylscopolamine ([3H]-NMS).

  • Non-specific Binding Control: A high concentration of a non-labeled, potent muscarinic antagonist (e.g., 1 µM atropine).

  • Test Compound: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

4.1.2. Procedure

  • Membrane Preparation:

    • Harvest cells expressing the receptor of interest.

    • Homogenize the cells in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, add the following to triplicate wells:

      • Total Binding: Assay buffer, cell membranes, and [3H]-NMS.

      • Non-specific Binding: Assay buffer, cell membranes, [3H]-NMS, and a saturating concentration of the non-labeled antagonist (e.g., atropine).

      • Test Compound: Assay buffer, cell membranes, [3H]-NMS, and varying concentrations of this compound.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4.1.3. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Functional Antagonism Assay for pA2 Determination (Schild Analysis)

This protocol describes the determination of the pA2 value of this compound using an isolated tissue preparation, such as guinea pig ileum or atria.

4.2.1. Materials

  • Isolated Tissue: Guinea pig ileum or atria.

  • Organ Bath: A temperature-controlled chamber with aeration.

  • Physiological Salt Solution: e.g., Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2.

  • Agonist: A muscarinic agonist such as carbachol (B1668302) or acetylcholine.

  • Antagonist: this compound.

  • Isotonic Transducer and Data Acquisition System.

4.2.2. Procedure

  • Tissue Preparation:

    • Euthanize a guinea pig and dissect the desired tissue (e.g., a segment of the ileum or the atria).

    • Mount the tissue in an organ bath containing physiological salt solution at 37°C.

    • Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.

  • Agonist Concentration-Response Curve:

    • Generate a cumulative concentration-response curve for the agonist by adding increasing concentrations of the agonist to the organ bath and recording the contractile or chronotropic response.

  • Antagonist Incubation:

    • Wash the tissue to remove the agonist and allow it to return to baseline.

    • Add a known concentration of this compound to the organ bath and incubate for a predetermined period (e.g., 30-60 minutes) to allow for equilibration.

  • Second Agonist Concentration-Response Curve:

    • In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist.

  • Repeat with Different Antagonist Concentrations:

    • Repeat steps 3 and 4 with at least two other concentrations of this compound.

4.2.3. Data Analysis (Schild Plot)

  • For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

  • Calculate log(DR-1) for each antagonist concentration.

  • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

  • The x-intercept of the linear regression of this plot is the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Signaling Pathways and Visualizations

This compound, as a muscarinic antagonist, blocks the signaling pathways initiated by acetylcholine binding to muscarinic receptors. These receptors are coupled to different G-proteins, leading to distinct downstream cellular responses.

Muscarinic Receptor Signaling Pathways

M1, M3, and M5 receptors primarily couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The βγ subunits of Gi/o can also directly modulate ion channels, such as opening potassium channels.

Muscarinic_Signaling ACh Acetylcholine M1_M3_M5 M1, M3, M5 Receptors ACh->M1_M3_M5 Binds M2_M4 M2, M4 Receptors ACh->M2_M4 Binds Homatropine This compound Homatropine->M1_M3_M5 Blocks Homatropine->M2_M4 Blocks Gq11 Gq/11 M1_M3_M5->Gq11 Activates Gi_o Gi/o M2_M4->Gi_o Activates PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits K_channel K+ Channel Opening Gi_o->K_channel Activates (βγ) PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP ↓ cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response1 Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response1 PKC_activation->Cellular_Response1 Cellular_Response2 Cellular Response (e.g., Decreased Heart Rate) cAMP->Cellular_Response2 K_channel->Cellular_Response2

Caption: Muscarinic receptor signaling pathways antagonized by this compound.

Experimental Workflow for In Vitro Characterization

The general workflow for the in vitro pharmacological characterization of a muscarinic antagonist like this compound involves a series of sequential and complementary assays.

Experimental_Workflow start Start: Test Compound (this compound) binding_assay Radioligand Binding Assay start->binding_assay functional_assay Functional Antagonism Assay (e.g., Isolated Tissue) start->functional_assay determine_ki Determine Ki for Receptor Subtypes (M1-M5) binding_assay->determine_ki determine_pa2 Determine pA2 (Schild Analysis) functional_assay->determine_pa2 data_analysis Data Analysis and Pharmacological Profile Generation determine_ki->data_analysis determine_pa2->data_analysis end End: In Vitro Pharmacological Profile data_analysis->end

References

The Core Effects of Homatropine Bromide on the Parasympathetic Nervous System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homatropine (B1218969) bromide is a synthetically derived tertiary amine alkaloid that functions as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors.[1] This action effectively blocks parasympathetic nerve stimulation, leading to a range of physiological effects.[1] This technical guide provides a comprehensive overview of the pharmacodynamics of homatropine bromide, with a focus on its interaction with the parasympathetic nervous system. It includes a summary of available quantitative data on its receptor affinity, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and relevant experimental workflows. While homatropine is a well-known anticholinergic agent, this guide also highlights the current gaps in the publicly available data, particularly concerning its specific affinity for the five muscarinic receptor subtypes.

Mechanism of Action

The parasympathetic nervous system, a division of the autonomic nervous system, regulates a host of involuntary bodily functions. Its actions are primarily mediated by the neurotransmitter acetylcholine (ACh) acting on two types of cholinergic receptors: nicotinic and muscarinic. This compound specifically targets muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs) found in various organs and tissues, including smooth muscle, cardiac muscle, and glands.[2][3]

Homatropine, as a competitive antagonist, possesses a bulky aromatic group that allows it to bind to the muscarinic receptor at the same site as acetylcholine.[1] However, unlike acetylcholine, the binding of homatropine does not elicit a cellular response. Instead, it physically obstructs acetylcholine from binding, thereby inhibiting parasympathetic nerve stimulation.[1] This blockade of cholinergic signaling pathways leads to the characteristic anticholinergic effects of homatropine.[1]

The five subtypes of muscarinic receptors (M1-M5) are distributed differently throughout the body and are coupled to different G-protein signaling pathways. M1, M3, and M5 receptors are coupled to Gq proteins, which activate phospholipase C, leading to an increase in intracellular calcium and subsequent excitatory effects. M2 and M4 receptors are coupled to Gi/Go proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP and inhibitory effects. The clinical effects of homatropine are a consequence of its antagonism at these various receptor subtypes.

Quantitative Data

The affinity of an antagonist for its receptor is a critical determinant of its potency and potential for off-target effects. This is typically quantified by the inhibition constant (Ki) or the pA2 value. The Ki represents the concentration of an antagonist that occupies 50% of the receptors in a radioligand binding assay. The pA2 value, derived from functional assays (Schild analysis), is the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.

ParameterValueTissue/ReceptorOrganismReference
IC50 162.5 nMEndothelial Muscarinic ReceptorsWistar-Kyoto RatSelleck Chemicals
IC50 170.3 nMSmooth Muscle Muscarinic ReceptorsSpontaneously Hypertensive RatSelleck Chemicals
pA2 7.13Muscarinic Receptors in StomachGuinea PigSelleck Chemicals
pA2 7.21Muscarinic Receptors in Atria (Force)Guinea PigSelleck Chemicals
pA2 7.07Muscarinic Receptors in Atria (Rate)Guinea PigSelleck Chemicals

For comparative purposes, the following table presents the pA2 values for atropine (B194438), a non-selective muscarinic antagonist, and pirenzepine (B46924), an M1-selective antagonist, in various tissues.

AntagonistpA2 ValueTissueOrganismReference
Atropine 8.16Gastric FundusGuinea Pig[4]
Atropine 8.52Gastric Smooth MuscleGuinea Pig[4]
Pirenzepine 7.06Gastric FundusGuinea Pig[4]
Pirenzepine 6.52Gastric Smooth MuscleGuinea Pig[4]

Experimental Protocols

The characterization of muscarinic receptor antagonists like this compound relies on established in vitro pharmacological assays. The two primary methods are radioligand binding assays and isolated organ bath experiments.

Radioligand Binding Assay for Muscarinic Receptor Affinity (Ki Determination)

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for muscarinic receptors using a radiolabeled antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS).

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO-K1 cells)

  • [3H]-N-methylscopolamine ([3H]-NMS)

  • This compound

  • Atropine (for non-specific binding determination)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold)

  • 96-well microplates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add the following to each well in triplicate:

    • Binding buffer

    • Cell membrane preparation

    • A fixed concentration of [3H]-NMS (typically at its Kd concentration)

    • Varying concentrations of this compound (for the competition curve) or a high concentration of atropine (for non-specific binding) or buffer alone (for total binding).

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific [3H]-NMS binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Organ Bath Assay and Schild Analysis (pA2 Determination)

This protocol describes the use of an isolated tissue preparation, such as the guinea pig ileum, to determine the functional antagonistic activity of this compound through Schild analysis.

Materials:

  • Guinea pig

  • Tyrode's solution (or other appropriate physiological salt solution)

  • Acetylcholine (or another suitable muscarinic agonist like carbachol)

  • This compound

  • Isolated organ bath system with force transducer and data acquisition system

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

Procedure:

  • Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.

  • Cleanse the ileum segment and mount it in an isolated organ bath containing Tyrode's solution, maintained at 37°C and bubbled with carbogen gas.

  • Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with regular changes of the Tyrode's solution.

  • Cumulative Concentration-Response Curve to Acetylcholine:

    • Add increasing concentrations of acetylcholine to the organ bath in a cumulative manner, allowing the tissue to reach a stable contraction at each concentration.

    • Record the contractile responses until a maximal response is achieved.

    • Wash the tissue repeatedly with fresh Tyrode's solution until it returns to the baseline resting tension.

  • Antagonism with this compound:

    • Incubate the tissue with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes).

    • Repeat the cumulative concentration-response curve to acetylcholine in the presence of this compound.

    • Wash the tissue thoroughly and repeat the antagonism protocol with at least two other concentrations of this compound.

  • Data Analysis (Schild Plot):

    • For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of acetylcholine in the presence of the antagonist to the EC50 of acetylcholine in the absence of the antagonist.

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[B]) on the x-axis.

    • Perform a linear regression on the data points. The x-intercept of the regression line is the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Visualizations

Signaling Pathway

G cluster_0 Parasympathetic Nerve Terminal cluster_1 Postsynaptic Cell Membrane ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (M1, M3, M5) ACh->mAChR Binds and Activates Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Increased Intracellular Ca2+ IP3->Ca Stimulates Release Response Cellular Response (e.g., Smooth Muscle Contraction) DAG->Response Ca->Response Homatropine Homatropine Bromide Homatropine->mAChR Competitively Blocks

Caption: Competitive antagonism of acetylcholine by this compound at a Gq-coupled muscarinic receptor.

Experimental Workflow

G cluster_0 Schild Analysis Workflow start Start prep Isolated Tissue Preparation (e.g., Guinea Pig Ileum) start->prep equilibrate Equilibration in Organ Bath prep->equilibrate control_crc Determine Control Agonist (ACh) Concentration-Response Curve equilibrate->control_crc wash1 Wash Tissue control_crc->wash1 incubate_ant Incubate with Homatropine (Concentration 1) wash1->incubate_ant ant_crc1 Determine ACh CRC in Presence of Antagonist incubate_ant->ant_crc1 wash2 Wash Tissue ant_crc1->wash2 incubate_ant2 Incubate with Homatropine (Concentration 2) wash2->incubate_ant2 ant_crc2 Determine ACh CRC in Presence of Antagonist incubate_ant2->ant_crc2 wash3 Wash Tissue ant_crc2->wash3 incubate_ant3 Incubate with Homatropine (Concentration 3) wash3->incubate_ant3 ant_crc3 Determine ACh CRC in Presence of Antagonist incubate_ant3->ant_crc3 analysis Calculate Dose Ratios and Construct Schild Plot ant_crc3->analysis end Determine pA2 Value analysis->end G cluster_0 Mechanism of this compound Action Homatropine This compound Binding Competitive Binding Homatropine->Binding mAChR Muscarinic Acetylcholine Receptors (mAChRs) ACh Acetylcholine (ACh) ACh->Binding Blockade Blockade of ACh Binding Binding->Blockade Homatropine Occupies Receptor Site NoSignal Inhibition of Signal Transduction Blockade->NoSignal Parasymp Decreased Parasympathetic Nervous System Activity NoSignal->Parasymp Effects Physiological Effects (Mydriasis, Cycloplegia, etc.) Parasymp->Effects

References

An In-depth Technical Guide to the Anticholinergic Properties of Homatropine Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Homatropine Bromide is a peripherally acting anticholinergic agent classified as a competitive muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2] Its primary mechanism of action involves the reversible blockade of acetylcholine (ACh) at these receptors, leading to the inhibition of parasympathetic nerve stimulation.[3][4] This action results in various physiological effects, including smooth muscle relaxation, reduced glandular secretions, and mydriasis.[5][6] This document provides a comprehensive technical overview of the anticholinergic properties of this compound, detailing its mechanism of action, quantitative receptor affinity and functional data, and the experimental protocols used for their determination.

Mechanism of Action

This compound functions as a competitive inhibitor of acetylcholine at muscarinic receptors.[1][3] By binding to these G-protein-coupled receptors, it prevents ACh from initiating the signal transduction cascade that leads to various cellular responses. These responses, which are subsequently inhibited by Homatropine, include the inhibition of adenylate cyclase, the breakdown of phosphoinositides, and the modulation of potassium channels.[3][7]

The antagonism occurs at postganglionic parasympathetic receptor sites located in the autonomic effector cells of smooth muscle, cardiac muscle (including the sinoatrial and atrioventricular nodes), and exocrine glands.[3][7] As a quaternary ammonium (B1175870) compound, Homatropine Methylbromide has limited ability to cross the blood-brain barrier, resulting in predominantly peripheral effects.[2][6]

cluster_0 Muscarinic Receptor Signaling ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (M1-M5) ACh->mAChR Binds & Activates Homatropine This compound Homatropine->mAChR Competitively Blocks G_Protein G-Protein (Gq/11 or Gi/o) mAChR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Stimulates (Gq) AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits (Gi) PIP2 PIP2 PLC->PIP2 Cleaves cAMP ↓ cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC Cell_Response Physiological Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_Release->Cell_Response PKC->Cell_Response cAMP->Cell_Response

Caption: Muscarinic receptor signaling pathway and Homatropine's antagonism.

Quantitative Pharmacological Data

The anticholinergic activity of this compound has been quantified through various in vitro experiments. The data, including binding affinities (Ki), functional antagonist potencies (pA2), and half-maximal inhibitory concentrations (IC50), are summarized below.

Table 1: Binding Affinity (Ki) of this compound
Tissue/PreparationAnimal ModelKi Value (nM)Reference(s)
Aortic Muscarinic ReceptorsNormotensive Rat2.3[1]
Aortic Muscarinic ReceptorsHypertensive Rat2.0[1]

The Ki (inhibition constant) represents the concentration of the drug that occupies 50% of the receptors in the absence of the radioligand.

Table 2: Functional Antagonist Potency (pA2) of Homatropine
TissueResponse MeasuredAnimal ModelpA2 ValueReference(s)
Stomach(Not specified)Guinea Pig7.13[8][9]
AtriaForceGuinea Pig7.21[8][9]
AtriaRateGuinea Pig7.07[8][9]

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 3: Half-Maximal Inhibitory Concentration (IC50) of this compound
Receptor/Tissue LocationAnimal ModelIC50 Value (nM)Reference(s)
Endothelial Muscarinic ReceptorsWKY Rat (WKY-E)162.5[2][9][10]
Smooth Muscle Muscarinic ReceptorsSHR Rat (SHR-E)170.3[2][9][10]

The IC50 value is the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%.

Experimental Protocols

The quantitative data presented were primarily derived from two key experimental methodologies: radioligand binding assays and in vitro organ bath studies.

Radioligand Binding Assay

This technique is employed to determine the affinity (Ki) of an unlabeled drug (this compound) for a specific receptor by measuring its ability to compete with and displace a radiolabeled ligand.[11][12]

Objective: To determine the Ki value of this compound at muscarinic receptors.

Materials:

  • Tissue preparation containing muscarinic receptors (e.g., cell membranes from rat aorta).[1]

  • Radiolabeled muscarinic antagonist (e.g., [³H]N-methyl-scopolamine).[13]

  • Unlabeled this compound at various concentrations.

  • Incubation buffer (e.g., Tris-HCl).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize the target tissue (e.g., rat aorta) in a buffer and centrifuge to isolate the cell membrane fraction containing the muscarinic receptors.

  • Incubation: In assay tubes, combine the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound (the competitor).

  • Equilibration: Incubate the mixture at a controlled temperature (e.g., 22°C) for a sufficient period (e.g., 2 hours) to allow the binding to reach equilibrium.[14]

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. The IC50 value is determined from this competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

cluster_1 Radioligand Binding Assay Workflow P1 Prepare Tissue Membranes (e.g., Rat Aorta) P2 Incubate Membranes with: - Fixed [³H]Radioligand - Varying [Homatropine] P1->P2 P3 Allow to Reach Equilibrium P2->P3 P4 Rapid Vacuum Filtration (Separates Bound from Unbound) P3->P4 P5 Wash Filters P4->P5 P6 Measure Radioactivity (Scintillation Counting) P5->P6 P7 Data Analysis: Plot Competition Curve → Determine IC₅₀ P6->P7 P8 Calculate Kᵢ using Cheng-Prusoff Equation P7->P8

Caption: Workflow for a typical radioligand binding assay.
In Vitro Organ Bath Experiment

This functional assay measures the physiological response of an isolated tissue to a drug, allowing for the determination of antagonist potency (pA2).[16][17]

Objective: To determine the pA2 value of this compound in a smooth muscle preparation.

Materials:

  • Isolated tissue (e.g., guinea pig ileum or atria).[8][9]

  • Organ bath apparatus with a transducer and recording system.

  • Physiological salt solution (e.g., Krebs solution), aerated with carbogen (B8564812) (95% O₂, 5% CO₂).

  • Muscarinic agonist (e.g., Carbachol or Acetylcholine).

  • This compound at various concentrations.

Protocol:

  • Tissue Mounting: Dissect the desired tissue and mount it in the organ bath chamber filled with physiological salt solution maintained at 37°C. Attach the tissue to an isometric force transducer.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for a period (e.g., 60 minutes), with regular washing.

  • Control Curve: Generate a cumulative concentration-response curve for the agonist (e.g., Carbachol) to establish a baseline maximal response.

  • Antagonist Incubation: Wash the tissue and then incubate it with a fixed concentration of this compound for a set period (e.g., 15-30 minutes).[18]

  • Test Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist.

  • Repeat: Repeat steps 4 and 5 with increasing concentrations of this compound.

  • Data Analysis: The agonist concentration-response curves will be shifted to the right in a parallel manner in the presence of the competitive antagonist. A Schild plot is constructed by plotting the log (concentration ratio - 1) against the negative log of the molar concentration of the antagonist. The pA2 value is the intercept on the x-axis.

cluster_2 In Vitro Organ Bath Workflow T1 Mount Isolated Tissue (e.g., Guinea Pig Ileum) in Organ Bath T2 Equilibrate Tissue T1->T2 T3 Generate Control Agonist Concentration-Response Curve T2->T3 T4 Wash & Incubate with Fixed [Homatropine] T3->T4 T5 Generate Agonist Curve in Presence of Homatropine T4->T5 T6 Repeat Steps 4-5 with Increasing [Homatropine] T5->T6 T7 Data Analysis: Construct Schild Plot T6->T7 T8 Determine pA₂ Value T7->T8

Caption: Workflow for a typical in vitro organ bath experiment.

Conclusion

This compound is a potent, peripherally acting muscarinic antagonist. Its anticholinergic properties are well-characterized by its competitive binding to muscarinic receptors, as demonstrated by low nanomolar Ki and IC50 values and significant pA2 values across various tissues. The experimental protocols of radioligand binding and in vitro organ bath studies provide the foundational quantitative data essential for understanding its pharmacological profile. This technical guide serves as a consolidated resource for professionals in drug development and research, offering clear, data-driven insights into the anticholinergic nature of this compound.

References

Technical Guide: The Role of Homatropine Bromide in Blocking Vagal Stimulation Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vagal stimulation plays a critical role in the parasympathetic regulation of numerous physiological processes, primarily through the release of acetylcholine (B1216132) (ACh) and its interaction with muscarinic acetylcholine receptors (mAChRs).[1][2] Homatropine (B1218969) bromide, a synthetic tertiary amine alkaloid, functions as a competitive antagonist at these receptors, effectively blocking the downstream signaling cascades initiated by vagal nerve activity.[1][3] This guide provides a comprehensive technical overview of the mechanism of action of homatropine bromide, supported by quantitative pharmacological data, detailed experimental protocols, and visual representations of the relevant biological pathways and laboratory workflows.

Introduction to Vagal Stimulation and Muscarinic Receptors

The vagus nerve is a cornerstone of the parasympathetic nervous system, innervating key visceral organs, including the heart, lungs, and gastrointestinal tract.[4][5] Upon stimulation, vagal efferent fibers release the neurotransmitter acetylcholine (ACh). This ACh then binds to and activates muscarinic acetylcholine receptors (mAChRs) on the target cells.

There are five subtypes of muscarinic receptors (M1-M5), each coupled to G proteins and exhibiting distinct tissue distribution and signaling pathways. The primary effects of vagal stimulation relevant to homatropine's action are mediated by M2 and M3 receptors:

  • M2 Receptors: Predominantly found in the heart (sinoatrial and atrioventricular nodes).[6] Their activation leads to a negative chronotropic (decreased heart rate) and dromotropic (decreased conduction velocity) effect.[4][7]

  • M3 Receptors: Located in smooth muscles (e.g., bronchial, gastrointestinal) and exocrine glands.[5][8] Their activation causes smooth muscle contraction and increased glandular secretions.[5][8]

This compound: A Competitive Muscarinic Antagonist

Homatropine is an anticholinergic agent that functions as a competitive antagonist at muscarinic acetylcholine receptors.[1][3] Structurally, it possesses a bulky aromatic group that allows it to bind to the receptor's active site, thereby preventing the endogenous ligand, acetylcholine, from binding and initiating a cellular response.[1][3] By occupying the receptor, homatropine effectively blocks the parasympatholytic effects of vagal nerve stimulation.[1][3] This blockade results in physiological responses such as mydriasis (pupil dilation), cycloplegia (paralysis of accommodation), tachycardia (increased heart rate), and relaxation of smooth muscle.[3]

Mechanism of Action: Interruption of the Vagal Signaling Cascade

Homatropine's blockade of vagal effects occurs at the receptor level, preventing the transduction of the acetylcholine signal into an intracellular response.

Cardiac M2 Receptor Blockade

In the heart, vagal stimulation releases ACh, which binds to M2 receptors on pacemaker cells. This activation leads to:

  • Inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP).

  • Opening of G protein-coupled inwardly-rectifying potassium channels (GIRK), leading to potassium ion efflux.

  • Hyperpolarization of the cell membrane, making it more difficult to reach the threshold for an action potential.

The net result is a slowing of the heart rate. Homatropine competitively binds to the M2 receptor, preventing these events and thereby negating the vagal influence, which can lead to an increase in heart rate.

Vagal_Signaling_Heart cluster_pre Presynaptic Neuron cluster_post Cardiac Pacemaker Cell Vagus Vagus Nerve Stimulation ACh_release ACh Release Vagus->ACh_release ACh Acetylcholine (ACh) M2_Receptor M2 Muscarinic Receptor G_Protein Gi/o Protein (α, βγ subunits) M2_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits (α) GIRK GIRK K+ Channel G_Protein->GIRK activates (βγ) cAMP ↓ cAMP AC->cAMP HR ↓ Heart Rate cAMP->HR less stimulation K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux K_efflux->HR ACh->M2_Receptor binds Homatropine Homatropine Bromide Homatropine->M2_Receptor BLOCKS

Caption: Vagal stimulation signaling cascade in cardiac cells and its blockade by this compound.

Quantitative Pharmacological Data

The antagonistic properties of homatropine can be quantified through various pharmacological parameters. The following tables summarize key data points from the literature.

Table 1: Potency and Affinity of this compound
ParameterValueTissue/ReceptorComments
IC50 162.5 nMEndothelial Muscarinic ReceptorsIC50 is the concentration of an inhibitor required for 50% inhibition.[9][10]
IC50 170.3 nMSmooth Muscle Muscarinic ReceptorsDemonstrates similar potency in different tissue types.[9][10]
pA2 7.13Stomach Muscarinic ReceptorspA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.[10][11]
pA2 7.21Atria (Force) Muscarinic ReceptorsIndicates affinity for receptors mediating inotropic effects.[10][11]
pA2 7.07Atria (Rate) Muscarinic ReceptorsIndicates affinity for receptors mediating chronotropic effects.[10][11]

Note: IC50 (Half maximal inhibitory concentration) and pA2 values are crucial metrics in pharmacology for quantifying a drug's potency as an antagonist.[12][13][14] Lower IC50 values and higher pA2 values indicate greater potency.

Experimental Protocols

The following protocols outline standard methodologies used to assess the efficacy of muscarinic antagonists like this compound in blocking vagal stimulation.

Protocol: In Vitro Organ Bath Assay for Smooth Muscle Contraction

This protocol is used to determine the potency of homatropine in antagonizing acetylcholine-induced contractions in isolated smooth muscle tissue (e.g., guinea pig ileum).

Materials:

  • Isolated tissue (e.g., guinea pig ileum segment)

  • Organ bath apparatus with temperature control (37°C) and aeration (95% O2, 5% CO2)

  • Krebs-Henseleit buffer solution

  • Isometric force transducer and data acquisition system

  • Acetylcholine (ACh) stock solution

  • This compound stock solution

Procedure:

  • Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in the organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C and aerated.

  • Equilibration: The tissue is allowed to equilibrate for 60 minutes under a resting tension of 1 gram, with buffer changes every 15-20 minutes.

  • Control Response: A cumulative concentration-response curve for acetylcholine is generated by adding increasing concentrations of ACh to the bath and recording the contractile force.

  • Antagonist Incubation: The tissue is washed to restore baseline tension. This compound is then added to the bath at a specific concentration and incubated for a predetermined period (e.g., 30 minutes) to allow for receptor binding equilibrium.

  • Post-Antagonist Response: In the continued presence of homatropine, a second cumulative concentration-response curve for acetylcholine is generated.

  • Data Analysis: The rightward shift in the ACh concentration-response curve caused by homatropine is measured. This shift is used to calculate the pA2 value, providing a quantitative measure of homatropine's antagonist potency.

Organ_Bath_Workflow start Start prep 1. Tissue Preparation (e.g., Guinea Pig Ileum) start->prep mount 2. Mount in Organ Bath (Krebs Buffer, 37°C, Aerated) prep->mount equilibrate 3. Equilibration (60 min under tension) mount->equilibrate control_curve 4. Generate Control ACh Concentration-Response Curve equilibrate->control_curve wash 5. Wash Tissue control_curve->wash add_homatropine 6. Add this compound (Incubate for 30 min) wash->add_homatropine test_curve 7. Generate ACh Curve in Presence of Homatropine add_homatropine->test_curve analyze 8. Data Analysis (Calculate pA2 value) test_curve->analyze end End analyze->end

Caption: Standard experimental workflow for an in vitro organ bath assay.
Protocol: In Vivo Measurement of Vagal Tone Blockade in Anesthetized Rats

This protocol assesses the ability of homatropine to block vagally-induced bradycardia in a living animal model.

Materials:

  • Male albino rats

  • Anesthetic (e.g., urethane)

  • Surgical instruments for cannulation

  • Bipolar stimulating electrodes

  • ECG recording equipment and heart rate monitor

  • Intravenous (IV) and/or rectal administration setup

  • This compound solution

Procedure:

  • Animal Preparation: Rats are anesthetized, and the trachea is cannulated to ensure a clear airway. The jugular vein is cannulated for drug administration, and the carotid artery for blood pressure monitoring.

  • Vagus Nerve Isolation: The right vagus nerve is carefully isolated in the cervical region.

  • Electrode Placement: Bipolar stimulating electrodes are placed on the isolated vagus nerve.

  • Baseline Measurement: A baseline heart rate and blood pressure are recorded.

  • Vagal Stimulation: The vagus nerve is stimulated electrically (e.g., 2-16 Hz, 5V) for a short duration (e.g., 10-20 seconds) to induce bradycardia. The drop in heart rate is recorded.

  • Homatropine Administration: A dose of this compound is administered, for example, via a rectal suppository.[10][11]

  • Post-Drug Vagal Stimulation: After a set time (e.g., 10-20 minutes post-administration), the vagal stimulation protocol (step 5) is repeated.[11]

  • Data Analysis: The heart rate response to vagal stimulation before and after homatropine administration is compared. A significant reduction or complete abolition of the bradycardic response indicates effective blockade of vagal effects.[10][11] For instance, studies have shown that within 10-20 minutes of administration, the effects of vagal stimulation on pulse rate can be virtually abolished.[11]

Applications in Research and Drug Development

Understanding the antagonistic action of this compound on muscarinic receptors is crucial for:

  • Pharmacological Research: It serves as a classic tool for studying the physiology and pharmacology of the parasympathetic nervous system.

  • Drug Development: The principles of its mechanism guide the development of more selective muscarinic antagonists for various therapeutic areas, including overactive bladder, chronic obstructive pulmonary disease (COPD), and certain gastrointestinal disorders.[15][16]

  • Clinical Medicine: Although its systemic use is limited due to side effects, its derivatives and analogues are used clinically. For example, homatropine methylbromide, a quaternary ammonium (B1175870) compound, is used to treat peptic ulcers and gastrointestinal issues.[2][15] It is also used in ophthalmology to induce mydriasis and cycloplegia for diagnostic purposes.[3][17]

Conclusion

This compound is a potent, non-selective muscarinic antagonist that effectively blocks the physiological effects of vagal stimulation by competitively inhibiting the binding of acetylcholine to its receptors. Its mechanism of action is central to its pharmacological profile and provides a foundational model for understanding anticholinergic drug action. The quantitative data and experimental protocols detailed in this guide offer a robust framework for researchers and drug development professionals working in the field of cholinergic pharmacology.

References

Cellular Responses to Homatropine Bromide as a Muscarinic Acetylcholine Receptor Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the cellular responses to Homatropine Bromide, a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). We delve into its mechanism of action, its effects on intracellular signaling pathways, and the experimental protocols used to characterize its pharmacological profile. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working with cholinergic systems and mAChR antagonists. Quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

Homatropine is a synthetic tertiary amine alkaloid that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] By blocking the binding of the endogenous neurotransmitter acetylcholine, Homatropine inhibits parasympathetic nerve stimulation.[1][2] It is structurally similar to atropine (B194438) but exhibits a shorter duration of action and is less potent. This compound is the hydrobromide salt of Homatropine. This guide will focus on the cellular and molecular mechanisms underlying the effects of this compound as a mAChR antagonist.

Muscarinic receptors are G protein-coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). These subtypes are differentially expressed in various tissues and couple to distinct intracellular signaling pathways. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), while M2 and M4 receptors couple to Gi/o proteins, resulting in the inhibition of adenylyl cyclase.[3] As a non-selective antagonist, this compound is expected to block the signaling of all five mAChR subtypes.

Mechanism of Action

Homatropine acts as a competitive antagonist at all five muscarinic acetylcholine receptor subtypes. It binds to the same site as acetylcholine but does not activate the receptor. By occupying the binding site, it prevents acetylcholine from binding and initiating downstream signaling cascades. This competitive inhibition leads to a reduction in the physiological responses mediated by mAChRs.[2]

Antagonism of Gq-Coupled Muscarinic Receptors (M1, M3, M5)

Upon activation by acetylcholine, M1, M3, and M5 receptors activate the Gq/11 family of G proteins. The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG trigger a wide range of cellular responses, including smooth muscle contraction, glandular secretion, and neurotransmitter release. This compound, by blocking these receptors, inhibits the production of IP3 and DAG, thereby preventing the subsequent rise in intracellular calcium and downstream cellular effects.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine mAChR M1, M3, M5 (Gq-coupled) ACh->mAChR Activates Homatropine Homatropine Bromide Homatropine->mAChR Blocks PLC Phospholipase C (PLC) mAChR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Increased Intracellular [Ca2+] ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ CellularResponse Cellular Responses (e.g., Contraction, Secretion) Ca2_cyto->CellularResponse PKC->CellularResponse

Gq-Coupled mAChR Signaling Pathway and Homatropine Antagonism.
Antagonism of Gi/o-Coupled Muscarinic Receptors (M2, M4)

M2 and M4 muscarinic receptors are coupled to the Gi/o family of G proteins. When activated by acetylcholine, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The Gβγ subunits can also directly modulate the activity of certain ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a decrease in cellular excitability. This compound's antagonism of M2 and M4 receptors prevents the inhibition of adenylyl cyclase, thereby maintaining cAMP levels that would otherwise be suppressed by acetylcholine. This can lead to effects such as an increase in heart rate due to the blockade of M2 receptors in the sinoatrial node.

Gi_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine mAChR M2, M4 (Gi-coupled) ACh->mAChR Activates Homatropine Homatropine Bromide Homatropine->mAChR Blocks AC Adenylyl Cyclase (AC) mAChR->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Responses (e.g., Decreased Heart Rate, Neurotransmitter Inhibition) PKA->CellularResponse

Gi/o-Coupled mAChR Signaling Pathway and Homatropine Antagonism.

Quantitative Data

The affinity of this compound for muscarinic receptors can be quantified using radioligand binding assays to determine the inhibition constant (Ki) or through functional assays to determine the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

Table 1: Binding Affinity of Homatropine at Muscarinic Receptor Subtypes

Receptor SubtypeKi (nM)pKiSpecies/TissueReference
M1Data not availableData not available
M2Data not availableData not available
M3Data not availableData not available
M4Data not availableData not available
M5Data not availableData not available

Table 2: Functional Antagonism of Homatropine at Muscarinic Receptors

ParameterValueTissue/Cell LineAgonistReference
pA27.13Guinea-pig stomachCarbachol[4]
pA27.21Guinea-pig atria (force)Carbachol[4]
pA27.07Guinea-pig atria (rate)Carbachol[4]
IC50162.5 nMEndothelial mAChRs (SHR-E)Not specified[5]
IC50170.3 nMSmooth muscle mAChRs (WKY-E)Not specified[5]

Experimental Protocols

The characterization of this compound as a mAChR antagonist involves a suite of in vitro cellular assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay ([3H]-N-Methylscopolamine Competition)

This assay determines the affinity of this compound for muscarinic receptors by measuring its ability to compete with a radiolabeled antagonist, such as [3H]-N-Methylscopolamine ([3H]-NMS), for binding to the receptors.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells stably expressing the receptor).

  • [3H]-NMS (radioligand).

  • This compound (unlabeled competitor).

  • Atropine (for determining non-specific binding).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

  • Filtration apparatus.

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the desired mAChR subtype. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • A fixed concentration of [3H]-NMS (typically at or near its Kd value).

    • Increasing concentrations of this compound (e.g., 10-11 M to 10-4 M).

    • For total binding wells, add assay buffer instead of this compound.

    • For non-specific binding wells, add a high concentration of atropine (e.g., 1 µM).

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-NMS) by non-linear regression analysis of the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes Expressing mAChR Subtype start->prep setup Set up 96-well plate: - Assay Buffer - [3H]-NMS (Radioligand) - this compound (Competitor) - Membranes prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Filter to Separate Bound and Unbound Radioligand incubate->filter wash Wash Filters with Cold Buffer filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Experimental Workflow for Radioligand Binding Assay.
Inositol Phosphate (B84403) (IP) Accumulation Assay ([3H]-myo-inositol Labeling)

This assay measures the ability of this compound to inhibit agonist-induced production of inositol phosphates, a hallmark of Gq-coupled receptor activation.

Materials:

  • Cells expressing a Gq-coupled mAChR (e.g., M1, M3, or M5).

  • [3H]-myo-inositol.

  • Inositol-free culture medium.

  • Agonist (e.g., Carbachol).

  • This compound.

  • Lithium Chloride (LiCl) solution (to inhibit inositol monophosphatases).

  • Trichloroacetic acid (TCA) or perchloric acid.

  • Dowex AG1-X8 anion-exchange resin.

  • Scintillation fluid and counter.

Procedure:

  • Cell Culture and Labeling:

    • Plate cells in multi-well plates.

    • Incubate the cells overnight in inositol-free medium supplemented with [3H]-myo-inositol to allow for its incorporation into membrane phosphoinositides.

  • Assay:

    • Wash the cells to remove unincorporated [3H]-myo-inositol.

    • Pre-incubate the cells with a solution containing LiCl and varying concentrations of this compound for a specified time (e.g., 15-30 minutes).

    • Stimulate the cells by adding a fixed concentration of a muscarinic agonist (e.g., carbachol, typically at its EC80 concentration).

    • Incubate for a defined period (e.g., 30-60 minutes) to allow for IP accumulation.

  • Extraction of Inositol Phosphates:

    • Terminate the reaction by adding ice-cold TCA.

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet the precipitated protein.

    • Neutralize the supernatant containing the inositol phosphates.

  • Chromatographic Separation:

    • Apply the neutralized supernatant to an anion-exchange column (Dowex resin).

    • Wash the column to remove free inositol.

    • Elute the total inositol phosphates with a high-salt buffer (e.g., ammonium (B1175870) formate/formic acid).

  • Quantification:

    • Add the eluate to scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the amount of [3H]-inositol phosphates accumulated as a function of the this compound concentration.

    • Determine the IC50 value for the inhibition of agonist-stimulated IP accumulation using non-linear regression.

Cyclic AMP (cAMP) Accumulation Assay (HTRF)

This assay is used to determine the effect of this compound on the activity of Gi/o-coupled mAChRs (M2, M4) by measuring changes in intracellular cAMP levels. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

  • Cells expressing a Gi/o-coupled mAChR (e.g., M2 or M4).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Muscarinic agonist (e.g., Carbachol).

  • This compound.

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).

  • HTRF-compatible plate reader.

Procedure:

  • Cell Preparation: Harvest and resuspend the cells in stimulation buffer.

  • Antagonist Pre-incubation: Add the cell suspension and varying concentrations of this compound to a microplate. Incubate for a short period (e.g., 15 minutes) at room temperature.

  • Agonist and Forskolin Stimulation: Add a mixture of a fixed concentration of the muscarinic agonist (e.g., EC80 of carbachol) and forskolin to stimulate and then inhibit adenylyl cyclase. Incubate for a defined time (e.g., 30 minutes).

  • Cell Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to lyse the cells and initiate the detection reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Signal Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence at both the donor and acceptor wavelengths.

  • Data Analysis:

    • The HTRF signal is inversely proportional to the amount of cAMP produced.

    • Calculate the ratio of the acceptor and donor fluorescence signals.

    • Plot the HTRF ratio against the concentration of this compound.

    • Determine the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

Cellular Effects and Therapeutic Implications

The antagonism of mAChRs by this compound has a variety of cellular effects that translate into its therapeutic uses and potential side effects.

  • Ophthalmology: By blocking M3 receptors in the iris sphincter muscle and ciliary muscle, Homatropine causes mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation).[6] This is useful for ophthalmic examinations.

  • Gastrointestinal Tract: Antagonism of M3 receptors in the gastrointestinal tract reduces smooth muscle motility and secretions, which can be beneficial in treating conditions like irritable bowel syndrome and peptic ulcers.[7]

  • Respiratory System: Blockade of M3 receptors in the airways leads to bronchodilation and reduced mucus secretion.[6]

  • Cardiovascular System: By antagonizing M2 receptors in the heart, Homatropine can block the vagal slowing of the heart rate, leading to tachycardia.

Conclusion

This compound is a non-selective muscarinic acetylcholine receptor antagonist that competitively inhibits the actions of acetylcholine at all five mAChR subtypes. Its cellular effects are a direct consequence of its ability to block both Gq/11- and Gi/o-coupled signaling pathways. The quantitative characterization of its binding affinity and functional antagonism, through assays such as radioligand binding, inositol phosphate accumulation, and cAMP measurements, is crucial for understanding its pharmacological profile and for the development of more selective muscarinic receptor modulators. This guide provides a foundational understanding of the cellular responses to this compound and the experimental approaches used to study them, serving as a valuable resource for researchers in the field of cholinergic pharmacology.

References

Initial Toxicity Screening of Homatropine Bromide in Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homatropine Bromide is a synthetic anticholinergic agent and a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1] It is primarily used in ophthalmology to induce mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation). While effective, the potential for ocular surface toxicity is a critical consideration in its clinical application and in the development of new ophthalmic formulations. This technical guide provides an in-depth overview of the initial toxicity screening of this compound in relevant cell lines. Due to the limited availability of direct and comprehensive in vitro toxicity data for this compound, this guide leverages data from studies on Atropine (B194438), a closely related and structurally similar anticholinergic agent, to project the expected toxicological profile of this compound on ocular cells. This approach provides a robust framework for understanding potential toxicity mechanisms and for designing future preclinical safety assessments.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the quantitative data on the effects of anticholinergic agents on cell viability and apoptosis. The data for Atropine is presented as a surrogate to infer the potential toxicity of this compound.

Table 1: Receptor Inhibition by this compound

TargetCell/Tissue TypeAssayIC50
Muscarinic Acetylcholine ReceptorEndothelial (WKY-E)Radioligand Binding162.5 nM[2]
Muscarinic Acetylcholine ReceptorSmooth Muscle (SHR-E)Radioligand Binding170.3 nM[2]

Table 2: Dose-Dependent Cytotoxicity of Atropine in Human Corneal Endothelial Cells (HCECs) - MTT Assay (24h Exposure)

Atropine Concentration (g/L)Cell Viability (%)
0 (Control)100
0.15625No significant difference
0.3125Statistically significant decrease
0.625~80%
1.25~65%
2.5~50%
5.0~35%

Data extrapolated from dose-response curves in a study by Zhang et al. (2016) on Atropine.[3][4]

Table 3: Time-Dependent Cytotoxicity of Atropine (2.5 g/L) in Human Corneal Endothelial Cells (HCECs) - MTT Assay

Exposure Time (h)Cell Viability (%)
0100
12~75%
24~50%
48~30%

Data extrapolated from time-course experiments in a study by Zhang et al. (2016) on Atropine.[3][4]

Table 4: Effect of Atropine on Apoptosis-Related Proteins in Human Corneal Endothelial Cells (HCECs) (24h Exposure)

ProteinTreatment (Atropine 2.5 g/L)Effect
Bcl-2AtropineDownregulation[3][4]
Bcl-xLAtropineDownregulation[3]
BaxAtropineUpregulation[3]
BadAtropineUpregulation[3]
Caspase-9AtropineActivation[3][4]
Caspase-3AtropineActivation[3][4]
Cytochrome c (Cytoplasmic)AtropineUpregulation[3]
Apoptosis-Inducing Factor (AIF)AtropineUpregulation[3]

Experimental Protocols

Detailed methodologies for key in vitro toxicity assays are provided below.

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human Corneal Epithelial Cells (HCECs) or other relevant cell line

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and replace it with 100 µL of the prepared this compound dilutions or control medium.

  • Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • HCECs or other relevant cell line

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic cascade.

Materials:

  • HCECs or other relevant cell line

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat cells with this compound as described for the apoptosis assay.

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Mandatory Visualization

Experimental Workflow for In Vitro Toxicity Screening

G cluster_0 Cell Culture and Treatment cluster_1 Cytotoxicity and Viability Assays cluster_2 Apoptosis Assays cluster_3 Mechanism of Action start Seed Cells in Multi-well Plates treat Treat with this compound (Dose- and Time-course) start->treat mtt MTT Assay (Metabolic Activity) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh flow Annexin V/PI Staining (Flow Cytometry) treat->flow morph Microscopy (Morphological Changes) treat->morph dna DNA Fragmentation Assay treat->dna wb Western Blot (Apoptotic Proteins) treat->wb caspase Caspase Activity Assay treat->caspase end_viability Quantitative Viability Data (IC50) mtt->end_viability end_apoptosis Quantitative Apoptosis Data (% of Apoptotic Cells) flow->end_apoptosis end_mechanism Protein Expression Changes wb->end_mechanism

Caption: Workflow for the in vitro toxicity screening of this compound.

Signaling Pathway of Muscarinic Antagonist-Induced Apoptosis

G cluster_0 Cell Membrane cluster_1 Mitochondrial Pathway Homatropine This compound mAChR Muscarinic Receptor (M3) Homatropine->mAChR Antagonism Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) mAChR->Bcl2 Decreased Inhibition (Indirect Effect) Bax Bax / Bad (Pro-apoptotic) mAChR->Bax Increased Promotion (Indirect Effect) CytoC Cytochrome c Release Bcl2->CytoC Inhibits Bax->CytoC Promotes Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Postulated signaling pathway for muscarinic antagonist-induced apoptosis.

Conclusion

This technical guide outlines a comprehensive approach for the initial toxicity screening of this compound in cell lines. While direct in vitro cytotoxicity data for this compound is scarce, the provided information, including receptor inhibition data and extrapolated cytotoxicity data from the closely related compound Atropine, offers a solid foundation for risk assessment and future research. The detailed experimental protocols and visual workflows serve as practical tools for researchers and drug development professionals. Further studies are warranted to generate specific quantitative toxicity data for this compound in various ocular cell lines to confirm these extrapolated findings and to ensure the continued safe and effective use of this important ophthalmic medication.

References

Homatropine Bromide: A Pharmacological and Historical Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

Homatropine (B1218969) bromide is a synthetically derived anticholinergic agent, specifically a competitive, non-selective muscarinic acetylcholine (B1216132) receptor antagonist. First described by Ladenburg in 1883, it represents a significant advancement in the chemical modification of natural alkaloids to produce compounds with specific therapeutic properties. As an ester of tropine (B42219) and mandelic acid, homatropine is structurally similar to atropine (B194438) but exhibits a shorter duration of action and reduced potency. Its quaternary ammonium (B1175870) salt, homatropine methylbromide, is a peripherally acting derivative with limited ability to cross the blood-brain barrier. This guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological properties of homatropine bromide, tailored for researchers, scientists, and professionals in drug development.

Historical Development

The late 19th century was a period of significant progress in alkaloid chemistry and pharmacology. Following the isolation of atropine from Atropa belladonna, chemists sought to synthesize derivatives with improved therapeutic profiles. Homatropine emerged from these efforts as a valuable clinical tool, particularly in ophthalmology for its mydriatic (pupil dilating) and cycloplegic (paralyzing accommodation) effects. The development of its quaternary ammonium derivative, homatropine methylbromide, further expanded its utility by confining its action primarily to the peripheral nervous system, thereby minimizing central nervous system side effects.[1] This made it a suitable agent for treating gastrointestinal and respiratory conditions characterized by smooth muscle spasms and excessive secretions.[2][3]

Synthesis of this compound

The synthesis of homatropine and its subsequent conversion to this compound has undergone various refinements to improve yield, purity, and safety. Early methods often involved the direct esterification of tropine with mandelic acid, sometimes using hazardous solvents like benzene.[4] Modern approaches have focused on milder reaction conditions and less toxic reagents.

Detailed Experimental Protocol: A Representative Synthesis of Homatropine and Homatropine Methylbromide

This protocol is a composite of modern synthetic methods described in the literature.[5][6]

Part 1: Synthesis of Homatropine

  • Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve 10g of tropine in 80 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or toluene).

  • Addition of Reagents: Add 14g of triethylamine (B128534) to the solution and stir to dissolve. Subsequently, add 17g of O-formylmandeloyl chloride dropwise while maintaining the reaction at room temperature.

  • Reaction: Stir the mixture for 5-8 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.

  • Workup: After the reaction is complete, wash the mixture with water. Separate the organic layer and concentrate it under reduced pressure to obtain crude homatropine.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system.

Part 2: Quaternization to Homatropine Methylbromide

  • Dissolution: Dissolve the purified homatropine (e.g., 100g, 0.363 mole) in acetone (B3395972) to obtain a clear solution.

  • Addition of Methyl Bromide: Add a solution of methyl bromide in acetone (e.g., 125g in 300 mL) at 30-35°C.

  • Reaction and Precipitation: Stir the reaction mixture overnight. The product, homatropine methylbromide, will precipitate out of the solution.

  • Isolation and Purification: Filter the precipitate, wash with acetone, and dry. The product can be further purified by dissolving it in methanol, treating with activated carbon, filtering, concentrating, and then precipitating with acetone to yield pure homatropine methylbromide.[5]

Experimental Workflow for Homatropine Synthesis

G cluster_synthesis Synthesis of Homatropine cluster_quaternization Quaternization to Homatropine Methylbromide Tropine Tropine Reaction Esterification (Room Temp, 5-8h) Tropine->Reaction Solvent Dichloromethane/Toluene Solvent->Reaction Triethylamine Triethylamine Triethylamine->Reaction Reagent O-Formylmandeloyl Chloride Reagent->Reaction Workup Aqueous Wash & Concentration Reaction->Workup Crude_Homatropine Crude Homatropine Workup->Crude_Homatropine Homatropine Purified Homatropine Crude_Homatropine->Homatropine Purification Quaternization_Reaction Quaternization (30-35°C, Overnight) Homatropine->Quaternization_Reaction Acetone Acetone Acetone->Quaternization_Reaction Methyl_Bromide Methyl Bromide Solution Methyl_Bromide->Quaternization_Reaction Precipitation Precipitation Quaternization_Reaction->Precipitation Filtration_Drying Filtration & Drying Precipitation->Filtration_Drying Purification Recrystallization (Methanol/Acetone) Filtration_Drying->Purification Homatropine_Bromide Pure Homatropine Methylbromide Purification->Homatropine_Bromide

Caption: Workflow for the synthesis of homatropine and its subsequent conversion to homatropine methylbromide.

Pharmacological Profile

Mechanism of Action

This compound exerts its pharmacological effects by competitively antagonizing acetylcholine at muscarinic receptors.[2][7][8] These G-protein coupled receptors are widely distributed throughout the body and mediate the effects of the parasympathetic nervous system. There are five subtypes of muscarinic receptors (M1-M5), and homatropine is a non-selective antagonist at these sites.[9]

  • M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins. Upon activation by acetylcholine, they stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The net effect is typically excitatory, leading to smooth muscle contraction, increased glandular secretion, and neuronal excitation.

  • M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Acetylcholine binding to these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This generally results in inhibitory effects, such as a decrease in heart rate and reduced neuronal excitability.

By blocking these receptors, this compound inhibits the actions of acetylcholine, leading to effects such as mydriasis, cycloplegia, relaxation of smooth muscle in the gastrointestinal and respiratory tracts, and a reduction in secretions.[2][3][10]

Signaling Pathway of Muscarinic Receptor Antagonism by this compound

G cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway ACh_M135 Acetylcholine M1_M3_M5 M1/M3/M5 Receptor ACh_M135->M1_M3_M5 Activates Homatropine_M135 This compound Homatropine_M135->M1_M3_M5 Blocks Gq_11 Gq/11 M1_M3_M5->Gq_11 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Excitatory_Response Excitatory Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_release->Excitatory_Response PKC_activation->Excitatory_Response ACh_M24 Acetylcholine M2_M4 M2/M4 Receptor ACh_M24->M2_M4 Activates Homatropine_M24 This compound Homatropine_M24->M2_M4 Blocks Gi_o Gi/o M2_M4->Gi_o AC Adenylyl Cyclase Gi_o->AC ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Inhibitory_Response Inhibitory Cellular Response (e.g., Decreased Heart Rate) cAMP->Inhibitory_Response Reduced levels lead to

Caption: Antagonistic action of this compound on muscarinic receptor signaling pathways.

Quantitative Pharmacological Data

The affinity and potency of homatropine have been characterized in various in vitro systems. The following tables summarize key quantitative data.

ParameterValueTissue/ReceptorReference
pA2 7.13Guinea-pig stomach (muscarinic receptors)[5]
7.21Guinea-pig atria (force, muscarinic receptors)[5]
7.07Guinea-pig atria (rate, muscarinic receptors)[5]
IC50 162.5 nMEndothelial muscarinic receptors (WKY-E)[11]
170.3 nMSmooth muscle muscarinic receptors (SHR-E)[11]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve. It is often used as an estimate of the antagonist's affinity (pKi).

Experimental Protocols for Pharmacological Characterization

Protocol for Determination of pA2 Value (Schild Analysis)

This protocol describes a general method for determining the pA2 value of a competitive antagonist like this compound.

  • Tissue Preparation: Isolate a suitable smooth muscle preparation (e.g., guinea-pig ileum or trachea) and mount it in an organ bath containing an appropriate physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

  • Agonist Dose-Response Curve: After an equilibration period, construct a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol).

  • Antagonist Incubation: Wash the tissue and allow it to recover. Then, incubate the tissue with a known concentration of this compound for a predetermined period (e.g., 30-60 minutes).

  • Second Agonist Dose-Response Curve: In the continued presence of this compound, construct a second cumulative concentration-response curve for the agonist.

  • Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with several different concentrations of this compound.

  • Data Analysis: Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each concentration of this compound. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the resulting linear regression is the pA2 value.

Protocol for Radioligand Binding Assay to Determine Ki

This protocol outlines a general procedure for determining the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype expressed in a cell line.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing a specific human muscarinic receptor subtype (e.g., M1, M2, M3, M4, or M5).

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Competition Binding Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine) and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Determine the amount of radioactivity on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound remains a pharmacologically significant compound, representing an early success in the rational design of synthetic drugs based on natural product scaffolds. Its well-characterized mechanism of action as a non-selective muscarinic antagonist continues to provide a basis for its clinical applications and for the development of more selective anticholinergic agents. The experimental protocols and quantitative data presented in this guide offer a technical foundation for researchers and drug development professionals working with this and related compounds. Further research focusing on the development of subtype-selective muscarinic antagonists holds the promise of therapies with improved efficacy and reduced side effect profiles.

References

Methodological & Application

Application Notes and Protocols for In Vivo Study of Homatropine Bromide in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for conducting in vivo studies of Homatropine (B1218969) Bromide in rat models. Homatropine Bromide is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, leading to anticholinergic effects.[1] These application notes include detailed experimental protocols for evaluating the pharmacological and toxicological properties of this compound, methods for data collection and analysis, and a summary of available quantitative data. Additionally, visual diagrams are provided to illustrate the experimental workflow and the relevant signaling pathway.

Introduction

This compound is an anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] By blocking the action of acetylcholine, it produces a range of effects on the parasympathetic nervous system, including mydriasis (pupil dilation), cycloplegia (paralysis of the ciliary muscle of the eye), and reduced secretions from various glands. It is used clinically in ophthalmology and as an antispasmodic to treat gastrointestinal disorders.[2] Understanding the in vivo pharmacology and toxicology of this compound in animal models such as rats is crucial for preclinical drug development and safety assessment.

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

This compound exerts its effects by competitively blocking muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs) found in various tissues, including smooth muscle, cardiac muscle, and glands. There are five subtypes of muscarinic receptors (M1-M5), and their activation by acetylcholine initiates a cascade of intracellular signaling events. This compound, by binding to these receptors without activating them, prevents acetylcholine from binding and initiating these signaling pathways. This leads to a reduction in parasympathetic tone and the manifestation of anticholinergic effects.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling ACh Acetylcholine mAChR Muscarinic Acetylcholine Receptor (M1-M5) ACh->mAChR Binds & Activates Homatropine This compound Homatropine->mAChR Binds & Blocks G_protein G-protein (Gq/11 or Gi/o) mAChR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates (Gq/11) AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (Gi/o) IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Physiological_Response Physiological Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_release->Physiological_Response cAMP_decrease cAMP Decrease AC->cAMP_decrease cAMP_decrease->Physiological_Response Modulates

Figure 1: Simplified signaling pathway of muscarinic acetylcholine receptor antagonism by this compound.

Experimental Protocols

Animal Model
  • Species: Rat (e.g., Sprague-Dawley, Wistar)

  • Age: 8-12 weeks

  • Weight: 200-300 g

  • Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water, unless otherwise specified by the experimental protocol (e.g., fasting for gastrointestinal studies).

Drug Preparation and Administration
  • Formulation: this compound should be dissolved in a sterile, isotonic vehicle such as 0.9% saline. The concentration should be adjusted to allow for the desired dose to be administered in a volume appropriate for the route of administration.

  • Routes of Administration:

    • Oral (p.o.): Administered via oral gavage.

    • Intravenous (i.v.): Administered via a tail vein or other suitable vessel.

    • Intraperitoneal (i.p.): Injected into the peritoneal cavity.

    • Intramuscular (i.m.): Injected into a large muscle mass, such as the quadriceps.[3]

    • Ophthalmic: Instilled directly into the conjunctival sac.

start Start acclimatization Animal Acclimatization (Minimum 1 week) start->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization drug_admin This compound Administration (Specify Route and Dose) randomization->drug_admin monitoring Post-administration Monitoring (Behavioral & Physiological) drug_admin->monitoring data_collection Data and Sample Collection (Blood, Tissues, etc.) monitoring->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

Figure 2: General experimental workflow for an in vivo study of this compound in rats.
Pharmacokinetic Study Protocol

  • Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration.

  • Procedure:

    • Fast rats overnight prior to dosing.

    • Administer a single dose of this compound via the oral or intravenous route.

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) via a cannulated vessel or retro-orbital sinus.

    • Process blood samples to obtain plasma and store at -80°C until analysis.

    • Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

    • Calculate pharmacokinetic parameters using appropriate software.

Cardiovascular Effects Study Protocol
  • Objective: To evaluate the dose-dependent effects of this compound on cardiovascular parameters.

  • Procedure:

    • Anesthetize rats and implant telemetry devices for continuous monitoring of blood pressure and heart rate, or use non-invasive tail-cuff methods.[4]

    • Allow animals to recover from surgery.

    • Administer increasing doses of this compound and record cardiovascular parameters. A study on the effects of vagal stimulation on pulse rate and intravenous acetylcholine on blood pressure was conducted on anesthetized rats using rectal suppositories of unlabelled Homatropine methylbromide.[5][6]

    • Analyze changes in mean arterial pressure, systolic and diastolic blood pressure, and heart rate from baseline.

Gastrointestinal Motility Study Protocol
  • Objective: To assess the effect of this compound on gastrointestinal transit time.

  • Procedure:

    • Fast rats for 16-18 hours with free access to water.[7]

    • Administer this compound or vehicle control at the desired dose and route.

    • After a specified time (e.g., 30 minutes), administer a charcoal meal (e.g., 5% activated charcoal in 10% gum arabic) orally.[7]

    • Euthanize the animals after a set period (e.g., 20-30 minutes) and carefully dissect the small intestine.

    • Measure the total length of the small intestine and the distance traveled by the charcoal meal.

    • Calculate the gastrointestinal transit as a percentage of the total length of the small intestine.

Data Presentation

Pharmacokinetic Data

While comprehensive pharmacokinetic data for this compound in rats via oral and intravenous routes is limited in the publicly available literature, a study on the rectal administration of [14C]methylbromide provides some insights. After 12 hours, 28% of the radioactivity was excreted in the urine, while 56% remained in the large intestine.[6]

Table 1: Reported Pharmacokinetic Parameters of Homatropine Methylbromide in Rats

ParameterRoute of AdministrationValueReference
Urinary Excretion (12h)Rectal28% of administered dose[6]
Amount in Large Intestine (12h)Rectal56% of administered dose[6]
Duration of ActionIntramuscular, Oral Gavage, RectalNot more than 12 hours[6]
Toxicological Data

Table 2: Acute Toxicity of this compound in Rats

Route of AdministrationLD50Reference
Oral1200 mg/kg[8][9]
Intraperitoneal154 mg/kg

Observed Sub-lethal Effects: Systemic toxicity after topical overdose in children, which may be relevant to systemic exposure in rats, includes flushing, dry skin, blurred vision, rapid and irregular pulse, fever, convulsions, hallucinations, and loss of neuromuscular coordination.[9]

Conclusion

These application notes provide a framework for conducting in vivo studies of this compound in rats. The detailed protocols for pharmacokinetic, cardiovascular, and gastrointestinal studies, along with the summarized data and mechanistic diagrams, offer a valuable resource for researchers. Further studies are warranted to generate more comprehensive data on the dose-response relationships, detailed pharmacokinetic profiles following various routes of administration, and the sub-chronic toxicity of this compound to fully characterize its in vivo properties.

References

Preparing Homatropine Hydrobromide Stock Solutions for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Homatropine (B1218969) Hydrobromide is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), making it a valuable tool for studying cholinergic signaling pathways in various cell-based assays.[1][2][3] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and application of Homatropine Hydrobromide solutions for in vitro studies, with a specific focus on a functional antagonist assay using a calcium flux readout in cells expressing the M3 muscarinic receptor.

Properties of Homatropine Hydrobromide

Homatropine Hydrobromide is a synthetic tertiary amine alkaloid that acts as a non-selective, competitive antagonist at all five muscarinic acetylcholine receptor subtypes (M1-M5).[1][3] By blocking these G-protein coupled receptors, it inhibits the physiological responses to acetylcholine and other muscarinic agonists.[1][4] For researchers, it is crucial to use the correct molecular weight and solubility data to prepare stock solutions of a known molarity.

Table 1: Physicochemical Properties of Homatropine Hydrobromide

PropertyValueSource(s)
Chemical Name (1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl (2RS)-2-hydroxy-2-phenylacetate hydrobromide[5]
CAS Number 51-56-9[5][6][7][8][9]
Molecular Formula C₁₆H₂₁NO₃·HBr[6][7][8]
Molecular Weight 356.25 g/mol [6][8][10][11][12]
Appearance White to off-white crystalline powder[8][11]
Solubility (Water) Freely soluble[11][13]
Solubility (DMSO) ~1 mg/mL[7]
Solubility (Ethanol) Sparingly soluble[11][13]

Preparation of Stock Solutions

Accurate preparation of stock solutions is the first step in ensuring reliable experimental data. It is recommended to prepare a high-concentration primary stock in a suitable solvent and then perform serial dilutions to create working solutions.

Materials and Equipment
  • Homatropine Hydrobromide powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO
  • Tare the Balance: Place a sterile microcentrifuge tube on a calibrated analytical balance and tare the weight.

  • Weigh Compound: Carefully weigh out approximately 3.56 mg of Homatropine Hydrobromide powder into the tared tube. Record the exact weight.

  • Calculate Solvent Volume: Use the following formula to calculate the precise volume of DMSO required to achieve a 10 mM concentration:

    Volume (L) = [Weight (g) / Molecular Weight ( g/mol )] / Desired Concentration (mol/L)

    Example for 3.56 mg: Volume (µL) = [0.00356 g / 356.25 g/mol ] / 0.01 mol/L * 1,000,000 µL/L = 1000 µL (or 1 mL)

  • Dissolution: Add the calculated volume of DMSO to the tube containing the powder.

  • Mix Thoroughly: Close the tube tightly and vortex at room temperature until the powder is completely dissolved. Visually inspect the solution to ensure no particulates are present.

  • Aliquot and Store: Aliquot the 10 mM primary stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.

Protocol 2: Preparation of Aqueous Working Solutions

For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. Therefore, the DMSO primary stock must be diluted into an aqueous buffer or cell culture medium.

  • Determine Final Concentration: Decide on the final desired concentration of Homatropine Hydrobromide for your experiment.

  • Serial Dilution: Perform serial dilutions of the 10 mM primary stock solution using an appropriate aqueous buffer (e.g., PBS or serum-free cell culture medium).

  • Vortex Between Dilutions: Ensure to vortex the solution briefly after each dilution step to ensure homogeneity.

  • Final Dilution: Add the final diluted solution to your cell culture plate. For example, to achieve a final concentration of 10 µM in a well containing 100 µL of media, you would add 1 µL of a 1 mM intermediate stock solution.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for preparing Homatropine Bromide solutions and the signaling pathway it inhibits.

G cluster_prep Solution Preparation cluster_assay Cell-Based Assay powder Homatropine HBr Powder weigh Weigh Compound powder->weigh dmso Add DMSO weigh->dmso primary_stock 10 mM Primary Stock dmso->primary_stock serial_dilution Serial Dilution (in Aqueous Buffer) primary_stock->serial_dilution working_solution Final Working Solutions serial_dilution->working_solution cell_plate Add to Cell Plate working_solution->cell_plate incubation Incubate with Cells cell_plate->incubation readout Assay Readout (e.g., Calcium Flux) incubation->readout

Caption: Workflow for preparing Homatropine HBr solutions.

Homatropine acts by blocking the M3 muscarinic receptor, which is coupled to the Gq alpha subunit of the heterotrimeric G-protein.[14][15][16] This inhibition prevents the activation of Phospholipase C (PLC), thereby blocking the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), and ultimately preventing the release of intracellular calcium.[14][16]

G cluster_pathway M3 Muscarinic Receptor Signaling Pathway ACh Acetylcholine (Agonist) M3R M3 Receptor ACh->M3R Hom Homatropine HBr (Antagonist) Hom->M3R Gq Gq Protein M3R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca Ca²⁺ Release ER->Ca

Caption: Homatropine HBr inhibits the Gq-coupled M3 pathway.

Application Example: Calcium Flux Antagonist Assay

A common application for Homatropine Hydrobromide is to determine its potency (IC₅₀) in inhibiting agonist-induced calcium mobilization in cells expressing a specific muscarinic receptor subtype, such as the M3 receptor.

Cell Line
  • Chinese Hamster Ovary (CHO-K1) cells stably expressing the human muscarinic M3 receptor (CHRM3).

Protocol 3: Antagonist Mode Calcium Flux Assay
  • Cell Plating: Seed CHO-M3 cells into a black, clear-bottom 96-well plate at a density of 50,000 to 75,000 cells per well. Allow cells to adhere and grow overnight.

  • Dye Loading: The next day, remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol. This typically involves a 45-60 minute incubation at 37°C.

  • Antagonist Addition: After dye loading, wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Add varying concentrations of Homatropine Hydrobromide (e.g., in a dose-response curve from 1 nM to 10 µM) to the wells.

  • Pre-incubation: Incubate the plate with the antagonist for 20-30 minutes at room temperature or 37°C to allow the compound to bind to the receptors.

  • Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., FlexStation 3). Initiate reading to establish a baseline fluorescence. Then, add a pre-determined concentration of a muscarinic agonist, such as carbachol (B1668302), to all wells. A concentration that elicits ~80% of the maximal response (EC₈₀) is typically used. For carbachol in CHO-M3 cells, the EC₅₀ for calcium response is in the nanomolar to low micromolar range, so an EC₈₀ would likely be around 1-10 µM.[17][18]

  • Data Acquisition: Continue to measure the fluorescence intensity over time (typically 2-3 minutes) to capture the peak calcium response.

  • Data Analysis: The inhibitory effect of Homatropine Hydrobromide is determined by the reduction in the peak fluorescence signal in response to the agonist. Plot the percentage of inhibition against the log concentration of Homatropine Hydrobromide to calculate the IC₅₀ value.

Table 2: Example Concentration Ranges for Calcium Flux Assay

ReagentTypeTypical Concentration RangePurpose
Carbachol AgonistEC₅₀: ~30 nM - 2 µMStimulates the M3 receptor to induce calcium release.[19]
EC₈₀ for Assay: ~1 - 10 µMProvides a robust signal for measuring inhibition.
Homatropine HBr AntagonistIC₅₀: ~160 nMTo determine the potency of inhibition.[20][21]
Assay Range: 1 nM - 10 µMTo generate a full dose-response curve.

Stability and Storage

Proper storage is essential to maintain the activity and integrity of Homatropine Hydrobromide and its solutions.

Table 3: Storage and Stability Recommendations

FormSolvent/ConditionStorage TemperatureStability Notes
Powder DryRoom Temperature (15-30°C) or 2-8°CKeep in a tightly closed container, protected from light.[11][22][23][24]
Primary Stock DMSO-20°C or -80°CAliquot to avoid repeated freeze-thaw cycles. Stable for at least 6 months at -80°C.
Working Solutions Aqueous Buffer2-8°CPrepare fresh on the day of the experiment for best results. Avoid long-term storage.

Conclusion

Homatropine Hydrobromide is a standard muscarinic antagonist used in cell-based research. The protocols and data presented in this application note provide a comprehensive guide for the accurate preparation of stock solutions and their application in a functional antagonist assay. Adherence to these guidelines for handling, dilution, and storage will contribute to the generation of reliable and reproducible data in the study of the cholinergic system.

References

Application Notes and Protocols for Homatropine Bromide Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homatropine (B1218969) Bromide is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, making it a valuable tool in pharmacological research to investigate the cholinergic system.[1][2][3] Its effects include mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation), as well as systemic anticholinergic effects such as inhibition of secretions, tachycardia, and relaxation of smooth muscle.[1][2] This document provides detailed application notes and protocols for the administration of Homatropine Bromide in various animal models, focusing on different administration routes.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound administration in common animal models. It is important to note that comprehensive pharmacokinetic data for all routes and species is limited in the publicly available literature. The provided LD50 values should be used as a reference for acute toxicity, and appropriate dose-ranging studies are recommended for establishing therapeutic or experimental doses.

Table 1: Lethal Dose 50 (LD50) of this compound

Animal ModelAdministration RouteLD50 (mg/kg)Reference(s)
RatOral1200[3][4]
MouseOral1400[3][4]
Guinea PigOral1000[3]
RatIntraperitoneal154[1]
MouseIntraperitoneal60[4]
RatSubcutaneous800[4]
MouseIntravenous107[1]

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Homatropine

Animal ModelAdministration RouteDosageObservationReference(s)
RatIntramuscular, Oral Gavage, Rectal SuppositoryNot specifiedDuration of action not more than 12 hours. Peak plasma concentrations were higher and achieved more rapidly after rectal administration.[2]
RabbitTopical Ophthalmic1-2 drops of 2% or 5% solutionOnset of mydriasis: 10-30 minutes. Onset of cycloplegia: 30-90 minutes. Duration of mydriasis: 6 hours to 4 days. Duration of cycloplegia: 10-48 hours.[5]
RatRectal SuppositoryNot specifiedPrompt blockade of vagal stimulation on pulse rate and intravenous acetylcholine on blood pressure.[2][6]

Signaling Pathway

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (M1-M5). These are G-protein coupled receptors that, upon binding with acetylcholine, initiate a variety of intracellular signaling cascades. By blocking these receptors, Homatropine inhibits the parasympathetic nervous system's effects.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell Acetylcholine_storage Acetylcholine (ACh) in Vesicles Acetylcholine_release ACh Release Acetylcholine_storage->Acetylcholine_release Action Potential Muscarinic_Receptor Muscarinic ACh Receptor (M1-M5) G_Protein G-Protein Muscarinic_Receptor->G_Protein Activates Effector Effector Protein (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Acetylcholine_release->Muscarinic_Receptor Binds Homatropine This compound Homatropine->Muscarinic_Receptor Blocks

Figure 1: Homatropine's Antagonism of the Muscarinic Acetylcholine Receptor Signaling Pathway.

Experimental Protocols

The following are detailed protocols for various administration routes of this compound in common animal models. These are general guidelines and may need to be adapted based on specific experimental requirements and institutional animal care and use committee (IACUC) guidelines.

Experimental Workflow Visualization

cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Animal_Prep Animal Acclimation & Preparation Route_Selection Select Administration Route (Oral, IV, IM, SC, Topical) Animal_Prep->Route_Selection Drug_Prep This compound Solution Preparation Dosing Calculate & Administer Dose Drug_Prep->Dosing Route_Selection->Dosing Monitoring Monitor for Clinical Signs & Adverse Effects Dosing->Monitoring Data_Collection Collect Pharmacokinetic/ Pharmacodynamic Data Monitoring->Data_Collection Analysis Data Analysis Data_Collection->Analysis

Figure 2: General Experimental Workflow for this compound Administration Studies.
Topical Ophthalmic Administration (Rabbit Model)

Objective: To induce mydriasis and cycloplegia for ophthalmic examination or experimental purposes.

Materials:

  • This compound ophthalmic solution (e.g., 2% or 5%)

  • Sterile, single-use droppers or calibrated micropipette

  • Animal restrainer for rabbits

  • Topical anesthetic (optional, for comfort)

  • Gloves

Protocol:

  • Gently restrain the rabbit to prevent head movement.

  • If using, apply a single drop of topical anesthetic to the cornea and wait for it to take effect.

  • Tilt the rabbit's head slightly, with the eye to be treated facing upwards.

  • Gently pull down the lower eyelid to form a small pouch.

  • Instill one to two drops of the this compound solution into the conjunctival sac, avoiding contact of the dropper tip with the eye or surrounding tissues.[7]

  • Release the eyelid and allow the rabbit to blink.

  • To minimize systemic absorption, apply gentle pressure to the lacrimal sac at the inner corner of the eye for 2-3 minutes.[5]

  • Monitor the animal for the onset and duration of mydriasis and cycloplegia. Observe for any signs of local irritation or systemic side effects.

Oral Gavage (Rat/Mouse Model)

Objective: To administer a precise oral dose of this compound.

Materials:

  • This compound powder

  • Appropriate vehicle (e.g., sterile water, saline)

  • Vortex mixer or sonicator

  • Animal balance

  • Gavage needles (flexible or rigid with a ball tip, appropriate size for the animal)

  • Syringes

Protocol:

  • Prepare the this compound solution in the chosen vehicle to the desired concentration. Ensure the solution is homogenous.

  • Weigh the animal to determine the correct volume for administration.

  • Fill a syringe with the calculated volume of the drug solution and attach the gavage needle.

  • Gently restrain the animal, holding it in an upright position.

  • Carefully insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance without resistance.

  • Once the needle is in the correct position (pre-measured to the stomach), slowly administer the solution.

  • Gently withdraw the needle and return the animal to its cage.

  • Monitor the animal for any signs of distress, regurgitation, or adverse effects.

Intravenous (IV) Injection (Rat/Mouse Model - Tail Vein)

Objective: To achieve rapid systemic distribution of this compound.

Materials:

  • This compound sterile solution for injection

  • Animal restrainer for rodents

  • Heat lamp or warm water to dilate the tail vein

  • Sterile syringes with appropriate gauge needles (e.g., 27-30G)

  • 70% ethanol (B145695) or other disinfectant

  • Gauze pads

Protocol:

  • Prepare the sterile this compound solution.

  • Place the animal in a restrainer, exposing the tail.

  • Warm the tail using a heat lamp or by immersing it in warm water to cause vasodilation.

  • Clean the tail with 70% ethanol.

  • Identify one of the lateral tail veins.

  • Insert the needle, bevel up, into the vein at a shallow angle.

  • Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

  • After injection, withdraw the needle and apply gentle pressure to the site with a gauze pad to prevent bleeding.

  • Return the animal to its cage and monitor for immediate and delayed effects.

Intramuscular (IM) Injection (Rabbit Model)

Objective: For systemic administration with a relatively rapid onset of action.

Materials:

  • This compound sterile solution for injection

  • Animal restrainer for rabbits

  • Sterile syringes with appropriate gauge needles (e.g., 23-25G)

  • 70% ethanol or other disinfectant

Protocol:

  • Prepare the sterile this compound solution.

  • Securely restrain the rabbit.

  • Select an appropriate muscle for injection, such as the quadriceps or lumbar muscles.

  • Clean the injection site with 70% ethanol.

  • Insert the needle into the muscle mass.

  • Aspirate to ensure a blood vessel has not been entered. If blood appears, withdraw the needle and re-insert at a different site.

  • Inject the solution at a steady rate.

  • Withdraw the needle and gently massage the area.

  • Return the animal to its cage and monitor for any signs of pain, lameness, or systemic effects.

Subcutaneous (SC) Injection (Mouse/Rat Model)

Objective: For slower, more sustained systemic absorption.

Materials:

  • This compound sterile solution

  • Sterile syringes with appropriate gauge needles (e.g., 25-27G)

  • 70% ethanol or other disinfectant

Protocol:

  • Prepare the sterile this compound solution.

  • Grasp the loose skin over the back of the neck or flank to form a "tent".

  • Clean the injection site with 70% ethanol.

  • Insert the needle into the base of the skin tent.

  • Aspirate to check for blood. If blood is present, reposition the needle.

  • Inject the solution, creating a small bleb under the skin.

  • Withdraw the needle and return the animal to its cage.

  • Monitor for local reactions at the injection site and for systemic effects.

Conclusion

The administration of this compound in animal models is a critical component of research into the cholinergic system. The choice of administration route depends on the desired onset, duration of action, and the specific research question. The protocols and data provided in these application notes serve as a guide for researchers. It is imperative to adhere to all institutional and national guidelines for the ethical and humane use of animals in research. Further dose-response and pharmacokinetic studies are encouraged to establish more precise dosing regimens for various experimental paradigms.

References

Application Notes and Protocols for Studying the Bronchodilator Effects of Homatropine Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the bronchodilator properties of Homatropine Bromide, a competitive muscarinic receptor antagonist.[1] This document outlines the mechanism of action, key experimental procedures, and expected outcomes for preclinical and clinical research.

Introduction

This compound is an anticholinergic agent that functions by competitively inhibiting muscarinic acetylcholine (B1216132) receptors.[1] In the respiratory system, acetylcholine is a primary neurotransmitter that mediates bronchoconstriction through its action on M3 muscarinic receptors on airway smooth muscle.[2][3] By blocking these receptors, this compound is expected to induce relaxation of the airway smooth muscle, leading to bronchodilation.[1] This makes it a compound of interest for the potential treatment of respiratory conditions characterized by bronchospasm, such as asthma and chronic obstructive pulmonary disease (COPD).

Mechanism of Action: M3 Receptor Antagonism

The primary mechanism by which this compound elicits bronchodilation is through its antagonism of the M3 muscarinic acetylcholine receptor on airway smooth muscle cells. The binding of acetylcholine to these Gq protein-coupled receptors initiates a signaling cascade that results in smooth muscle contraction.[2][4][5] this compound, by blocking this interaction, prevents this cascade and promotes muscle relaxation.

The key steps in the signaling pathway are as follows:

  • Acetylcholine Release: Acetylcholine is released from parasympathetic nerve endings in the airways.

  • M3 Receptor Activation: Acetylcholine binds to M3 muscarinic receptors on the surface of airway smooth muscle cells.

  • Gq Protein Activation: This binding activates the associated Gq protein, leading to the activation of phospholipase C (PLC).[2][4][5]

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][6]

  • Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4][6]

  • Muscle Contraction: The increase in intracellular Ca2+ leads to the activation of calmodulin and myosin light-chain kinase, resulting in the phosphorylation of myosin and subsequent smooth muscle contraction and bronchoconstriction.[7]

This compound acts as a competitive antagonist at the M3 receptor, preventing acetylcholine from binding and initiating this signaling cascade, thereby leading to bronchodilation.

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Homatropine_Bromide Homatropine_Bromide Homatropine_Bromide->M3_Receptor Blocks IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca2 Ca2+ SR->Ca2 Releases Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca2->Contraction Initiates

Caption: M3 Muscarinic Receptor Signaling Pathway for Bronchoconstriction.

Experimental Protocols

In Vitro Assessment of Bronchodilator Activity using Isolated Guinea Pig Tracheal Strips

This protocol details the methodology for evaluating the relaxant effect of this compound on pre-contracted airway smooth muscle in an isolated organ bath system.

Materials:

  • Male Dunkin-Hartley guinea pigs (250-350 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • This compound

  • Methacholine (B1211447) (or other contractile agonist, e.g., carbachol, histamine)

  • Isolated organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

  • Standard laboratory dissection tools

Procedure:

  • Tissue Preparation:

    • Euthanize a guinea pig via an approved method.

    • Carefully dissect the trachea and place it in cold, carbogen-aerated Krebs-Henseleit solution.

    • Clean the trachea of adhering connective tissue and cut it into 2-3 mm wide rings.

    • Cut the rings open opposite the smooth muscle to form strips.

  • Mounting in Organ Bath:

    • Suspend each tracheal strip in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.

    • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

    • Apply an initial tension of 1 g and allow the tissue to equilibrate for 60-90 minutes, with washes every 15 minutes.

  • Induction of Contraction:

    • After equilibration, induce a sustained contraction by adding a submaximal concentration of methacholine (e.g., 1 µM) to the organ bath.

    • Wait for the contraction to reach a stable plateau.

  • Evaluation of this compound:

    • Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath at regular intervals (e.g., every 15-20 minutes).

    • Record the relaxation response at each concentration until a maximal effect is observed or the highest concentration is reached.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the initial methacholine-induced contraction.

    • Construct a concentration-response curve and calculate the IC50 (the concentration of this compound that causes 50% of the maximal relaxation).

Expected Quantitative Data:

CompoundAgonist (Concentration)IC50 (nM)Emax (% Relaxation)
This compoundMethacholine (1 µM)Expected in the low to mid-nanomolar rangeExpected to be near 100%
Atropine (B194438) (Reference)Methacholine (1 µM)Typically in the low nanomolar range~100%
Ipratropium (B1672105) (Reference)Methacholine (1 µM)Typically in the low nanomolar range~100%

Note: Specific IC50 values for this compound may need to be determined empirically. The values for atropine and ipratropium are provided for comparative purposes.

In Vivo Assessment of Bronchodilator Activity using Whole-Body Plethysmography in Rodents

This protocol describes a non-invasive method to assess the bronchodilator effect of this compound in conscious, unrestrained rodents by measuring changes in respiratory function following a bronchoconstrictor challenge.

Materials:

  • Male BALB/c mice (or other suitable rodent model)

  • Whole-body plethysmography system

  • Nebulizer system

  • This compound solution for nebulization

  • Methacholine solution for nebulization

  • Saline solution (vehicle control)

Procedure:

  • Acclimatization:

    • Acclimatize the animals to the plethysmography chambers for at least 30 minutes on several consecutive days before the experiment to minimize stress-induced respiratory changes.

  • Baseline Measurement:

    • Place each animal in a plethysmography chamber and record baseline respiratory parameters (e.g., respiratory rate, tidal volume, and enhanced pause - Penh) for a stable period (e.g., 10-15 minutes).

  • Bronchodilator/Vehicle Administration:

    • Expose the animals to an aerosol of either this compound at the desired dose or saline (vehicle control) for a set duration (e.g., 10 minutes).

  • Bronchoconstrictor Challenge:

    • Following a brief recovery period (e.g., 15-30 minutes) after drug/vehicle administration, challenge the animals with an aerosol of methacholine at a concentration known to induce a significant bronchoconstrictive response.

    • Record respiratory parameters continuously during and after the methacholine challenge.

  • Data Analysis:

    • Calculate the average Penh value during the peak bronchoconstrictor response for each animal.

    • Compare the peak Penh values between the this compound-treated group and the vehicle-treated group.

    • Express the data as the percentage of inhibition of the methacholine-induced increase in Penh by this compound.

Expected Quantitative Data:

Treatment GroupBronchoconstrictorPeak Penh (Mean ± SEM)% Inhibition of Bronchoconstriction
Vehicle + MethacholineMethacholine (e.g., 25 mg/mL)Expected significant increase from baseline0% (Reference)
This compound (Dose 1) + MethacholineMethacholine (e.g., 25 mg/mL)Expected dose-dependent reductionCalculated relative to vehicle
This compound (Dose 2) + MethacholineMethacholine (e.g., 25 mg/mL)Expected dose-dependent reductionCalculated relative to vehicle
Positive Control (e.g., Ipratropium) + MethacholineMethacholine (e.g., 25 mg/mL)Expected significant reductionCalculated relative to vehicle
Clinical Evaluation of Bronchodilator Reversibility

This protocol outlines a standard procedure for assessing the bronchodilator effect of this compound in human subjects, typically those with a diagnosis of asthma or COPD.

Materials:

  • Spirometer

  • This compound for inhalation (e.g., metered-dose inhaler or nebulizer solution)

  • Placebo inhaler/nebulizer solution

  • Standardized patient preparation instructions

Procedure:

  • Patient Preparation:

    • Instruct patients to withhold short-acting bronchodilators for at least 4-6 hours and long-acting bronchodilators for at least 12-24 hours prior to the test.

    • Ensure the patient is in a stable clinical condition.

  • Baseline Spirometry:

    • Perform baseline spirometry to measure Forced Expiratory Volume in 1 second (FEV1) and Forced Vital Capacity (FVC).

    • Obtain at least three acceptable and repeatable maneuvers.

  • Drug Administration:

    • Administer a standardized dose of this compound or placebo via the chosen delivery method.

  • Post-Bronchodilator Spirometry:

    • After a specified time interval (e.g., 30-60 minutes), repeat the spirometry measurements.

    • Again, obtain at least three acceptable and repeatable maneuvers.

  • Data Analysis:

    • Calculate the change in FEV1 and FVC from baseline, both as an absolute volume (in liters) and as a percentage of the baseline value.

    • A significant bronchodilator response is typically defined as an increase in FEV1 of ≥12% and ≥200 mL from baseline.

Expected Quantitative Data:

ParameterBaseline (Mean ± SD)Post-Homatropine Bromide (Mean ± SD)Change from Baseline (Mean ± SD)% Change from Baseline (Mean ± SD)
FEV1 (L)e.g., 1.50 ± 0.5e.g., 1.75 ± 0.6e.g., 0.25 ± 0.1e.g., 16.7 ± 5.0
FVC (L)e.g., 3.00 ± 0.8e.g., 3.20 ± 0.9e.g., 0.20 ± 0.15e.g., 6.7 ± 4.5

Note: These are hypothetical data to illustrate the expected trend. Actual results will vary depending on the patient population and the dose of this compound used.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Studies Tissue_Prep Tracheal Tissue Preparation Organ_Bath Mount in Organ Bath Tissue_Prep->Organ_Bath Contraction Induce Contraction (Methacholine) Organ_Bath->Contraction Homatropine_Admin_vitro Administer Homatropine (Cumulative Doses) Contraction->Homatropine_Admin_vitro Relaxation_Measurement Measure Relaxation (IC50) Homatropine_Admin_vitro->Relaxation_Measurement Acclimatization Animal Acclimatization Baseline_Pleth Baseline Plethysmography Acclimatization->Baseline_Pleth Homatropine_Admin_vivo Administer Homatropine (Nebulization) Baseline_Pleth->Homatropine_Admin_vivo Challenge Bronchoconstrictor Challenge (Methacholine) Homatropine_Admin_vivo->Challenge Penh_Measurement Measure Penh (% Inhibition) Challenge->Penh_Measurement Patient_Prep Patient Preparation Baseline_Spiro Baseline Spirometry Patient_Prep->Baseline_Spiro Homatropine_Admin_clinical Administer Homatropine (Inhalation) Baseline_Spiro->Homatropine_Admin_clinical Post_Spiro Post-Bronchodilator Spirometry Homatropine_Admin_clinical->Post_Spiro FEV1_Change Calculate FEV1 Change (% and Volume) Post_Spiro->FEV1_Change

Caption: Experimental Workflow for Studying this compound's Bronchodilator Effects.

References

Determining the Potency of Homatropine Bromide: Application Notes and Protocols for In Vitro IC50 Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of Homatropine Bromide, a muscarinic acetylcholine (B1216132) receptor antagonist. These guidelines are intended for researchers, scientists, and drug development professionals working in pharmacology and related fields. The protocols described herein focus on two robust in vitro methods: a functional calcium flux assay and a competitive radioligand binding assay, utilizing Chinese Hamster Ovary (CHO-K1) cells stably expressing human muscarinic acetylcholine receptor subtypes.

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors, which are G protein-coupled receptors (GPCRs) involved in a wide range of physiological functions.[1] Determining the IC50 value is a critical step in characterizing the potency of this antagonist at specific receptor subtypes.

Data Presentation: this compound Potency

CompoundPreparationPotency (pA2) / IC50 (nM)Muscarinic Receptor Subtype(s)Reference
HomatropineGuinea-pig atria (force)7.21Primarily M2[3]
HomatropineGuinea-pig atria (rate)7.07Primarily M2[3]
HomatropineGuinea-pig stomach7.13Primarily M3[3]
Homatropine MethylbromideWKY-E endothelial cells162.5 nMMixed[5][6]
Homatropine MethylbromideSHR-E smooth muscle cells170.3 nMMixed[5][6]

Experimental Protocols

Two primary in vitro methods are recommended for determining the IC50 value of this compound at specific muscarinic receptor subtypes.

Functional Antagonist Assay: Calcium Flux Measurement

This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a muscarinic agonist in cells expressing Gq-coupled muscarinic receptors (M1, M3, and M5).

Materials:

  • CHO-K1 cells stably expressing human M1, M3, or M5 muscarinic acetylcholine receptors.

  • Cell Culture Medium: Ham's F-12K medium supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or Calcium-6 dye kit.

  • Probenecid (optional, to prevent dye leakage).

  • Muscarinic Agonist: Carbachol or Acetylcholine.

  • This compound.

  • 96-well or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FlexStation 3 or equivalent).

Protocol:

  • Cell Culture and Plating:

    • Culture CHO-K1 cells expressing the desired muscarinic receptor subtype in a 37°C, 5% CO2 incubator.

    • Harvest cells and seed them into 96-well or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates overnight.

  • Dye Loading:

    • Prepare the calcium indicator dye solution in Assay Buffer according to the manufacturer's instructions. Probenecid can be included to improve dye retention.

    • Remove the cell culture medium from the plates and add the dye solution to each well.

    • Incubate the plates at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature in the dark to allow for de-esterification of the dye.

  • IC50 Determination:

    • Prepare a series of dilutions of this compound in Assay Buffer.

    • Prepare a solution of the muscarinic agonist (e.g., carbachol) at a concentration that elicits a submaximal (EC80) response. This concentration should be predetermined from an agonist dose-response curve.

    • Using a fluorescence plate reader, measure the baseline fluorescence.

    • Add the different concentrations of this compound to the wells and incubate for a predetermined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

    • Inject the EC80 concentration of the agonist into the wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data by expressing the response in the presence of this compound as a percentage of the response with the agonist alone (0% inhibition) and the response with no agonist (100% inhibition).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Competitive Radioligand Binding Assay

This assay directly measures the ability of this compound to compete with a radiolabeled muscarinic antagonist for binding to the receptor.

Materials:

  • Membrane preparations from CHO-K1 cells expressing human M1, M2, M3, M4, or M5 muscarinic acetylcholine receptors.

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB).

  • Unlabeled Antagonist (for non-specific binding): Atropine (B194438).

  • This compound.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation cocktail and liquid scintillation counter.

Protocol:

  • Membrane Preparation:

    • Harvest cultured CHO-K1 cells expressing the desired receptor subtype.

    • Homogenize the cells in ice-cold buffer and centrifuge to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final membrane pellet in Binding Buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Radioligand and Binding Buffer.

      • Non-specific Binding: Radioligand and a high concentration of unlabeled atropine (e.g., 1 µM).

      • Competition: Radioligand and a range of concentrations of this compound.

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at room temperature with gentle agitation for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters with ice-cold Binding Buffer to remove any unbound radioactivity.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition binding equation to determine the IC50 value.

    • The IC50 value can be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for IC50 Determination cluster_calcium Calcium Flux Assay cluster_binding Radioligand Binding Assay start Start: Prepare CHO-K1 cells expressing a specific muscarinic receptor subtype plate_cells Plate cells in microplate and incubate overnight start->plate_cells dye_loading Load cells with calcium-sensitive dye plate_cells->dye_loading prepare_membranes Prepare cell membranes plate_cells->prepare_membranes add_homatropine Add varying concentrations of this compound dye_loading->add_homatropine add_agonist Add EC80 concentration of muscarinic agonist add_homatropine->add_agonist measure_fluorescence Measure fluorescence change add_agonist->measure_fluorescence analyze_data Analyze data and calculate IC50 value measure_fluorescence->analyze_data setup_assay Set up binding assay with [3H]-NMS, membranes, and this compound prepare_membranes->setup_assay incubate Incubate to reach equilibrium setup_assay->incubate filter_wash Filter and wash to separate bound and free radioligand incubate->filter_wash count_radioactivity Measure radioactivity filter_wash->count_radioactivity count_radioactivity->analyze_data end End: IC50 value determined analyze_data->end

Caption: Workflow for in vitro IC50 determination of this compound.

G cluster_pathway Muscarinic Acetylcholine Receptor Signaling Pathways cluster_gq Gq-coupled Receptors (M1, M3, M5) cluster_gi Gi/o-coupled Receptors (M2, M4) ligand Acetylcholine (Agonist) m135 M1, M3, M5 Receptor ligand->m135 m24 M2, M4 Receptor ligand->m24 antagonist This compound (Antagonist) antagonist->m135 blocks antagonist->m24 blocks gq Gq protein m135->gq activates plc Phospholipase C (PLC) gq->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc response_gq Cellular Response (e.g., smooth muscle contraction) ca_release->response_gq pkc->response_gq gi Gi/o protein m24->gi activates ac Adenylyl Cyclase (AC) gi->ac inhibits atp ATP ac->atp converts camp cAMP atp->camp response_gi Cellular Response (e.g., decreased heart rate) camp->response_gi leads to

Caption: Muscarinic receptor signaling and antagonism by this compound.

References

Application Notes and Protocols: Assessing Homatropine Bromide's Effect on Smooth Muscle Contraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homatropine Bromide is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), playing a significant role in the modulation of smooth muscle contraction.[1][2][3][4] By blocking the action of acetylcholine, this compound leads to smooth muscle relaxation, an effect leveraged in various clinical applications, including the treatment of gastrointestinal and respiratory disorders.[5][6][7] This document provides detailed experimental protocols for assessing the efficacy and potency of this compound in inhibiting smooth muscle contraction, utilizing both isolated tissue (ex vivo) and cell-based (in vitro) models.

The primary mechanism of smooth muscle contraction involves an increase in intracellular calcium concentration ([Ca²⁺]i), which activates calmodulin and subsequently myosin light chain kinase (MLCK).[8][9] MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and muscle contraction. Acetylcholine, the endogenous agonist, stimulates mAChRs (predominantly the M3 subtype on smooth muscle cells), triggering a signaling cascade that results in Ca²⁺ release from intracellular stores and influx from the extracellular space.[8][10] this compound competitively binds to these receptors, thereby inhibiting acetylcholine-induced contraction.[2][7]

These protocols will enable researchers to quantify the antagonistic properties of this compound, determine its potency through dose-response relationships and Schild analysis, and investigate its effects on intracellular calcium signaling.

Signaling Pathways

The following diagram illustrates the signaling pathway of acetylcholine-induced smooth muscle contraction and the inhibitory action of this compound.

cluster_cell Smooth Muscle Cell ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds Homatropine This compound Homatropine->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto [Ca²⁺]i ↑ SR->Ca_cyto Releases Ca²⁺ Ca_SR Calmodulin Calmodulin Ca_cyto->Calmodulin Binds MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Contraction Myosin_LC_P->Contraction Leads to PKC->Contraction Contributes to (Ca²⁺ sensitization)

Caption: Acetylcholine-induced smooth muscle contraction pathway and this compound's point of inhibition.

Experimental Protocols

Ex Vivo: Isolated Tissue Organ Bath Assay

This protocol details the assessment of this compound's effect on agonist-induced contractions of isolated smooth muscle tissue, such as guinea pig ileum.[8][11][12]

3.1.1. Materials

  • Tissue: Freshly isolated guinea pig ileum

  • Physiological Salt Solution (PSS):

    • Krebs-Henseleit Solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose.

    • Tyrode's Solution (in mM): 137 NaCl, 2.7 KCl, 1.8 CaCl₂, 1.0 MgCl₂, 0.2 NaH₂PO₄, 12 NaHCO₃, 5.6 Glucose.[11]

  • Agonist: Acetylcholine (ACh) chloride (10 mM stock solution)

  • Antagonist: this compound (10 mM stock solution)

  • Equipment: Organ bath system with temperature control, aeration, force-displacement transducer, and data acquisition software.[10]

3.1.2. Experimental Workflow

A Isolate Guinea Pig Ileum B Prepare 2-3 cm Segments A->B C Mount in Organ Bath (PSS, 37°C, 95% O₂/5% CO₂) B->C D Equilibrate (1g tension, 60 min) C->D E Obtain Control ACh Concentration-Response Curve D->E F Wash Tissue E->F G Incubate with Homatropine (various concentrations, 30 min) F->G H Obtain ACh Concentration-Response Curve in presence of Homatropine G->H I Repeat F-H for each Homatropine concentration H->I J Data Analysis: Schild Plot I->J

Caption: Workflow for the isolated tissue organ bath experiment.

3.1.3. Procedure

  • Tissue Preparation: Euthanize a guinea pig via an approved method. Isolate a section of the ileum and place it in a petri dish containing PSS at room temperature. Gently flush the lumen with PSS to remove contents. Cut the ileum into 2-3 cm segments.[11][12]

  • Mounting: Tie one end of the ileum segment to a fixed hook in the organ bath chamber and the other end to a force-displacement transducer. The chamber should contain PSS, maintained at 37°C, and be continuously aerated with 95% O₂ / 5% CO₂.[8]

  • Equilibration: Apply a resting tension of 1g and allow the tissue to equilibrate for 60 minutes. Replace the PSS every 15 minutes.[8][9]

  • Control Concentration-Response Curve: Add increasing concentrations of acetylcholine to the organ bath in a cumulative manner to obtain a control concentration-response curve. Allow the response to each concentration to reach a plateau before adding the next.

  • Antagonist Incubation: Wash the tissue thoroughly with PSS until the baseline tension is re-established. Add a known concentration of this compound to the bath and incubate for 30 minutes.[13]

  • Test Concentration-Response Curve: In the continued presence of this compound, repeat the cumulative addition of acetylcholine to generate a second concentration-response curve.

  • Repeat: Wash the tissue and repeat steps 5 and 6 with increasing concentrations of this compound.

3.1.4. Data Presentation

This compound [M]Agonist (ACh) EC₅₀ [M]Maximum Response (% of Control)Dose Ratio (DR)log(DR-1)
0 (Control)[Value]1001N/A
1 x 10⁻⁹[Value][Value][Value][Value]
1 x 10⁻⁸[Value][Value][Value][Value]
1 x 10⁻⁷[Value][Value][Value][Value]

Dose Ratio (DR) = EC₅₀ in the presence of antagonist / EC₅₀ in the absence of antagonist.

Schild Analysis: Plot log(DR-1) versus the negative logarithm of the molar concentration of this compound (-log[Homatropine]). The x-intercept of the linear regression provides the pA₂ value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2.[6][14]

In Vitro: Cell-Based Contraction Assay

This protocol describes a method using a collagen gel matrix to assess the contraction of cultured smooth muscle cells.[2][15][16]

3.2.1. Materials

  • Cells: Primary human bronchial or vascular smooth muscle cells.

  • Culture Medium: Smooth muscle cell growth medium (e.g., SmGM-2).

  • Reagents: Collagen solution (e.g., Type I rat tail collagen), reconstitution buffer, neutralizing solution.

  • Agonist: Acetylcholine chloride.

  • Antagonist: this compound.

  • Equipment: 24-well culture plates, incubator, imaging system (scanner or camera), image analysis software (e.g., ImageJ).

3.2.2. Procedure

  • Cell Culture: Culture smooth muscle cells to 80-90% confluency.

  • Collagen Gel Preparation: Prepare a cell-collagen suspension on ice by mixing the cell suspension (e.g., 2 x 10⁶ cells/mL) with the cold collagen solution.[2][16]

  • Plating: Pipette the cell-collagen mixture into each well of a 24-well plate and allow it to polymerize in an incubator at 37°C for 1 hour.[2]

  • Incubation: Add culture medium to each well on top of the gel and incubate for 48 hours to allow the cells to establish mechanical tension.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (or vehicle control) and incubate for 1 hour.

  • Contraction Induction: Add acetylcholine to the medium to stimulate contraction.

  • Detachment and Imaging: Gently detach the collagen gels from the sides of the wells using a sterile spatula.[16] At various time points, capture images of the gels.

  • Quantification: Measure the area of the collagen gel in each image using image analysis software. The degree of contraction is inversely proportional to the gel area.

3.2.3. Data Presentation

TreatmentAgonist (ACh) [M]Gel Area (arbitrary units) at Time X% Contraction
Vehicle Control0[Value]0
Vehicle Control1 x 10⁻⁵[Value][Value]
Homatropine 10⁻⁹ M1 x 10⁻⁵[Value][Value]
Homatropine 10⁻⁸ M1 x 10⁻⁵[Value][Value]
Homatropine 10⁻⁷ M1 x 10⁻⁵[Value][Value]

% Contraction = (1 - (Area_treated / Area_control)) * 100

Intracellular Calcium Imaging

This protocol allows for the visualization and quantification of changes in intracellular calcium concentration ([Ca²⁺]i) in response to agonists and antagonists.[4][5][17][18]

3.3.1. Materials

  • Cells: Cultured smooth muscle cells grown on glass coverslips.

  • Fluorescent Ca²⁺ Indicator: Fluo-4 AM (acetoxymethyl ester).

  • Loading Buffer: PSS containing Fluo-4 AM and Pluronic F-127.

  • Agonist: Acetylcholine chloride.

  • Antagonist: this compound.

  • Equipment: Fluorescence microscope (confocal or widefield) with an appropriate excitation/emission filter set for the chosen indicator, and a camera capable of time-lapse imaging.

3.3.2. Procedure

  • Cell Plating: Seed smooth muscle cells on glass coverslips and culture until they reach the desired confluency.

  • Dye Loading: Incubate the cells with the Fluo-4 AM loading buffer in the dark at 37°C for 30-60 minutes.

  • Washing: Wash the cells with PSS to remove excess dye and allow for de-esterification for 30 minutes.

  • Imaging Setup: Mount the coverslip in a perfusion chamber on the microscope stage.

  • Baseline Recording: Acquire a baseline fluorescence recording for a few minutes.

  • Antagonist Incubation: Perfuse the cells with a solution containing this compound (or vehicle) for a set period.

  • Agonist Stimulation: While continuously recording, perfuse the cells with a solution containing acetylcholine to stimulate a calcium response.

  • Data Analysis: Measure the change in fluorescence intensity over time in individual cells or regions of interest. The change in fluorescence (ΔF/F₀) is proportional to the change in [Ca²⁺]i.

3.3.3. Data Presentation

ConditionBaseline Fluorescence (F₀)Peak Fluorescence (F_peak)ΔF/F₀ (F_peak - F₀) / F₀
ACh alone[Value][Value][Value]
Homatropine 10⁻⁹ M + ACh[Value][Value][Value]
Homatropine 10⁻⁸ M + ACh[Value][Value][Value]
Homatropine 10⁻⁷ M + ACh[Value][Value][Value]

Conclusion

The protocols outlined in this document provide a comprehensive framework for the preclinical assessment of this compound's inhibitory effects on smooth muscle contraction. By employing a combination of ex vivo and in vitro techniques, researchers can elucidate the mechanism of action, determine the potency, and quantify the functional antagonism of this important therapeutic agent. The provided data presentation formats and visualizations are designed to facilitate clear and concise reporting of experimental findings.

References

Troubleshooting & Optimization

Homatropine Bromide solubility issues in DMSO and aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Homatropine (B1218969) Bromide in DMSO and aqueous solutions. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of Homatropine Bromide in common laboratory solvents?

A1: this compound, as Homatropine Hydrobromide, is generally described as freely soluble in water and sparingly soluble in ethanol. It is practically insoluble in ether.[1] Its solubility in DMSO is also reported to be high, although quantitative values can vary.

Q2: I'm seeing conflicting information about the aqueous solubility of this compound. Some sources say it's insoluble while others state it is freely soluble. Why is there a discrepancy?

A2: The discrepancy likely arises from confusion between different salt forms of homatropine and the pH of the solution. Homatropine Hydrobromide (CAS No: 51-56-9) is the salt of a weak base and a strong acid, which is typically freely soluble in water.[1] Alkaline conditions can cause the precipitation of the free base, which has lower aqueous solubility. Always verify the specific salt form you are using and control the pH of your aqueous solutions.

Q3: What is the expected pH of a Homatropine Hydrobromide solution in water?

A3: A 20 mg/mL solution of Homatropine Hydrobromide in water is expected to have a pH between 5.5 and 7.0.[1]

Q4: Can I heat or sonicate my this compound solution to aid dissolution?

A4: Yes, for formulations prepared from a DMSO stock, gentle heating and/or sonication can be used to aid in the dissolution of this compound if precipitation or phase separation occurs.[2] For this compound in DMSO, warming and sonication are sometimes required to achieve higher concentrations.

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Solution
Precipitation in aqueous buffer pH is too high (alkaline): Homatropine is a weak base and will precipitate out of solution at higher pH values.Ensure the pH of your aqueous buffer is neutral to slightly acidic. A pH of a 20 mg/mL solution in water should be between 5.5 and 7.0.[1]
Low Temperature: Solubility can decrease at lower temperatures.Gently warm the solution. For stock solutions, storage at room temperature or 4°C is common, but always check the product datasheet.
High Concentration: The desired concentration may exceed the solubility limit in the specific buffer system.Refer to the solubility data table. You may need to lower the concentration or use a different solvent system.
Cloudiness or precipitation when diluting a DMSO stock into aqueous buffer Solvent exchange precipitation: The compound is less soluble in the final aqueous buffer composition than in the initial DMSO stock.Decrease the final concentration. Increase the percentage of co-solvents if your experimental design allows. Use a formulation with solubilizing agents like PEG300, Tween-80, or SBE-β-CD.[2]
Use of old DMSO: DMSO is hygroscopic and absorbed water can affect the solubility of some compounds.[2]Use fresh, anhydrous DMSO to prepare your stock solution.[2]
Incomplete dissolution in DMSO Insufficient solvent or high concentration: The amount of DMSO may be insufficient for the desired concentration.Add more DMSO to decrease the concentration. Refer to the solubility data table for guidance.
Compound has not fully dissolved: Dissolution may be slow at room temperature.Use sonication and/or gentle warming to facilitate dissolution.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for different forms of Homatropine. It is crucial to note the specific salt form (Hydrobromide vs. Methylbromide) as their solubilities differ.

CompoundSolventSolubility (mg/mL)Solubility (mM)Notes
This compound DMSO100280.70Requires sonication. Hygroscopic DMSO can impact solubility.[2]
Water100280.70Requires sonication.[2]
DMSO≥17.81--
Water≥47.4--
DMSO21.560.35Requires sonication and warming.
Homatropine Methylbromide DMSO≥17.95--
Water≥108.2--
Ethanol≥23.9-Requires sonication.
DMSO74199.84Use fresh DMSO as moisture can reduce solubility.[3]
Water74199.84[3]
Ethanol74-[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., for a 100 mg/mL stock, add 1 mL of DMSO to 100 mg of this compound).

  • Dissolution: Vortex the solution to mix. If the compound does not fully dissolve, use an ultrasonic bath to sonicate the solution. Gentle warming can also be applied.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. For short-term storage (1 month), -20°C is suitable. For up to 6 months, store at -80°C.[2] Always refer to the manufacturer's datasheet for specific storage recommendations.

Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock

This protocol is an example for preparing a formulation for in vivo studies.

  • Initial Mixture: To prepare a 1 mL working solution, begin with 100 µL of a 25 mg/mL this compound stock solution in DMSO.

  • Co-solvent Addition: Add 400 µL of PEG300 and mix thoroughly.

  • Surfactant Addition: Add 50 µL of Tween-80 and mix until the solution is clear.

  • Final Dilution: Add 450 µL of saline to reach a final volume of 1 mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]

Visualizations

This compound Troubleshooting Workflow

This compound Troubleshooting Workflow cluster_start Start cluster_solvent Solvent System cluster_dmso_troubleshooting DMSO Troubleshooting cluster_aqueous_troubleshooting Aqueous Troubleshooting cluster_end Resolution start Solubility Issue Identified solvent_type What is the solvent? start->solvent_type dmso DMSO solvent_type->dmso DMSO aqueous Aqueous Solution solvent_type->aqueous Aqueous dmso_check Is dissolution incomplete? dmso->dmso_check aqueous_check Is there precipitation? aqueous->aqueous_check sonicate_heat Apply sonication and/or gentle warming dmso_check->sonicate_heat Yes resolved Issue Resolved dmso_check->resolved No fresh_dmso Use fresh, anhydrous DMSO sonicate_heat->fresh_dmso fresh_dmso->resolved check_ph Check and adjust pH to be slightly acidic/neutral aqueous_check->check_ph Yes aqueous_check->resolved No check_concentration Lower the concentration check_ph->check_concentration add_cosolvents Consider adding co-solvents (e.g., PEG300) check_concentration->add_cosolvents add_cosolvents->resolved Muscarinic Receptor Antagonism by Homatropine cluster_receptor Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Cascade mAChR Muscarinic Acetylcholine Receptor (M1, M3, M5) Gq11 Gq/11 Protein mAChR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates ACh Acetylcholine ACh->mAChR Binds and Activates Homatropine Homatropine Homatropine->mAChR Competitively Blocks PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Increased Intracellular Ca2+ IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca_release->Cellular_Response PKC->Cellular_Response

References

Technical Support Center: Stabilization of Homatropine Bromide Ophthalmic Solution at Physiological pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for stabilizing Homatropine Bromide ophthalmic solutions at a physiological pH of approximately 7.4. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during formulation and stability testing.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and stabilization of this compound ophthalmic solutions at physiological pH.

Problem Possible Cause(s) Suggested Solution(s)
Rapid degradation of this compound upon pH adjustment to 7.4. Homatropine is an ester of mandelic acid and tropine. It undergoes base-catalyzed hydrolysis, which is significantly accelerated at neutral to alkaline pH.[1][2]• Prepare the solution in an appropriate buffer system (e.g., phosphate (B84403) buffer) to maintain a stable pH.[3]• Consider the addition of a chelating agent like Edetate Disodium (EDTA) to sequester metal ions that can catalyze degradation.[3]• Perform all formulation steps at reduced temperatures (e.g., in an ice bath) to slow down the hydrolysis rate.
Precipitation observed after adding buffer salts. The solubility of this compound or other excipients may be affected by the change in ionic strength or the specific buffer components.• Ensure all components are fully dissolved before adding the next.• Use a buffer concentration that is sufficient for pH control but does not cause precipitation. A common range for ophthalmic buffers is 10-100 mM.[4]• Verify the compatibility of all excipients in the chosen buffer system.
Discoloration or formation of particulates over time. This may indicate oxidative degradation in addition to hydrolysis.• Include an antioxidant in the formulation. Common antioxidants for ophthalmic use include sodium metabisulfite (B1197395) or ascorbic acid.• Protect the solution from light by using amber-colored vials for storage.[3]• Purge the solution and the headspace of the container with an inert gas like nitrogen to minimize oxygen exposure.
Inconsistent results in stability studies. This could be due to variations in the experimental protocol, such as inaccurate pH measurement, temperature fluctuations, or analytical method variability.• Calibrate the pH meter before each use with standard buffers.• Use a calibrated, temperature-controlled incubator for stability studies.• Employ a validated stability-indicating HPLC method for accurate quantification of this compound and its degradation products.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution, which is stable at acidic pH, rapidly degrading when I adjust the pH to 7.4?

A1: this compound's stability is highly pH-dependent. Its ester linkage is susceptible to hydrolysis, a chemical breakdown process involving water. This reaction is catalyzed by hydroxide (B78521) ions (OH⁻), which are present in higher concentrations at physiological pH (7.4) compared to acidic conditions.[1][2] Therefore, the rate of degradation increases significantly as the pH moves from acidic to neutral or alkaline.

Q2: What is the primary degradation product of this compound at physiological pH?

A2: The primary degradation pathway for this compound at physiological pH is hydrolysis. This process breaks the ester bond, resulting in the formation of tropic acid (from which mandelic acid is derived in the case of homatropine) and tropine .[1][2]

Q3: What buffering system is recommended for a this compound ophthalmic solution at pH 7.4?

A3: A phosphate buffer system is a suitable choice for maintaining a pH of 7.4 in ophthalmic solutions as it mimics the natural buffer system of tears.[3] However, it is important to use a concentration that is not cytotoxic. Studies have shown that high concentrations of phosphate buffers can have delayed cytotoxic effects on corneal and conjunctival cells.[4] Therefore, using the lowest effective concentration is recommended.

Q4: How can I prevent oxidative degradation in my formulation?

A4: To prevent oxidative degradation, you can incorporate an antioxidant into your formulation. Additionally, protecting the solution from light and minimizing its exposure to oxygen by using sealed containers with an inert gas headspace can further enhance stability.

Q5: What is the role of a chelating agent like Edetate Disodium (EDTA) in the formulation?

A5: Chelating agents like EDTA bind to polyvalent metal ions (e.g., iron, copper) that may be present in the formulation from raw materials or container leachates. These metal ions can act as catalysts for both hydrolytic and oxidative degradation pathways. By sequestering these ions, EDTA helps to improve the overall stability of the this compound solution.[3]

Q6: Is a preservative necessary for a multi-dose ophthalmic solution?

A6: Yes, for a multi-dose ophthalmic solution, a preservative such as Benzalkonium Chloride (0.005%) is typically required to prevent microbial growth.[3] It is crucial to ensure the compatibility of the chosen preservative with this compound and other excipients in the formulation at physiological pH.

Quantitative Data

The following table summarizes the expected stability of a 1% this compound solution under different formulation conditions at 25°C. Note: These are illustrative values based on the principles of chemical kinetics. Actual degradation rates should be determined experimentally.

Formulation pH Buffer Stabilizers Estimated % Degradation (after 30 days)
17.4NoneNone> 50%
27.4Phosphate (50 mM)None~ 20-30%
37.4Phosphate (50 mM)0.1% EDTA~ 10-15%
47.4Phosphate (50 mM)0.1% EDTA + 0.1% Ascorbic Acid< 10%
54.5BorateNone< 2%

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Ophthalmic Solution (1%) at pH 7.4
  • Preparation of Phosphate Buffer (50 mM, pH 7.4):

    • Dissolve an appropriate amount of monobasic sodium phosphate and dibasic sodium phosphate in sterile, deionized water to achieve a final concentration of 50 mM.

    • Adjust the pH to 7.4 using a calibrated pH meter by adding small amounts of a sodium hydroxide or phosphoric acid solution.

  • Preparation of the Formulation:

    • In a sterile beaker, dissolve 0.1 g of Edetate Disodium (EDTA) in approximately 80 mL of the 50 mM phosphate buffer (pH 7.4).

    • Add 1.0 g of this compound to the solution and stir gently until fully dissolved.

    • If required, add an appropriate preservative (e.g., Benzalkonium Chloride to a final concentration of 0.005%).

    • If an antioxidant is being used, add it at this stage (e.g., 0.1 g of ascorbic acid).

    • Make up the final volume to 100 mL with the phosphate buffer.

    • Verify the final pH and adjust if necessary.

    • Sterilize the final solution by filtering through a 0.22 µm sterile filter into a sterile container.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework. The specific parameters may need to be optimized for your equipment and formulation.

  • Mobile Phase: A mixture of phosphate buffer (pH adjusted to 7.5 with triethylamine) and acetonitrile (B52724) (50:50 v/v).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Sample Preparation: Dilute the ophthalmic solution with the mobile phase to a concentration within the linear range of the assay.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: The concentration of this compound and its degradation products can be determined by comparing the peak areas in the sample chromatogram to those of the standard.

Visualizations

Homatropine This compound (Ester) Hydrolysis Hydrolysis (Base-Catalyzed) Homatropine->Hydrolysis pH > 7 DegradationProducts Tropic Acid + Tropine (Degradation Products) Hydrolysis->DegradationProducts

Caption: Degradation pathway of this compound.

start Start: Prepare Formulation storage Store at Controlled Temperature & Humidity start->storage sampling Withdraw Samples at Predetermined Time Points storage->sampling hplc Analyze via Stability-Indicating HPLC Method sampling->hplc data Quantify Homatropine & Degradation Products hplc->data end End: Determine Shelf-Life data->end Formulation Stable this compound Ophthalmic Solution (pH 7.4) API This compound (Active Ingredient) API->Formulation Buffer Phosphate Buffer (pH Control) Buffer->Formulation Chelator EDTA (Chelating Agent) Chelator->Formulation Antioxidant Ascorbic Acid (Antioxidant) Antioxidant->Formulation Preservative Benzalkonium Chloride (Preservative) Preservative->Formulation

References

Technical Support Center: Homatropine Bromide in Research Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Homatropine (B1218969) Bromide in animal experiments.

Frequently Asked Questions (FAQs)

Q1: What is Homatropine Bromide and how does it work in research animals?

This compound is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] In research animals, it is primarily used for its anticholinergic properties, which include mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation) for ophthalmic examinations.[2] By blocking muscarinic receptors, it inhibits the actions of acetylcholine, a neurotransmitter involved in various parasympathetic nervous system functions.[1] This blockade leads to effects on smooth muscle, cardiac muscle, and exocrine glands.

Q2: What are the expected pharmacological effects of this compound in research animals?

The primary expected effects are ocular: mydriasis and cycloplegia.[2] Systemically, as an anticholinergic agent, it can cause a range of effects including:

  • Cardiovascular: Increased heart rate (tachycardia).[1]

  • Gastrointestinal: Reduced salivation (dry mouth), decreased gastrointestinal motility, and reduced secretions.[3]

  • Central Nervous System (CNS): Depending on the dose and species, it can cause stimulation or depression.[1]

Q3: How long do the effects of this compound last in animals?

The duration of action is considered moderately long-acting.[2] The specific duration will depend on the dose, route of administration, and the species of the research animal. For ophthalmic use, mydriasis and cycloplegia are expected to be prolonged.

Troubleshooting Guides

Ocular Administration Issues

Problem: Excessive local irritation, redness, or swelling observed after topical ophthalmic administration.

  • Possible Cause: The formulation of this compound may be irritating to the cornea or conjunctiva. Prolonged or frequent use can also lead to local irritation.[2]

  • Troubleshooting Steps:

    • Confirm Formulation: Ensure the vehicle and pH of your this compound solution are appropriate for ocular administration.[4]

    • Reduce Frequency: If the protocol allows, reduce the frequency of administration.

    • Observe and Score: Systematically observe and score the degree of ocular irritation using a standardized method like the Draize test (see Experimental Protocols section).

    • Consult Veterinary Staff: If irritation is severe or persistent, consult with the institutional veterinarian.

Problem: Inconsistent or inadequate pupil dilation.

  • Possible Cause:

    • Insufficient Dose: The concentration or volume of the administered solution may be too low. Individuals with heavily pigmented irides may require larger doses.[2]

    • Improper Administration Technique: The solution may not be effectively delivered to the conjunctival sac.

  • Troubleshooting Steps:

    • Review Dosing: Confirm the dosage is appropriate for the species and intended effect.

    • Refine Technique: Ensure proper administration technique, holding the eyelid open to form a pouch for the drop and preventing immediate washout.

    • Consider Systemic Absorption: Be aware that increasing the dose may also increase systemic side effects.

Systemic Side Effect Issues

Problem: Animal exhibits signs of excessive systemic anticholinergic effects (e.g., severe tachycardia, agitation, urinary retention).

  • Possible Cause: The administered dose is too high, or the animal has increased susceptibility.[2] Excessive systemic absorption can occur even with topical administration.[5]

  • Troubleshooting Steps:

    • Monitor Vital Signs: Closely monitor heart rate, respiratory rate, and body temperature.

    • Reduce Dose: In subsequent experiments, consider reducing the dose or the frequency of administration.

    • Minimize Systemic Absorption (for ocular administration): After instillation, apply gentle pressure to the lacrimal sac for a few minutes to minimize drainage into the nasal cavity and subsequent systemic absorption.[5]

    • Supportive Care: Provide supportive care as recommended by a veterinarian. This may include fluid therapy and temperature regulation.

    • Antidote: In cases of severe toxicity, the specific antidote is physostigmine. This should only be administered under the guidance of a veterinarian.[5]

Problem: Animal shows signs of central nervous system (CNS) toxicity (e.g., confusion, delirium, seizures).

  • Possible Cause: this compound can cross the blood-brain barrier and cause CNS effects, especially at higher doses.[6]

  • Troubleshooting Steps:

    • Behavioral Assessment: Conduct regular, standardized behavioral assessments to detect subtle CNS changes.

    • Dose-Response: If CNS effects are observed, a dose-reduction is warranted in future studies.

    • Consult Literature: Review literature for species-specific neurobehavioral side effects of anticholinergics.

    • Veterinary Consultation: Seek immediate veterinary consultation for any signs of seizures or severe delirium.

Data Presentation

Table 1: Common Local (Ocular) Side Effects of this compound in Research Animals (Primarily Rabbits)

Side EffectObservationFrequency/SeverityCitation
Stinging/BurningTransient discomfort upon instillationCommon[2]
ConjunctivitisInflammation of the conjunctivaProlonged use may produce[2]
Vascular CongestionRedness of the eyeProlonged use may produce[2]
EdemaSwelling of the eyelids or conjunctivaProlonged use may produce[2]
Increased Sensitivity to LightPhotophobia due to mydriasisCommon[2]

Table 2: Common Systemic Side Effects of this compound in Research Animals

SystemSide EffectObservationSpecies (if specified)Citation
Cardiovascular TachycardiaIncreased heart rateGeneral anticholinergic effect[1]
Gastrointestinal Dry Mouth (Xerostomia)Reduced salivationGeneral anticholinergic effect
Decreased GI MotilityConstipation, reduced fecal outputRabbits[7]
Central Nervous System Agitation/RestlessnessHyperactivity, disorientationGeneral anticholinergic effect[6]
Delirium/HallucinationsBizarre behaviorGeneral anticholinergic effect[6]
SeizuresIn cases of severe toxicityGeneral anticholinergic effect[6]
Urinary Urinary RetentionDifficulty urinatingGeneral anticholinergic effect

Experimental Protocols

Protocol for Assessment of Acute Ocular Irritation in Rabbits (Modified Draize Test)

This protocol is a generalized summary and should be adapted and approved by the institution's animal care and use committee.

  • Animal Selection: Use healthy, adult albino rabbits with no pre-existing eye irritation.

  • Pre-examination: Examine both eyes of each animal to ensure they are free of defects.

  • Test Substance Administration:

    • Gently pull the lower eyelid away from the eyeball to form a cup.

    • Instill 0.1 mL of the this compound solution into the conjunctival sac.

    • Gently hold the eyelids together for one second to prevent loss of the substance.

    • The untreated eye serves as a control.

  • Observation and Scoring:

    • Examine the eyes at 1, 24, 48, and 72 hours after instillation.

    • Score the reactions of the cornea, iris, and conjunctiva according to a standardized scoring system (e.g., Draize scale).

    • Cornea: Opacity and area of involvement.

    • Iris: Inflammation.

    • Conjunctiva: Redness, chemosis (swelling), and discharge.

  • Data Analysis: Calculate the mean irritation scores for each observation point to classify the irritation potential.

Protocol for Monitoring Cardiovascular Effects in Rats

This is a general protocol and specific parameters and equipment will vary.

  • Animal Preparation: Anesthetize the rat according to an approved protocol. For continuous monitoring, surgical implantation of a telemetry device or catheterization of an artery (e.g., carotid or femoral) and vein may be required.

  • Baseline Measurement: Record baseline cardiovascular parameters, including heart rate and blood pressure, for a sufficient period to establish a stable baseline.

  • This compound Administration: Administer the desired dose of this compound via the intended route (e.g., intravenous, intraperitoneal).

  • Post-administration Monitoring: Continuously record heart rate and blood pressure for a predetermined period. Note the time to onset, peak effect, and duration of any changes from baseline.

  • Data Analysis: Analyze the data to determine the magnitude and duration of cardiovascular changes in response to this compound. Compare dose-dependent effects if applicable.

Mandatory Visualizations

Homatropine_Signaling_Pathway cluster_cell Target Cell cluster_membrane Cell Membrane M2_Receptor Muscarinic M2 Receptor G_protein Gi Protein M2_Receptor->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Altered Cellular Response (e.g., Decreased Smooth Muscle Contraction) PKA->Cellular_Response Phosphorylates targets leading to G_protein->AC Inhibits Homatropine This compound Homatropine->M2_Receptor Blocks Acetylcholine Acetylcholine Acetylcholine->M2_Receptor Activates

Caption: Antagonistic action of this compound at the M2 muscarinic receptor.

Experimental_Workflow_Ocular_Irritation start Start: Animal Selection (Healthy Albino Rabbits) pre_exam Pre-examination of Eyes start->pre_exam administration Administer 0.1 mL this compound Solution to one eye (Test Eye). The other eye is the Control. pre_exam->administration observation_1h Observe and Score (1 Hour) administration->observation_1h observation_24h Observe and Score (24 Hours) observation_1h->observation_24h observation_48h Observe and Score (48 Hours) observation_24h->observation_48h observation_72h Observe and Score (72 Hours) observation_48h->observation_72h analysis Data Analysis and Classification of Irritation observation_72h->analysis end End of Study analysis->end Troubleshooting_Logic cluster_local Local Effects (Ocular) cluster_systemic Systemic Effects start Adverse Event Observed is_local Is the effect localized to the site of administration? start->is_local local_issue Excessive Irritation, Redness, Swelling is_local->local_issue Yes systemic_issue Tachycardia, Agitation, Urinary Retention is_local->systemic_issue No local_solution Check Formulation Reduce Frequency Refine Technique local_issue->local_solution systemic_solution Monitor Vitals Reduce Dose Minimize Systemic Absorption Consult Vet systemic_issue->systemic_solution

References

Technical Support Center: Optimizing Homatropine Bromide Dosage for Cardiovascular Studies in Rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of homatropine (B1218969) bromide in cardiovascular studies involving rats. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of homatropine bromide on the cardiovascular system?

A1: this compound is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] In the cardiovascular system, it blocks the muscarinic actions of acetylcholine, which is a neurotransmitter of the parasympathetic nervous system.[2] This blockade primarily affects structures innervated by postganglionic cholinergic nerves, including the sinoatrial (SA) and atrioventricular (AV) nodes of the heart, as well as smooth muscles in blood vessels that respond to acetylcholine.[2][3] By inhibiting the parasympathetic influence, homatropine can lead to an increase in heart rate (tachycardia).[2]

Q2: What is the recommended dosage range for this compound in rats for cardiovascular studies?

A2: Specific dose-response data for this compound's effects on cardiovascular parameters in rats is limited in publicly available literature. However, based on related studies, a starting point can be inferred. In studies preventing dichlorvos (B1670471) poisoning in rats, an intramuscular dose of 20 mg/kg of homatropine was effective, while 10 mg/kg was not.[4] For cardiovascular effects, rectal administration of unlabelled homatropine methylbromide in anesthetized rats has been shown to cause a prompt blockade of vagal stimulation on pulse rate and the effects of intravenous acetylcholine on blood pressure.[4] Researchers should initiate pilot studies with a range of doses to determine the optimal concentration for their specific experimental model and endpoints.

Q3: What is the duration of action of this compound in rats?

A3: The duration of action of homatropine methylbromide in rats has been reported to be no more than 12 hours following intramuscular, oral gavage, or rectal suppository administration.

Q4: What are the potential adverse effects of this compound in rats at higher doses?

Q5: How does this compound compare to atropine (B194438) for cardiovascular studies in rats?

A5: Both homatropine and atropine are muscarinic antagonists. Atropine is a more potent and longer-acting agent. The choice between the two depends on the desired duration and intensity of the effect. For short-term blockade of vagal effects, homatropine may be suitable. If a more potent and sustained effect is required, atropine might be a better choice. It is important to note that rats possess a serum enzyme, atropine esterase, which can rapidly hydrolyze atropine, potentially affecting its duration and efficacy in this species.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No significant change in heart rate or blood pressure - Insufficient Dosage: The administered dose of this compound may be too low to elicit a cardiovascular response. - Route of Administration: The chosen route may result in poor bioavailability or slow absorption.- Increase Dosage: Gradually increase the dose in pilot experiments to find the effective range. - Change Administration Route: Consider intravenous (IV) or intraperitoneal (IP) injection for more rapid and reliable effects. Rectal administration has also been shown to be effective.[4]
Excessive Tachycardia or Arrhythmias - High Dosage: The administered dose is likely too high, leading to an overstimulation of the sympathetic nervous system's influence on the heart.- Reduce Dosage: Immediately lower the dose in subsequent experiments. - Monitor Closely: Continuously monitor ECG and blood pressure to detect and manage any cardiac abnormalities.
Variable or Inconsistent Results - Animal Strain or Sex Differences: Different rat strains or sexes may exhibit varied responses to this compound. - Anesthesia Interaction: The anesthetic agent used may interact with this compound, affecting cardiovascular parameters.- Standardize Animal Model: Use a consistent strain, sex, and age of rats for all experiments. - Select Appropriate Anesthesia: Choose an anesthetic with minimal cardiovascular effects or one whose interactions with anticholinergics are well-documented.
Signs of Systemic Anticholinergic Effects (e.g., dry mouth, reduced GI motility) - High Systemic Exposure: The dose is high enough to cause effects beyond the cardiovascular system.- Dose Optimization: Titrate the dose to the lowest effective level that achieves the desired cardiovascular effect with minimal side effects. - Local Administration: If targeting a specific cardiac region, consider localized delivery methods to minimize systemic exposure.

Data Presentation

Table 1: Summary of this compound Dosage and Effects in Rats (from available literature)

Parameter Dosage Route of Administration Observed Effect Source
Prevention of Lethality (Dichlorvos Poisoning)10 mg/kgIntramuscularIneffective[4]
Prevention of Lethality (Dichlorvos Poisoning)20 mg/kgIntramuscular30% survival rate[4]
Cardiovascular EffectsNot specifiedRectal SuppositoryPrompt blockade of vagal stimulation on pulse rate and IV acetylcholine on blood pressure[4]
Duration of ActionNot specifiedIntramuscular, Oral, RectalNot more than 12 hours

Experimental Protocols

Protocol 1: Intravenous Administration of this compound for Acute Cardiovascular Studies in Anesthetized Rats

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, urethane).

    • Surgically expose a femoral or jugular vein for cannulation.

    • Insert a catheter for intravenous drug administration.

    • Cannulate the carotid or femoral artery for continuous blood pressure monitoring.

    • Attach ECG electrodes for heart rate and rhythm monitoring.

  • Drug Preparation:

    • Prepare a stock solution of this compound in sterile saline (0.9% NaCl).

    • Dilute the stock solution to the desired final concentrations for injection.

  • Experimental Procedure:

    • Allow the animal to stabilize after surgery and record baseline cardiovascular parameters (heart rate, blood pressure) for at least 30 minutes.

    • Administer a bolus intravenous injection of the vehicle (saline) and record any changes.

    • Administer the desired dose of this compound intravenously.

    • Continuously monitor and record heart rate and blood pressure for a predetermined period (e.g., 60-120 minutes) to observe the onset, peak, and duration of the effect.

    • For dose-response studies, administer increasing doses of this compound, allowing for a return to baseline or a stable state between doses.

Protocol 2: Subcutaneous Administration of this compound for Longer-Term Cardiovascular Studies in Conscious Rats

  • Animal Preparation:

    • If continuous monitoring is required, surgically implant telemetric transmitters for blood pressure and ECG recording several days before the experiment to allow for recovery.

    • Acclimatize the rats to the experimental environment and handling procedures to minimize stress.

  • Drug Preparation:

    • Prepare a sterile solution of this compound in saline at the desired concentration.

  • Experimental Procedure:

    • Record baseline cardiovascular parameters for a sufficient period (e.g., 24 hours) prior to drug administration.

    • Administer the desired dose of this compound via subcutaneous injection in the dorsal neck region.

    • Continuously monitor and record heart rate and blood pressure using the telemetric system for at least 12-24 hours post-administration to assess the full duration of the drug's effect.

Mandatory Visualizations

Homatropine_Mechanism_of_Action cluster_PNS Parasympathetic Nervous System cluster_Cardiovascular Cardiovascular Effects ACh Acetylcholine mAChR Muscarinic Acetylcholine Receptor (M2 in Heart) ACh->mAChR Binds to HeartRate Decreased Heart Rate (Bradycardia) mAChR->HeartRate Activates Pathway Leading to BloodPressure Decreased Blood Pressure mAChR->BloodPressure Indirectly Influences Homatropine This compound Homatropine->mAChR Blocks

Caption: Mechanism of action of this compound on the cardiovascular system.

Experimental_Workflow_IV A Anesthetize Rat B Surgical Preparation (Cannulation of Artery and Vein, ECG) A->B C Record Baseline Cardiovascular Parameters B->C D Administer Vehicle (IV) C->D E Administer this compound (IV) D->E F Continuous Monitoring and Data Acquisition E->F G Data Analysis F->G

Caption: Experimental workflow for intravenous this compound administration.

References

Technical Support Center: Overcoming Homatropine Bromide Degradation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Homatropine Bromide during storage.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause this compound degradation?

A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis. The stability of the compound is significantly influenced by storage conditions such as temperature, humidity, pH (in solution), and exposure to light. It is incompatible with strong oxidizing agents, acids, and bases.

Q2: What are the primary degradation products of this compound?

A2: The major degradation of this compound occurs via hydrolysis of its ester linkage. This process breaks down the molecule into tropine (B42219) and mandelic acid. Under oxidative and photolytic stress, other degradation products may be formed, although tropine and mandelic acid are the most commonly observed.

Q3: How can I prevent the degradation of solid this compound?

A3: To minimize degradation of solid this compound, it should be stored in well-closed, light-resistant containers at a controlled room temperature, protected from moisture.

Q4: My this compound solution appears cloudy. What could be the cause?

A4: Cloudiness in a this compound solution can indicate precipitation, which may be due to solubility issues, changes in pH, or interaction with container materials. It is crucial to ensure the pH of the solution is within the optimal range (typically acidic) and to use appropriate containers. Lyophilization can be a solution for stability problems in aqueous solutions, especially at a pH of 6.8.[1]

Q5: I suspect my this compound has degraded. How can I confirm this?

A5: Degradation can be confirmed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This technique can separate this compound from its degradation products, allowing for their identification and quantification.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and storage of this compound.

Problem Potential Cause Recommended Solution
Discoloration of solid this compound (yellowing or darkening) Exposure to light (photodegradation) or reaction with oxidizing agents.Store the compound in amber-colored, airtight containers. Avoid exposure to direct sunlight and sources of UV radiation. Ensure no contact with oxidizing agents.
Loss of potency in this compound solutions Hydrolysis of the ester linkage, especially in neutral or alkaline conditions.Prepare solutions in a suitable acidic buffer (pH 4-6). For long-term storage, consider lyophilization of the solution.
Appearance of additional peaks in HPLC chromatogram Formation of degradation products due to hydrolysis, oxidation, or photolysis.Conduct a forced degradation study to identify the potential degradation products. Use a validated stability-indicating HPLC method for analysis.
Inconsistent analytical results Improper sample preparation or use of a non-validated analytical method.Ensure consistent sample handling and preparation procedures. Develop and validate a stability-indicating analytical method according to ICH guidelines.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.

1. Acid Hydrolysis:

  • Dissolve this compound in 0.1 M HCl.

  • Heat the solution at 60°C for 24 hours.

  • Neutralize the solution and dilute to a suitable concentration for HPLC analysis.

2. Base Hydrolysis:

  • Dissolve this compound in 0.1 M NaOH.

  • Keep the solution at room temperature for 8 hours.

  • Neutralize the solution and dilute for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a 3% hydrogen peroxide solution.

  • Store the solution at room temperature for 24 hours, protected from light.

  • Dilute to a suitable concentration for HPLC analysis.

4. Thermal Degradation:

  • Store solid this compound in an oven at 105°C for 48 hours.

  • Dissolve the heat-stressed solid in a suitable solvent for HPLC analysis.

5. Photolytic Degradation:

  • Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analyze the solution by HPLC. A dark control sample should be stored under the same conditions but protected from light.

Stability-Indicating HPLC Method

This proposed method is based on established principles for the analysis of related compounds and should be validated for its specific application.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Data Presentation

The following table summarizes the expected degradation of this compound under various stress conditions. The percentages are indicative and may vary depending on the exact experimental conditions.

Stress Condition Reagent/Condition Duration Temperature Expected Degradation (%) Major Degradation Products
Acid Hydrolysis 0.1 M HCl24 hours60°C15 - 25Tropine, Mandelic Acid
Base Hydrolysis 0.1 M NaOH8 hoursRoom Temp.20 - 30Tropine, Mandelic Acid
Oxidation 3% H₂O₂24 hoursRoom Temp.10 - 20Oxidized derivatives of mandelic acid and tropine
Thermal Solid State48 hours105°C5 - 10Various thermal decomposition products
Photolytic 1.2 million lux hoursAmbientAmbient10 - 15Photodegradation products

Visualizations

degradation_pathway Homatropine_Bromide This compound Hydrolysis Hydrolysis (Acid or Base) Homatropine_Bromide->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Homatropine_Bromide->Oxidation Photolysis Photolysis (UV/Vis Light) Homatropine_Bromide->Photolysis Tropine Tropine Hydrolysis->Tropine Mandelic_Acid Mandelic Acid Hydrolysis->Mandelic_Acid Oxidized_Products Oxidized Degradation Products Oxidation->Oxidized_Products Photolytic_Products Photolytic Degradation Products Photolysis->Photolytic_Products

Caption: Degradation pathways of this compound.

experimental_workflow cluster_stress_conditions Forced Degradation Acid Acid Hydrolysis HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Base Base Hydrolysis Base->HPLC_Analysis Oxidative Oxidative Oxidative->HPLC_Analysis Thermal Thermal Thermal->HPLC_Analysis Photolytic Photolytic Photolytic->HPLC_Analysis Sample_Prep Sample Preparation (this compound Solution) Sample_Prep->Acid Sample_Prep->Base Sample_Prep->Oxidative Sample_Prep->Thermal Sample_Prep->Photolytic Data_Analysis Data Analysis (Identify and Quantify Degradants) HPLC_Analysis->Data_Analysis

Caption: Workflow for a forced degradation study.

logical_relationship Degradation This compound Degradation Observed Identify_Cause Identify Degradation Pathway (Hydrolysis, Oxidation, Photolysis) Degradation->Identify_Cause Implement_Controls Implement Storage and Handling Controls Identify_Cause->Implement_Controls Validate_Method Validate Stability-Indicating Analytical Method Implement_Controls->Validate_Method Monitor_Stability Monitor Stability Over Time Validate_Method->Monitor_Stability

Caption: Troubleshooting logic for this compound degradation.

References

Technical Support Center: Prevention of Homatropine Bromide Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address and prevent the precipitation of Homatropine Bromide in experimental media.

Troubleshooting Guide

Issue 1: Immediate Precipitation Upon Addition to Media

Question: I dissolved this compound in a solvent to make a stock solution. When I add it to my experimental medium, a precipitate forms immediately. What is the likely cause and how can I prevent it?

Answer: Immediate precipitation, often called "crashing out," is a common issue that typically points to a few key problems related to solubility and chemical incompatibility. This compound is the salt form of Homatropine, a synthetic alkaloid.[1] Its solubility is highly dependent on pH.

The most common causes and their respective solutions are outlined below:

Potential CauseExplanationRecommended Solution
Alkaline Media pH Homatropine Hydrobromide is freely soluble in water, but solutions are incompatible with alkaline substances.[2][3] Standard cell culture media is often buffered to a pH of 7.2-7.4, which can be sufficiently alkaline to cause the precipitation of the less soluble Homatropine free base.1. Check the pH of your final medium after adding the compound. 2. If necessary, adjust the pH to a more neutral or slightly acidic range (e.g., pH 6.8-7.2), ensuring compatibility with your experimental system. 3. Consider preparing the final dilution in a buffered solution like PBS before adding it to more complex media.
Solvent Exchange If using a non-aqueous stock solvent like DMSO, adding a concentrated stock directly to the aqueous medium causes a rapid solvent shift.[4][5] This can drastically lower the compound's solubility, causing it to precipitate.1. Prepare a serial dilution of the stock solution in pre-warmed (37°C) media.[4] 2. Add the stock solution dropwise into the vortex of the media to ensure rapid and even dispersion. 3. Keep the final concentration of the organic solvent low (ideally <0.1%).
High Final Concentration The intended final concentration of this compound may exceed its thermodynamic solubility limit in the specific experimental medium, which can be complex and contain various salts and proteins.[4]1. Reduce the final working concentration of the compound. 2. Perform a solubility test to determine the maximum soluble concentration in your specific medium (see Experimental Protocols below).
Low Temperature of Media Adding a stock solution to cold media can significantly decrease the solubility of the compound.[4][6]Always use pre-warmed (37°C) experimental media for preparing your final dilutions.[4]
Issue 2: Delayed Precipitation After Incubation

Question: My solution containing this compound looked clear initially, but after several hours or days of incubation, I observed a cloudy or crystalline precipitate. What could be happening?

Answer: Delayed precipitation typically results from changes in the media's physicochemical properties over time or from interactions with cellular byproducts.

Potential CauseExplanationRecommended Solution
Metabolically-Induced pH Shift Cell metabolism can alter the pH of the culture medium over time, often making it more acidic due to lactic acid production or more alkaline due to ammonia (B1221849) accumulation. A shift towards alkalinity can cause the delayed precipitation of the Homatropine free base.1. Use a medium with a more robust buffering system, such as one supplemented with HEPES. 2. Monitor the pH of the medium throughout the experiment.
Interaction with Media Components This compound may slowly interact with salts, amino acids, or proteins (if using serum) in the medium to form insoluble complexes.[4]1. Test the compound's stability in a simpler basal medium or a buffered salt solution (e.g., PBS) to see if the issue persists. 2. If serum is used, consider a serum-free formulation or heat-inactivating the serum, though the latter can sometimes cause protein precipitation itself.[6]
Evaporation If culture plates or flasks are not properly sealed, evaporation can occur during incubation. This increases the concentration of all components, including this compound, potentially pushing it past its solubility limit.[6]Ensure proper humidification in the incubator and use well-sealed culture vessels to minimize evaporation.

Key Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is crucial for troubleshooting.

PropertyValue / DescriptionCitation
Chemical Form Hydrobromide salt of Homatropine, a synthetic tertiary amine alkaloid.[1][2]
Appearance White crystalline powder, affected by light.[2][3]
Solubility Water: Freely soluble. Alcohol: Sparingly soluble. DMSO: Soluble (e.g., 71 mg/mL).[2][3][7]
Stability Stable under normal temperatures and pressures. Should be protected from light.[2][8]
Incompatibilities Alkaline Substances: Causes precipitation of the free base. Oxidizing Agents: Incompatible.[2][3][8]

Preventative Experimental Protocols

Protocol 1: Recommended Stock Solution and Dilution Method
  • Solvent Selection: For the primary stock solution, use sterile, deionized water, as this compound is freely soluble in water.[2][3] If an organic solvent is required, use anhydrous DMSO.

  • Stock Preparation: Prepare a concentrated stock solution (e.g., 10-100 mM). If using DMSO, ensure the powder is fully dissolved. Store stock solutions protected from light.[2]

  • Pre-warm Media: Warm your experimental/cell culture medium to 37°C in a water bath.[4]

  • Intermediate Dilution: Perform a 1:10 or 1:100 intermediate dilution of your stock solution in the pre-warmed medium.

  • Final Dilution: Add the intermediate dilution drop-by-drop to the final volume of pre-warmed medium while gently swirling or vortexing. This gradual dilution helps prevent solvent exchange issues.[4]

  • Final Check: Visually inspect the final solution for any signs of precipitation before use.

Protocol 2: Solubility Assessment in Experimental Media
  • Prepare Supersaturated Solution: Add an excess amount of this compound powder to a small volume (e.g., 1 mL) of your specific experimental medium in a sterile microcentrifuge tube.

  • Equilibrate: Vortex the tube vigorously for 1-2 minutes and then incubate it under your experimental conditions (e.g., 37°C, 5% CO2) for 2-4 hours to allow it to reach equilibrium.

  • Separate Undissolved Compound: Centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes to pellet the undissolved powder.

  • Quantify Soluble Fraction: Carefully collect the supernatant. This supernatant represents the saturated solution. Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Determine Limit: The measured concentration is the maximum solubility of this compound in your medium under those specific conditions. Ensure your final experimental concentrations are kept below this limit.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for preparing this compound stock solutions? A1: Sterile, deionized water is the best choice as the compound is freely soluble in water.[2][3] This avoids the complication of solvent exchange when diluting into aqueous media. If a non-aqueous stock is necessary, DMSO is a viable alternative due to the high solubility of this compound in it, but requires careful, stepwise dilution into your final medium.[7]

Q2: How does the pH of the medium critically affect this compound solubility? A2: this compound is an acid salt. In neutral to acidic solutions, it remains in its highly soluble salt form. However, in an alkaline environment, the hydrobromide salt is neutralized, converting it to the Homatropine "free base," which is significantly less soluble in water and will precipitate out of solution.[2][3]

Q3: Can I autoclave my medium after adding this compound? A3: This is not recommended. While the compound is generally stable, alkaloids can be sensitive to heat.[8] The preferred method for sterilization after adding the compound is filtration through a 0.22 µm sterile filter.[2][3]

Q4: Does the presence of serum in the medium affect precipitation? A4: Yes, it can. Serum contains a high concentration of proteins and salts that can interact with the compound, potentially forming insoluble complexes.[4] Additionally, the buffering capacity of serum can influence the final pH of the medium. It is always advisable to perform a preliminary stability test in your complete, serum-containing medium.

Visual Guides

Logical Workflow for Troubleshooting Precipitation

G Start Precipitation of This compound Observed CheckTiming When did precipitation occur? Start->CheckTiming Immediate Immediate Precipitation CheckTiming->Immediate Immediately Delayed Delayed Precipitation (Post-Incubation) CheckTiming->Delayed After Hours/Days Cause_pH Potential Cause: Alkaline Media pH Immediate->Cause_pH Cause_Solvent Potential Cause: Solvent Exchange Issue Immediate->Cause_Solvent Cause_Incubation Potential Cause: pH Shift During Incubation Delayed->Cause_Incubation Cause_Interaction Potential Cause: Interaction with Media Components Delayed->Cause_Interaction Sol_pH Solution: Check and Adjust pH Cause_pH->Sol_pH Sol_Solvent Solution: Use Serial, Dropwise Dilution Cause_Solvent->Sol_Solvent Sol_Incubation Solution: Use Stronger Buffer (HEPES) Cause_Incubation->Sol_Incubation Sol_Interaction Solution: Test in Simpler Medium (PBS) Cause_Interaction->Sol_Interaction

Caption: Troubleshooting workflow for this compound precipitation.

pH-Dependent Solubility of this compound

G HBr Homatropine HBr (High Solubility) OH Alkaline Conditions (OH⁻) (e.g., Media at pH > 7.2) HBr->OH pH Increases Base Homatropine Free Base (Low Solubility) H Acidic Conditions (H⁺) (e.g., Buffered Saline) Base->H pH Decreases OH->Base PRECIPITATION H->HBr DISSOLUTION

Caption: The effect of pH on the solubility of this compound.

References

Troubleshooting inconsistent results in Homatropine Bromide experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Homatropine Bromide experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when working with this muscarinic acetylcholine (B1216132) receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during your experiments with this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Inconsistent Mydriatic (Pupil Dilation) or Cycloplegic (Paralysis of Accommodation) Effects

  • Question: We are observing significant variability in the degree of pupil dilation and cycloplegia between experimental subjects. What could be the cause?

  • Answer: Inconsistent mydriatic and cycloplegic responses to this compound can stem from several factors:

    • Pigmentation of the Iris: Individuals with heavily pigmented irides may require larger doses to achieve the desired effect.[1] The melanin (B1238610) in the iris can bind to the drug, reducing its availability at the muscarinic receptors of the iris sphincter and ciliary muscles.

    • Age: Elderly patients may exhibit increased sensitivity to the effects of anticholinergic agents like Homatropine.[2] Conversely, pediatric patients, especially those with Down syndrome, spastic paralysis, or brain damage, may also show increased sensitivity.

    • Underlying Ocular Conditions: The presence of undiagnosed glaucoma or adhesions between the iris and lens can affect the response.[1] It is crucial to assess the anterior chamber angle before initiating experiments to avoid inducing angle-closure glaucoma.

    • Systemic Absorption: To minimize systemic absorption and variability, apply pressure to the lacrimal sac for 2-3 minutes after topical application.[1]

    • Drug Formulation: Ensure the this compound solution is properly formulated and has not degraded. Stability can be affected by pH, light, and temperature.

Issue 2: Variable Results in In Vitro Smooth Muscle Contraction/Relaxation Assays

  • Question: Our isolated organ bath experiments using guinea pig ileum are showing inconsistent contractile responses to acetylcholine after administering this compound. Why might this be happening?

  • Answer: Variability in isolated tissue experiments can be multifactorial:

    • Tissue Viability: Ensure the tissue remains viable throughout the experiment. The physiological salt solution (e.g., Tyrode's solution) must be maintained at the correct temperature (typically 37°C) and continuously aerated with an appropriate gas mixture (e.g., 95% O2 / 5% CO2).[3][4]

    • Equilibration Period: Allow the tissue to equilibrate in the organ bath for a sufficient period (e.g., 30-60 minutes) under a consistent resting tension (e.g., 0.5-1g) before adding any drugs.[4][5]

    • Drug Concentration and Washout: Ensure accurate preparation of drug dilutions and complete washout of the agonist (e.g., acetylcholine) between dose-response curves. Inadequate washing can lead to receptor desensitization.

    • Spontaneous Activity: While the guinea pig ileum typically shows little spontaneous activity, some spontaneous contractions can occur.[3] A stable baseline should be achieved before drug administration.

    • Antagonist Incubation Time: The incubation time with this compound before re-introducing the agonist is critical. A consistent pre-incubation period should be maintained across all experiments to ensure equilibrium of receptor blockade.

Issue 3: this compound Solution Stability and Potency

  • Question: We suspect our this compound stock solution may be losing potency over time. What are the storage and stability considerations?

  • Answer: this compound is a crystalline powder that is freely soluble in water.[6] However, its stability in solution can be affected by several factors:

    • Light Exposure: this compound is light-sensitive.[6] Solutions should be stored in light-resistant containers.

    • pH: The pH of the solution can impact stability. It is advisable to use a buffered solution.

    • Temperature: Store solutions at the recommended temperature, typically between 15°C and 30°C (59°F - 86°F), unless otherwise specified.[1]

    • Contamination: Use sterile techniques when preparing and handling solutions to prevent microbial contamination, which can degrade the product. The use of a preservative like benzalkonium chloride is common in commercial ophthalmic preparations.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to facilitate experimental design and comparison.

Table 1: In Vitro Efficacy of this compound

ParameterTissue/ReceptorValueReference
IC50 Endothelial Muscarinic Receptors (WKY-E)162.5 nM[7][8]
IC50 Smooth Muscle Muscarinic Receptors (SHR-E)170.3 nM[7][8]
pA2 Muscarinic Receptors (Guinea Pig Stomach)7.13[7][8]
pA2 Muscarinic Receptors (Guinea Pig Atria - Force)7.21[7][8]
pA2 Muscarinic Receptors (Guinea Pig Atria - Rate)7.07[7][8]

Table 2: Pharmacodynamics of Ophthalmic Homatropine Hydrobromide (2% Solution)

ParameterTime CourseReference
Maximum Mydriasis 10 - 30 minutes
Maximum Cycloplegia 30 - 90 minutes
Duration of Mydriasis 6 hours - 4 days
Duration of Cycloplegia 10 - 48 hours

Note: Data for atropine (B194438), a related muscarinic antagonist, shows dose-dependent effects on pupil size and accommodation, with effects from a single 0.01% drop lasting at least 24 hours.[9][10][11]

Experimental Protocols

Protocol 1: Isolated Guinea Pig Ileum Contraction Assay

This protocol outlines the procedure for assessing the antagonistic effect of this compound on acetylcholine-induced smooth muscle contraction in an isolated guinea pig ileum preparation.

  • Preparation of the Tissue:

    • Sacrifice a guinea pig via an approved method.

    • Open the abdomen and locate the ileocecal junction.

    • Excise a section of the ileum, place it in warm Tyrode's solution, and gently flush the lumen to remove its contents.[5]

    • Cut the ileum into segments of 2-3 cm.

    • Tie a thread to each end of a segment.

  • Mounting the Tissue:

    • Mount the ileum segment in an isolated organ bath containing Tyrode's solution at 32-37°C, continuously bubbled with 95% O2 and 5% CO2.[3][5]

    • Attach one end to a fixed hook and the other to a force transducer.

    • Apply a resting tension of 0.5-1 g and allow the tissue to equilibrate for 30-60 minutes, with washes every 15 minutes.[4][5]

  • Procedure:

    • Record a stable baseline.

    • Construct a cumulative concentration-response curve for acetylcholine. Add increasing concentrations of acetylcholine to the bath, allowing the response to plateau before adding the next concentration.

    • Wash the tissue thoroughly until the baseline is re-established.

    • Introduce a known concentration of this compound into the bath and incubate for a predetermined time (e.g., 20-30 minutes).

    • In the presence of this compound, repeat the cumulative concentration-response curve for acetylcholine.

    • Wash the tissue and repeat with different concentrations of this compound if required.

  • Data Analysis:

    • Plot the contractile response as a percentage of the maximum response against the log concentration of acetylcholine for both curves (with and without this compound).

    • Determine the EC50 values for acetylcholine in the absence and presence of the antagonist.

    • The rightward shift in the acetylcholine dose-response curve indicates competitive antagonism by this compound.

Protocol 2: Cycloplegic Refraction in an Animal Model (e.g., Rabbit)

This protocol describes the induction and assessment of cycloplegia using this compound ophthalmic solution.

  • Animal Preparation:

    • Acclimate the animal to the experimental setting to minimize stress.

    • Perform a baseline assessment of pupil size and refractive state (non-cycloplegic refraction) using a retinoscope or autorefractor.

  • Drug Administration:

    • Instill one to two drops of 2% or 5% this compound ophthalmic solution into the conjunctival sac of the test eye(s).[1] The contralateral eye can serve as a control and receive a saline vehicle.

    • To minimize systemic absorption, apply gentle pressure to the lacrimal sac for 2-3 minutes.[1]

  • Assessment:

    • Measure pupil diameter at regular intervals (e.g., every 10 minutes for the first hour) to determine the time to maximum mydriasis.

    • Perform cycloplegic refraction at the time of expected peak effect (approximately 30-90 minutes post-instillation).

    • Continue to monitor pupil size and refractive state at later time points (e.g., 6, 12, 24, 48 hours) to determine the duration of action.

  • Data Analysis:

    • Compare the pre-drug and post-drug measurements for pupil diameter and refractive error.

    • A significant hyperopic shift in refraction indicates effective cycloplegia.[12][13]

Signaling Pathways and Workflows

This compound Mechanism of Action

This compound is a competitive antagonist of acetylcholine at muscarinic receptors. It non-selectively blocks M1, M2, and M3 receptor subtypes. The blockade of M3 receptors is primarily responsible for its effects on smooth muscle and exocrine glands. M3 receptors are coupled to Gq/11 G-proteins.[14][15][16][17]

Homatropine_Signaling_Pathway ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Activates Homatropine This compound Homatropine->M3R Blocks Gq_alpha Gαq M3R->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

Caption: this compound blocks the M3 muscarinic receptor signaling pathway.

Experimental Workflow for In Vitro Antagonism Assay

The following diagram illustrates the typical workflow for determining the antagonistic properties of this compound in an isolated tissue bath experiment.

Experimental_Workflow start Start prep_tissue Prepare and Mount Isolated Tissue (e.g., Guinea Pig Ileum) start->prep_tissue equilibrate Equilibrate Tissue (30-60 min) prep_tissue->equilibrate ach_curve1 Generate Baseline Acetylcholine Dose-Response Curve equilibrate->ach_curve1 washout1 Washout ach_curve1->washout1 add_homatropine Incubate with This compound washout1->add_homatropine ach_curve2 Generate Acetylcholine Dose-Response Curve in presence of Homatropine add_homatropine->ach_curve2 washout2 Washout ach_curve2->washout2 analyze Analyze Data: Compare EC50 values and plot Schild regression washout2->analyze end End analyze->end

Caption: Workflow for assessing this compound antagonism in vitro.

References

Technical Support Center: Refinement of Homatropine Bromide Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining Homatropine (B1218969) Bromide administration for a prolonged effect.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for extending the duration of action of Homatropine Bromide?

A1: The primary strategies involve formulating this compound into advanced drug delivery systems that control its release over time. Promising approaches include:

  • Microemulsions: These are thermodynamically stable, optically transparent systems of oil, water, and surfactants that can enhance drug solubility, retention time, and permeation through the cornea.[1][2][3]

  • Hydrogels: These are 3D polymer networks that can hold large amounts of water and provide sustained drug release.[4][5] Stimuli-responsive hydrogels (e.g., thermosensitive) can form a gel depot upon instillation into the eye.[6][7]

  • Nanoparticles and Microparticles: Encapsulating the drug within biodegradable polymeric particles (e.g., PLGA) allows for gradual release as the polymer matrix degrades.[8][9]

  • Lyophilization: Freeze-drying the ophthalmic solution, particularly at a pH of 6.8, can significantly improve its stability for extended storage before reconstitution and use.[10]

Q2: My prolonged-release formulation shows a high initial "burst release." How can I mitigate this?

A2: A high initial burst release is a common issue, often caused by the drug adsorbed onto the surface of the delivery system (e.g., nanoparticles). Strategies to control this include:

  • Washing Step: Incorporate a washing step after particle fabrication to remove surface-adsorbed drugs.

  • Coating: Apply a secondary coating to the microparticles or nanoparticles to create an additional barrier to immediate drug diffusion.[11]

  • Polymer Selection: Use polymers with higher molecular weight or a more hydrophobic nature to slow down initial water penetration and drug dissolution.

  • Formulation Optimization: Adjust the drug-to-polymer ratio. A lower drug load can sometimes reduce the amount of surface-associated drug.

Q3: How can I improve the ocular bioavailability of my this compound formulation?

A3: Ocular bioavailability is notoriously low for traditional eye drops. To improve it:

  • Increase Corneal Residence Time: Formulations like hydrogels and microemulsions increase viscosity and adherence to the ocular surface, reducing rapid clearance by tears.[1][9]

  • Enhance Permeability: The surfactants and oils in microemulsions can act as permeation enhancers, helping the drug cross the lipophilic corneal epithelium.[1]

  • Particle Size: For particulate systems, optimizing the particle size (typically in the nanometer range) can facilitate transport across ocular barriers.[1]

  • Reduce Systemic Absorption: Following topical application, applying finger pressure on the lacrimalsac for 2–3 minutes can minimize drainage into the nasal cavity and subsequent systemic absorption.[12]

Q4: What causes the degradation of this compound in aqueous formulations, and how can it be prevented?

A4: this compound stability can be compromised by several factors.[13] Key issues and solutions include:

  • pH Instability: Homatropine is susceptible to hydrolysis. Maintaining an optimal pH is crucial. Lyophilization has been shown to be effective for stabilizing solutions at pH 6.8.[10]

  • Oxidation: Exposure to oxygen can degrade the molecule.[13] Consider using antioxidants in the formulation or packaging under an inert atmosphere (e.g., nitrogen).

  • Photodegradation: Exposure to light, especially UV light, can cause photolysis.[13] Use light-resistant packaging such as amber-colored containers.[13]

  • Temperature: High temperatures accelerate chemical degradation.[13] Formulations should be stored at recommended temperatures, and stability studies must be conducted under accelerated conditions (e.g., 40°C) to predict shelf life.[11][14]

Troubleshooting Guides

Issue 1: Formulation Instability (Precipitation, Aggregation, Degradation)
Problem Possible Cause(s) Suggested Solution(s)
Precipitate forms in a microemulsion during storage. The formulation is not thermodynamically stable; incorrect ratio of oil, surfactant, or cosurfactant.Re-evaluate the ternary phase diagram to identify a more stable microemulsion region. Ensure high-purity components are used.
Nanoparticles or microparticles are aggregating. Insufficient surface charge (low zeta potential); bridging between particles by polymers; temperature fluctuations.Add or adjust the concentration of a stabilizing surfactant (e.g., PVA). Optimize the formulation pH to increase particle charge. Control storage temperature strictly.
Loss of drug potency over time. Chemical degradation due to hydrolysis, oxidation, or photolysis.[13]Adjust formulation pH to a more stable range. Incorporate antioxidants. Package the final product in amber or opaque containers to protect from light.[13] Consider lyophilizing the product for long-term storage.[10]
Issue 2: Inconsistent In Vitro Drug Release Profile
Problem Possible Cause(s) Suggested Solution(s)
High variability in release rates between batches. Inconsistent particle size distribution; variation in polymer molecular weight; non-uniform drug loading.Implement stringent size control methods (e.g., filtration, specific homogenization speeds). Source polymers with a narrow polydispersity index. Optimize and validate the drug encapsulation process to ensure uniformity.
Release profile plateaus prematurely. "Sink conditions" are not maintained in the release medium (i.e., the medium is saturated with the drug).[15]Increase the volume of the release medium. Add a surfactant (e.g., Tween 80) to the medium to increase the drug's solubility.[16] Increase the frequency of sampling and medium replacement.
No drug release is detected. The drug is too strongly bound to the delivery matrix; the polymer is not degrading/swelling as expected; the analytical method is not sensitive enough.Re-evaluate the polymer-drug interaction. Switch to a faster-degrading polymer if applicable. Validate the sensitivity and detection limits of your analytical method (e.g., HPLC).

Data Presentation

Table 1: Comparison of Prolonged-Release Strategies for Ocular Drug Delivery

Formulation TypeMechanism of Sustained ReleaseTypical Particle/Droplet SizeAdvantagesCommon Challenges
Microemulsion Drug partitioning into oil/water phases; formation of a drug reservoir on the cornea.[2]< 100 nm[3]High thermodynamic stability; enhances drug solubility and permeability; easy to sterilize.[2][3]Potential for ocular irritation from high surfactant concentrations.[1]
Thermosensitive Hydrogel Forms a gel depot at body temperature, releasing the drug via diffusion and matrix erosion.[4][6]N/APatient-friendly (liquid drops transform into a gel); prolonged corneal residence time.[9]Potential for blurred vision upon gelling; ensuring sterility can be complex.
Polymeric Nanoparticles Drug diffusion through the polymer matrix and release during polymer degradation.10 - 1000 nmHigh drug loading capacity; protects the drug from degradation; can be targeted.Particle aggregation; high initial burst release; complex manufacturing process.[8]

Table 2: Pharmacokinetic Profile of Standard this compound Ophthalmic Solution

ParameterValueReference
Concentration 2% or 5% solution[17]
Peak Mydriasis 10 - 30 minutes[12]
Peak Cycloplegia 30 - 90 minutes[12][18]
Duration of Mydriasis 1 to 3 days (residual effects up to 4 days)[17][18][19]
Duration of Cycloplegia 10 hours to 2 days[18]

Experimental Protocols

Protocol 1: Preparation of a this compound Microemulsion

Objective: To formulate a stable oil-in-water (o/w) microemulsion for sustained ocular delivery.

Materials:

  • This compound

  • Oil Phase: Isopropyl myristate (IPM)

  • Surfactant: Tween 80

  • Cosurfactant: Propylene glycol

  • Aqueous Phase: Sterile phosphate-buffered saline (PBS), pH 7.4

Methodology:

  • Construct a Ternary Phase Diagram: To identify the microemulsion region, prepare various formulations with different ratios of oil, surfactant/cosurfactant (Smix), and aqueous phase. The Smix ratio (e.g., 1:1, 2:1) should be fixed. Titrate the Smix and oil mixture with the aqueous phase, observing for transparency and stability.

  • Drug Incorporation: Dissolve a predetermined amount of this compound in the aqueous phase.

  • Microemulsion Formation: Select a ratio from the stable microemulsion region identified in step 1. Slowly add the aqueous phase (containing the drug) to the Smix/oil mixture under constant, gentle magnetic stirring until a clear, homogenous, and low-viscosity liquid is formed.

  • Characterization:

    • Droplet Size & Zeta Potential: Analyze using dynamic light scattering (DLS).

    • pH & Viscosity: Measure using a calibrated pH meter and viscometer.

    • Thermodynamic Stability: Subject the formulation to centrifugation (e.g., 5000 rpm for 30 min) and freeze-thaw cycles to check for phase separation or drug precipitation.

Protocol 2: In Vitro Release Study using the Dialysis Membrane Method

Objective: To evaluate the release profile of this compound from a prolonged-release formulation.

Materials:

  • This compound formulation (e.g., microemulsion, nanoparticle suspension)

  • Dialysis tubing (e.g., with a molecular weight cutoff (MWCO) at least 100 times the molecular weight of this compound).[16]

  • Release Medium: PBS at pH 7.4

  • Shaking water bath or USP Dissolution Apparatus II.[14]

  • Analytical instrument (e.g., UV-Vis Spectrophotometer or HPLC system).

Methodology:

  • Membrane Preparation: Soak the dialysis membrane in the release medium for at least 12 hours before use to remove preservatives and ensure hydration.

  • Sample Loading: Accurately measure a specific volume (e.g., 1 mL) of the drug formulation and seal it inside the dialysis bag.

  • Release Study Setup: Place the sealed dialysis bag into a vessel containing a known volume of release medium (e.g., 100 mL) to ensure sink conditions.[15] Maintain the temperature at 37 ± 0.5°C with constant, gentle agitation (e.g., 75 rpm).[14][15]

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the release medium.

  • Medium Replacement: Immediately after each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.[8]

  • Quantification: Analyze the drug concentration in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the cumulative percentage of drug released over time and plot the release profile.

Visualizations

G cluster_formulation Phase 1: Formulation & Characterization cluster_testing Phase 2: In Vitro Evaluation cluster_stability Phase 3: Stability Assessment F1 Select Delivery System (e.g., Microemulsion, Hydrogel) F2 Component Selection (Polymer, Surfactant, Oil) F1->F2 F3 Formulation Optimization (Component Ratios, Drug Load) F2->F3 F4 Physical Characterization (Particle Size, pH, Viscosity) F3->F4 T1 In Vitro Drug Release Study (e.g., Dialysis Method) F4->T1 Proceed if specs are met T2 Data Analysis (Release Kinetics) T1->T2 S1 Accelerated Stability Testing (e.g., 40°C / 75% RH) T1->S1 Proceed if release profile is optimal T2->F3 Iterate if release profile is poor T3 Ocular Irritation Test (e.g., HET-CAM Assay) T3->F2 Reformulate if irritating S2 Analysis of Degradants & Drug Potency S1->S2 S2->F3 Reformulate if unstable S3 Shelf-Life Determination S2->S3

Caption: Workflow for developing a prolonged-release this compound formulation.

G ACh Acetylcholine (ACh) Receptor Muscarinic ACh Receptor (M3 on Iris Sphincter) ACh->Receptor Binds to Signal Signal Transduction (Gq/11 → PLC → IP3/DAG) Receptor->Signal Relaxation Iris Sphincter Relaxation (Mydriasis / Prolonged Effect) Receptor->Relaxation Leads to unopposed sympathetic tone Ca ↑ Intracellular Ca²⁺ Signal->Ca Contraction Iris Sphincter Contraction (Miosis) Ca->Contraction Homatropine This compound Block Blockade Homatropine->Block Block->Receptor Competitive Antagonist

Caption: Mechanism of action for this compound leading to mydriasis.

G Start Is the formulation unstable? (e.g., phase separation, precipitation) Physical Physical Instability (e.g., Aggregation) Start->Physical Yes (Physical change) Chemical Chemical Instability (e.g., Color change, potency loss) Start->Chemical Yes (Chemical change) Cause_Physical Cause: Insufficient stabilization, improper storage, wrong component ratios. Physical->Cause_Physical Solution_Physical Solution: Add stabilizer, optimize S/CoS ratio, control storage conditions. Cause_Physical->Solution_Physical Cause_Chemical Cause: Hydrolysis, Oxidation, or Photolysis due to pH, O₂, or light. Chemical->Cause_Chemical Solution_Chemical Solution: Adjust pH, use antioxidants, and employ light-protective packaging. Cause_Chemical->Solution_Chemical

Caption: Troubleshooting logic for formulation instability issues.

References

Minimizing systemic side effects of Homatropine Bromide in local application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the systemic side effects of Homatropine Bromide in local applications.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it lead to systemic side effects?

A1: this compound is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1] In the eye, it blocks these receptors in the iris sphincter muscle and the ciliary body, leading to mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation).[1][2] Systemic side effects occur when the drug is absorbed into the bloodstream, typically through the conjunctiva and nasal mucosa after drainage through the nasolacrimal duct.[1] This can lead to systemic anticholinergic effects such as dry mouth, tachycardia, confusion, and delirium, particularly in pediatric and geriatric patients.[2][3]

Q2: What is the most effective, simple technique to reduce systemic absorption of this compound eye drops during an experiment?

A2: The most effective and immediate technique is nasolacrimal occlusion. This involves applying firm but gentle pressure with a finger to the lacrimal sac (the inner corner of the eye) for two to three minutes immediately after instilling the eye drops.[2][4] This simple action prevents the solution from draining into the nasolacrimal duct, where it can be rapidly absorbed by the highly vascularized nasal mucosa.

Q3: Are there formulation strategies that can inherently reduce the systemic absorption of this compound?

A3: Yes, several formulation strategies can help. These include:

  • Increased Viscosity: Incorporating viscosity-enhancing agents like hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinyl alcohol (PVA) can prolong the residence time of the drug on the ocular surface, allowing more time for local absorption and less drainage into the systemic circulation.

  • Gelling Systems: In-situ gelling systems are liquid formulations that turn into a gel upon contact with the eye's physiological conditions (e.g., temperature or pH). This increases the contact time and provides sustained release, potentially reducing the peak plasma concentration and systemic side effects.[5]

  • Nanocarriers: Encapsulating this compound in nanocarriers such as liposomes, niosomes, or polymeric nanoparticles can provide controlled release, improve ocular bioavailability, and limit systemic absorption.[6][7][8][9] These carriers can be designed to target specific ocular tissues.

Q4: What are the critical parameters to consider when developing a novel ophthalmic formulation to minimize systemic side effects?

A4: Key parameters include the drug's physicochemical properties (solubility, lipophilicity), particle size (for suspensions), viscosity, pH, and osmolality of the formulation. The choice of excipients, especially polymers and preservatives, is also critical as they can influence the drug's release profile and interaction with ocular tissues.[10]

Troubleshooting Guides

IssuePossible Cause(s)Suggested Solution(s)
High variability in systemic drug levels between experimental subjects (animal models). Inconsistent administration technique.Ensure standardized administration, including drop volume and placement. Implement consistent nasolacrimal occlusion for a set duration after instillation.
Differences in animal physiology (e.g., tear turnover rate).Use a larger sample size to account for biological variability. Record and analyze any observable physiological differences between subjects.
Low ocular bioavailability despite high drug concentration in the formulation. Rapid precorneal clearance (blinking, tear turnover).Increase the formulation's viscosity or use a mucoadhesive polymer to prolong ocular contact time.
Poor corneal penetration.Evaluate the drug's lipophilicity and consider the use of penetration enhancers (with caution due to potential for irritation). Nanoformulations may also improve penetration.
Signs of ocular irritation in animal subjects (e.g., redness, excessive blinking). Formulation pH or osmolality is not ideal.Adjust the pH to be as close to physiological pH (~7.4) as possible while maintaining drug stability. Ensure the formulation is isotonic.
Excipient toxicity (e.g., preservative).Consider using a preservative-free formulation or a preservative with a better-established safety profile for ocular use.
Inconsistent results in in vitro permeability studies. Issues with the corneal membrane (animal or synthetic).Ensure the integrity of the corneal membrane before and after the experiment. Standardize the preparation and handling of the membranes.
Problems with the Franz diffusion cell setup.Check for air bubbles under the membrane. Ensure proper sealing between the donor and receptor chambers. Maintain a constant temperature.

Data Presentation

Table 1: Comparison of Systemic Exposure Parameters for Different Ophthalmic Formulations of Ofloxacin (B1677185) in Rabbits

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Conventional Eye Drops48.4 ± 25.971.25 ± 0.88202.25 ± 57.74
In-situ Gel54.22 ± 28.311.08 ± 0.20202.63 ± 118.85

Experimental Protocols

Protocol 1: In Vitro Corneal Permeability Study

Objective: To evaluate the permeability of a this compound formulation across an isolated cornea.

Materials:

  • Franz diffusion cells

  • Isolated porcine or rabbit corneas

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound formulation

  • Analytical instrument for drug quantification (e.g., HPLC-UV)

Methodology:

  • Freshly excise corneas from the animal eye and mount them in the Franz diffusion cells, with the epithelial side facing the donor chamber.

  • Fill the receptor chamber with pre-warmed PBS (37°C) and ensure no air bubbles are trapped beneath the cornea.

  • Add the this compound formulation to the donor chamber.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6 hours), withdraw samples from the receptor chamber and replace with an equal volume of fresh, pre-warmed PBS.

  • Analyze the drug concentration in the collected samples using a validated analytical method.

  • Calculate the apparent permeability coefficient (Papp) to quantify the drug's ability to cross the cornea.

Protocol 2: In Vivo Pharmacokinetic Study in Rabbits

Objective: To determine the systemic absorption profile of a topical this compound formulation.

Materials:

  • New Zealand white rabbits

  • This compound formulation

  • Anesthetic agents

  • Blood collection supplies (e.g., heparinized tubes)

  • Analytical instrument for drug quantification in plasma (e.g., LC-MS/MS)

Methodology:

  • Acclimatize the rabbits to the experimental conditions.

  • Administer a single, precise volume of the this compound formulation into the conjunctival sac of one or both eyes.

  • At specified time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8 hours) post-administration, collect blood samples from the marginal ear vein.

  • Process the blood samples to obtain plasma.

  • Extract the drug from the plasma samples and analyze the concentration using a validated LC-MS/MS method.

  • Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) to assess the extent of systemic absorption.

Visualizations

Signaling Pathway

Cholinergic_Pathway cluster_neuron Parasympathetic Neuron cluster_muscle Iris Sphincter Muscle Cell ACh_vesicle Acetylcholine (ACh) in vesicles ACh_release ACh Release ACh_vesicle->ACh_release Nerve Impulse M3_receptor Muscarinic M3 Receptor ACh_release->M3_receptor ACh binds to receptor Contraction Muscle Contraction (Miosis) M3_receptor->Contraction Signal Transduction Homatropine This compound Homatropine->M3_receptor Blocks Binding

Caption: Cholinergic signaling pathway in the iris sphincter muscle and the inhibitory action of this compound.

Experimental Workflow

Ophthalmic_Formulation_Workflow cluster_dev Formulation Development cluster_eval Evaluation cluster_opt Optimization concept Define Target Profile: - Minimize Systemic Absorption - Maximize Ocular Bioavailability excipient Excipient Selection: - Polymers (e.g., HPMC) - Gelling Agents - Nanocarriers concept->excipient formulate Prototype Formulation excipient->formulate invitro In Vitro Testing: - Permeability (Protocol 1) - Drug Release formulate->invitro data_analysis Data Analysis invitro->data_analysis invivo In Vivo Testing (Rabbits): - Pharmacokinetics (Protocol 2) - Ocular Irritation invivo->data_analysis optimize Formulation Optimization data_analysis->optimize Iterate based on results optimize->formulate final_formulation Final Formulation optimize->final_formulation

Caption: Workflow for developing an ophthalmic formulation with minimized systemic side effects.

Logical Relationship Diagram

Troubleshooting_Logic cluster_admin Administration Technique cluster_form Formulation Properties start High Systemic Absorption Observed in Experiment nasolacrimal Implement/Standardize Nasolacrimal Occlusion start->nasolacrimal drop_volume Standardize Drop Volume start->drop_volume viscosity Increase Viscosity start->viscosity end Reduced Systemic Side Effects nasolacrimal->end drop_volume->end gelling Use In-Situ Gel viscosity->gelling nano Use Nanocarrier gelling->nano nano->end

Caption: Logical diagram for troubleshooting high systemic absorption of topical this compound.

References

Adjusting Homatropine Bromide concentration for optimal receptor blockade

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Homatropine Bromide for optimal receptor blockade in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] It binds to these receptors, thereby preventing the endogenous ligand, acetylcholine (ACh), from binding and eliciting a cellular response. This blockade of parasympathetic nerve stimulation leads to effects such as smooth muscle relaxation and inhibition of secretions.[1]

Q2: Which muscarinic receptor subtypes does this compound block?

This compound is a non-selective muscarinic antagonist, meaning it does not show high selectivity for any single muscarinic receptor subtype (M1-M5).[1] Its affinity for different subtypes can vary depending on the tissue and experimental conditions.

Q3: How do I determine the optimal concentration of this compound for my experiment?

The optimal concentration depends on the specific experimental setup, including the tissue or cell type, the concentration of the agonist being used, and the receptor density. A Schild analysis is the recommended method to determine the dissociation constant (KB) and the pA₂ value, which will inform the appropriate concentration for achieving effective receptor blockade.[2][3]

Q4: What are the typical pA₂ values for this compound?

The pA₂ value is a measure of the antagonist's potency. For Homatropine, these values can vary across different tissues. For example, in guinea pig atria, the pA₂ for responses mediated by muscarinic receptors is approximately 7.21 for force and 7.07 for rate, while in the stomach, it is around 7.13.[4][5]

Troubleshooting Guides

Problem 1: Incomplete Receptor Blockade

Symptom: The agonist response is not fully inhibited even at high concentrations of this compound.

Possible Causes & Solutions:

  • Insufficient Antagonist Concentration: The concentration of this compound may be too low to effectively compete with the agonist, especially if the agonist concentration is very high.

    • Solution: Increase the concentration of this compound in a stepwise manner. It is crucial to perform a full concentration-response curve to determine the appropriate range.

  • Agonist Acting at Multiple Receptors: The agonist may be acting on other receptor types for which this compound has low or no affinity.

    • Solution: Verify the selectivity of your agonist. Consider using a more selective agonist or employing additional antagonists for other potential receptors to isolate the muscarinic response.

  • Experimental Artifacts: Issues such as agonist or antagonist degradation, or problems with the tissue preparation can lead to inconsistent results.

    • Solution: Ensure the stability of your compounds under the experimental conditions. Prepare fresh solutions and ensure the health and viability of your tissue or cell preparation.

Problem 2: Non-Parallel Shift in Concentration-Response Curves in Schild Analysis

Symptom: In a Schild analysis, the agonist concentration-response curves in the presence of increasing concentrations of this compound are not parallel to the control curve.

Possible Causes & Solutions:

  • Non-Competitive Antagonism: This may suggest that this compound is not acting as a simple competitive antagonist in your system. A slope of the Schild plot significantly different from 1 can indicate this.[3]

    • Solution: Re-evaluate the mechanism of antagonism. The interaction may be more complex, involving allosteric modulation or irreversible binding at very high concentrations.

  • Multiple Receptor Subtypes: If the agonist is acting on multiple muscarinic receptor subtypes with different affinities for this compound, it can result in non-parallel shifts.[3]

    • Solution: Use more subtype-selective agonists and antagonists to dissect the contribution of each receptor subtype to the overall response.

  • Agonist Uptake or Degradation: Saturable uptake or degradation of the agonist can also lead to non-parallel shifts in the concentration-response curves.

    • Solution: Investigate potential agonist transport or metabolic pathways in your experimental system and consider using inhibitors for these processes if necessary.

Problem 3: Off-Target Effects

Symptom: At higher concentrations, this compound elicits unexpected cellular responses that are not consistent with muscarinic receptor blockade.

Possible Causes & Solutions:

  • Interaction with Other Receptors or Ion Channels: High concentrations of any drug can lead to non-specific interactions with other cellular targets.[6]

    • Solution: It is crucial to use the lowest effective concentration of this compound as determined by a Schild analysis.[2] To confirm that the observed effect is due to muscarinic receptor blockade, try to reverse it with a high concentration of a muscarinic agonist.

  • Cellular Toxicity: Very high concentrations of this compound may induce cytotoxicity.

    • Solution: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional experiments to rule out toxicity.

Quantitative Data Summary

ParameterValueReceptor Subtype(s)Tissue/SystemReference
pA₂ 7.13MuscarinicGuinea Pig Stomach[4][5]
pA₂ 7.21Muscarinic (Force)Guinea Pig Atria[4][5]
pA₂ 7.07Muscarinic (Rate)Guinea Pig Atria[4][5]
IC₅₀ 162.5 nMEndothelial Muscarinic ReceptorsWKY-E Rat Aorta[4][5]
IC₅₀ 170.3 nMSmooth Muscle Muscarinic ReceptorsSHR-E Rat Aorta[4][5]

Experimental Protocols

Protocol 1: Schild Analysis for Determining pA₂ Value of this compound

Objective: To determine the affinity (pA₂ value) of this compound for muscarinic receptors in a functional assay.

Materials:

  • Isolated tissue preparation (e.g., guinea pig ileum, bladder strips) or cultured cells expressing muscarinic receptors.

  • Muscarinic agonist (e.g., Carbachol, Acetylcholine).

  • This compound.

  • Physiological salt solution (e.g., Krebs-Henseleit buffer).

  • Organ bath or cell culture setup for functional response measurement.

Procedure:

  • Establish a stable baseline: Equilibrate the tissue or cells in the physiological salt solution until a stable baseline response is achieved.

  • Cumulative Agonist Concentration-Response Curve (Control): Add the muscarinic agonist in a cumulative manner, increasing the concentration in logarithmic steps, to obtain a full concentration-response curve.

  • Washout: Thoroughly wash the preparation to remove the agonist and allow the response to return to baseline.

  • Incubation with this compound: Introduce a known concentration of this compound into the bath or medium and incubate for a predetermined equilibration period (e.g., 30-60 minutes).

  • Second Cumulative Agonist Concentration-Response Curve: In the continued presence of this compound, repeat the cumulative addition of the agonist to generate a second concentration-response curve.

  • Repeat with Different Antagonist Concentrations: Repeat steps 3-5 with at least two other, progressively higher, concentrations of this compound.

  • Data Analysis:

    • For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.

    • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

    • The x-intercept of the linear regression of the Schild plot provides the pA₂ value. The slope of the regression line should be close to 1 for competitive antagonism.[3][7]

Protocol 2: Radioligand Binding Assay for Determining Kᵢ of this compound

Objective: To determine the binding affinity (Kᵢ value) of this compound for specific muscarinic receptor subtypes.

Materials:

  • Cell membranes prepared from cells or tissues expressing the muscarinic receptor subtype of interest.

  • Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Cell membranes, radioligand, and binding buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled muscarinic antagonist (e.g., atropine).

    • Competition Binding: Cell membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Visualizations

Muscarinic_Receptor_Signaling_Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling (Gq-coupled) cluster_M2_M4 M2, M4 Receptor Signaling (Gi-coupled) M1_M3_M5 M1, M3, M5 Receptors Gq Gαq M1_M3_M5->Gq Acetylcholine PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response_Gq Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca2_release->Cellular_Response_Gq PKC->Cellular_Response_Gq M2_M4 M2, M4 Receptors Gi Gαi M2_M4->Gi Acetylcholine AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_Gi Cellular Response (e.g., Decreased Heart Rate, Reduced Neurotransmitter Release) PKA->Cellular_Response_Gi Homatropine Homatropine Bromide Homatropine->M1_M3_M5 Blocks Homatropine->M2_M4 Blocks

Caption: Muscarinic Receptor Signaling Pathways.

Schild_Analysis_Workflow start Start: Equilibrated Tissue/Cell Preparation control_crc Generate Control Agonist Concentration-Response Curve (CRC) start->control_crc washout1 Washout control_crc->washout1 add_antagonist Incubate with Homatropine Bromide (Concentration 1) washout1->add_antagonist antagonist_crc1 Generate Agonist CRC in Presence of Antagonist add_antagonist->antagonist_crc1 washout2 Washout antagonist_crc1->washout2 increase_antagonist Incubate with Higher This compound (Concentration 2...n) washout2->increase_antagonist antagonist_crc_n Generate Subsequent Agonist CRCs increase_antagonist->antagonist_crc_n calculate_dr Calculate Dose Ratios (DR) for each antagonist concentration antagonist_crc_n->calculate_dr schild_plot Construct Schild Plot: log(DR-1) vs. -log[Antagonist] calculate_dr->schild_plot determine_pa2 Determine pA₂ from x-intercept schild_plot->determine_pa2

Caption: Experimental Workflow for Schild Analysis.

Troubleshooting_Logic start Problem Observed incomplete_blockade Incomplete Blockade? start->incomplete_blockade non_parallel Non-Parallel Shifts in CRC? start->non_parallel off_target Suspected Off-Target Effects? start->off_target cause_conc Insufficient [Antagonist]? incomplete_blockade->cause_conc Yes cause_multi_receptor Agonist at multiple receptors? incomplete_blockade->cause_multi_receptor Yes cause_non_comp Non-competitive antagonism? non_parallel->cause_non_comp Yes cause_multi_subtype Multiple receptor subtypes? non_parallel->cause_multi_subtype Yes cause_high_conc High [Homatropine]? off_target->cause_high_conc Yes cause_toxicity Cellular toxicity? off_target->cause_toxicity Yes solution_increase_conc Solution: Increase [Homatropine] and perform full CRC cause_conc->solution_increase_conc solution_selective_agonist Solution: Use a more selective agonist cause_multi_receptor->solution_selective_agonist solution_re_evaluate Solution: Re-evaluate mechanism (Schild slope ≠ 1) cause_non_comp->solution_re_evaluate solution_selective_antagonist Solution: Use subtype-selective antagonists cause_multi_subtype->solution_selective_antagonist solution_lowest_effective_conc Solution: Use lowest effective concentration from Schild analysis cause_high_conc->solution_lowest_effective_conc solution_viability_assay Solution: Perform cell viability assay cause_toxicity->solution_viability_assay

Caption: Troubleshooting Logic Flowchart.

References

Validation & Comparative

A Comparative Efficacy Analysis of Homatropine Bromide and Scopolamine as Muscarinic Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent non-selective muscarinic acetylcholine (B1216132) receptor antagonists: Homatropine Bromide and Scopolamine. By presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows, this document aims to serve as a valuable resource for researchers and professionals in the field of pharmacology and drug development.

Executive Summary

This compound and Scopolamine are competitive antagonists of muscarinic acetylcholine receptors, playing crucial roles in various therapeutic applications and research models. While both compounds exhibit a non-selective binding profile across the five muscarinic receptor subtypes (M1-M5), their efficacy, duration of action, and side-effect profiles show notable differences. This guide delves into these distinctions, supported by quantitative data from established experimental protocols.

Scopolamine generally demonstrates higher binding affinity across all muscarinic receptor subtypes compared to the available data for Homatropine. This is reflected in its lower inhibition constant (Ki) values. The duration of action also varies significantly, with Scopolamine exhibiting a longer-lasting mydriatic effect. A comprehensive understanding of these differences is critical for the selection of the appropriate antagonist for specific research or therapeutic goals.

Data Presentation: Quantitative Efficacy Comparison

Table 1: Muscarinic Receptor Binding Affinity (Ki) in nM

CompoundM1 Receptor (Ki in nM)M2 Receptor (Ki in nM)M3 Receptor (Ki in nM)M4 Receptor (Ki in nM)M5 Receptor (Ki in nM)
Scopolamine 0.83[1]5.3[1]0.34[1]0.38[1]0.34[1]
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Table 2: Alternative Affinity and Potency Measures

CompoundMeasurementValueTissue/System
This compound IC50162.5 nM[2]Endothelial Muscarinic Receptors (WKY-E)
IC50170.3 nM[2]Smooth Muscle Muscarinic Receptors (SHR-E)
pA27.13Guinea-pig stomach
pA27.21Guinea-pig atria (force)
pA27.07Guinea-pig atria (rate)
Scopolamine IC5055.3 nMMuscarinic Acetylcholine Receptor

Table 3: Comparative Duration of Mydriatic Effect

CompoundConcentrationDuration of MydriasisSpecies
This compound 2%12 hours[3]Angora Goats
Scopolamine (Hyoscine) 0.25%96 hours[3]Angora Goats

Table 4: Common Side Effects

CompoundCommon Side Effects
This compound Transient stinging/burning upon instillation, increased sensitivity to light, blurred vision, dry mouth.[4][5]
Scopolamine Dry mouth, drowsiness, dizziness, blurred vision, mydriasis.

Mandatory Visualizations

The following diagrams illustrate the muscarinic antagonist signaling pathway and a typical experimental workflow for determining antagonist affinity.

Muscarinic_Antagonist_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell cluster_receptor Muscarinic Receptor (M1, M3, M5) cluster_receptor_inhibitory Muscarinic Receptor (M2, M4) ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release MR Muscarinic Receptor Gq Gq MR->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Ca²⁺ Release IP3->Ca MR_inhib Muscarinic Receptor Gi Gi MR_inhib->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP ACh->MR Binds ACh->MR_inhib Binds Antagonist Homatropine or Scopolamine Antagonist->MR Blocks Antagonist->MR_inhib Blocks

Muscarinic Antagonist Signaling Pathway

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare Cell Membranes Expressing Muscarinic Receptors incubate Incubate Membranes, Radioligand, and Unlabeled Antagonist prep_membranes->incubate prep_radioligand Prepare Radiolabeled Ligand (e.g., [³H]-NMS) prep_radioligand->incubate prep_competitor Prepare Unlabeled Antagonist (Homatropine or Scopolamine) in Serial Dilutions prep_competitor->incubate filtrate Separate Bound and Free Radioligand via Filtration incubate->filtrate count Quantify Radioactivity (Scintillation Counting) filtrate->count analyze Analyze Data to Determine IC50 and Ki Values count->analyze

Radioligand Binding Assay Workflow

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols serve as a foundation for the in-vitro characterization of muscarinic antagonists.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of an unlabeled antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the muscarinic receptors.

a. Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest.

  • Radiolabeled ligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • Unlabeled antagonist (this compound or Scopolamine).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Scintillation cocktail.

  • 96-well microplates.

b. Method:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.[6]

  • Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled antagonist.[6]

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[6]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled antagonist concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to muscarinic receptors (specifically Gi/o-coupled M2 and M4 receptors) and is used to determine the potency of antagonists in inhibiting agonist-induced G-protein activation.[7]

a. Materials:

  • Cell membranes expressing M2 or M4 muscarinic receptors.

  • [³⁵S]GTPγS.

  • Muscarinic agonist (e.g., carbachol).

  • Unlabeled antagonist (this compound or Scopolamine).

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

  • GDP.

  • Unlabeled GTPγS (for non-specific binding determination).

b. Method:

  • Membrane and Reagent Preparation: Prepare cell membranes as described for the radioligand binding assay.

  • Reaction Setup: In a 96-well plate, add the cell membranes, GDP, the muscarinic agonist, and varying concentrations of the antagonist.

  • Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for a defined period.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the agonist-stimulated [³⁵S]GTPγS binding at each antagonist concentration. Plot the inhibition of agonist-stimulated binding against the antagonist concentration to determine the IC50 value.

Calcium Mobilization Assay

This functional assay is used to assess the antagonistic activity on Gq-coupled muscarinic receptors (M1, M3, and M5), which signal through the release of intracellular calcium.

a. Materials:

  • Whole cells expressing M1, M3, or M5 muscarinic receptors.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Muscarinic agonist (e.g., carbachol).

  • Unlabeled antagonist (this compound or Scopolamine).

  • A fluorescence plate reader capable of kinetic measurements (e.g., FLIPR).

b. Method:

  • Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Antagonist Pre-incubation: Add varying concentrations of the antagonist to the wells and incubate for a specified period.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence reader and add a fixed concentration of the muscarinic agonist to all wells. Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the inhibition of the agonist-induced calcium response against the antagonist concentration to calculate the IC50 value.

References

A Comparative Guide to UPLC Methods for the Analysis of Homatropine Bromide and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of a validated Ultra-Performance Liquid Chromatography (UPLC) method and a standard High-Performance Liquid Chromatography (HPLC) method for the analysis of Homatropine (B1218969) Bromide and its related impurities. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting and implementing a suitable analytical method for quality control and stability studies.

Executive Summary

The analysis of Homatropine Bromide and its impurities is critical for ensuring the safety and efficacy of pharmaceutical products. This guide details a stability-indicating UPLC method, demonstrating its performance against a widely accepted HPLC method from the United States Pharmacopeia (USP). The UPLC method offers a significant advantage in terms of speed and efficiency, though both methods are proven to be robust and reliable for their intended purposes. The selection of a method will depend on the specific requirements of the laboratory, including sample throughput needs and available instrumentation.

Comparison of Analytical Methods

The following tables summarize the key performance parameters and chromatographic conditions of the UPLC and HPLC methods for the analysis of this compound and its impurities.

Table 1: Method Performance Characteristics

ParameterUPLC Method (Konda et al., 2017)HPLC Method (USP Monograph)
Intended Use Stability-indicating analysis of this compound and its impurities in pharmaceutical dosage forms.Assay and chromatographic purity of Homatropine Hydrobromide.
Run Time < 40 minutes[1]Not explicitly stated, but typically longer than UPLC.
Validation Validated according to ICH guidelines for Specificity, Accuracy, Precision, Linearity, and Robustness.[1]As per USP standards, the method is validated for its intended use.
Specificity The method is specific and stability-indicating, with no interference from placebo or degradation products.[1]The method is suitable for separating Homatropine from its known impurities.
System Suitability Not explicitly detailed in the abstract.Resolution between homatropine and impurity B: minimum 2.5. Tailing factor for homatropine: maximum 2.5.

Table 2: Chromatographic Conditions

ParameterUPLC Method (Konda et al., 2017)HPLC Method (USP Monograph)
Column Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)[1]4.6-mm x 15-cm; 3-µm packing L1 (C18)
Mobile Phase A 14.5 mM Sodium Phosphate (B84403) Monohydrate, 12.8 mM Sodium 1-Octanesulfonate Monohydrate, and 13.8 mM Triethylamine, pH adjusted to 2.0 with Phosphoric Acid[1]3.4 g/L of monobasic potassium phosphate and 3.5 g/L of sodium 1-heptanesulfonate in water, pH adjusted to 3.0 with phosphoric acid.
Mobile Phase B Acetonitrile[1]Methanol
Gradient/Isocratic Gradient[1]Isocratic (Mobile Phase A:Mobile Phase B - 67:33)
Flow Rate 0.45 mL/min[1]1.4 mL/min
Detection UV at 205 nm[1]UV at 210 nm
Column Temperature 45 °C[1]40 °C
Injection Volume 20 µL[1]10 µL

Experimental Protocols

UPLC Method for Stability-Indicating Analysis

This method was developed for the simultaneous determination of Homatropine Methyl Bromide and its related compounds in pharmaceutical dosage forms.[1]

Instrumentation:

  • An Acquity UPLC system equipped with a UV-Vis detector.[1]

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)[1]

  • Mobile Phase A: A mixture of 14.5 mM sodium phosphate monohydrate, 12.8 mM sodium 1-octanesulfonate monohydrate, and 13.8 mM triethylamine, with the pH adjusted to 2.0 with phosphoric acid.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Program: A simple gradient program with a total run time of 40 minutes.[1]

  • Flow Rate: 0.45 mL/min.[1]

  • Column Temperature: 45 °C.[1]

  • Detection Wavelength: 205 nm.[1]

  • Injection Volume: 20 µL.[1]

Validation: The method was validated in accordance with ICH guidelines, demonstrating specificity, robustness, precision, accuracy, and linearity over the desired concentration range.[1] Forced degradation studies confirmed the stability-indicating nature of the method, with no interference from degradation impurities at the retention time of the target peaks.[1]

HPLC Method for Assay and Purity

This method is described in the USP monograph for Homatropine Methylbromide and is suitable for assay and the determination of related substances.

Instrumentation:

  • A standard HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: A 4.6-mm × 15-cm column containing 3-µm L1 packing.

  • Mobile Phase: A mixture of Mobile Phase A and Mobile Phase B (67:33).

    • Mobile Phase A: A solution containing 3.4 g/L of monobasic potassium phosphate and 3.5 g/L of sodium 1-heptanesulfonate in water, with the pH adjusted to 3.0 with a 330-g/L solution of phosphoric acid.

    • Mobile Phase B: Methanol.

  • Flow Rate: 1.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

System Suitability:

  • Resolution: Not less than 2.5 between the peaks due to homatropine methylbromide and homatropine hydrobromide.

  • Tailing Factor: Not more than 1.5 for the homatropine methylbromide peak.

  • Relative Standard Deviation: Not more than 1.0% for replicate injections.

Visualizing the UPLC Method Validation Workflow

The following diagram illustrates the typical workflow for validating a UPLC method according to ICH guidelines, ensuring the method is suitable for its intended purpose.

UPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation A Define Analytical Requirements B Select Chromatographic Conditions (Column, Mobile Phase, etc.) A->B C Method Optimization B->C D Specificity (Forced Degradation) C->D Proceed to Validation E Linearity & Range D->E F Accuracy (% Recovery) E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J System Suitability I->J K Routine Analysis J->K Implement for Routine Use L Ongoing Method Performance Verification K->L

Caption: UPLC method validation workflow as per ICH guidelines.

References

Homatropine Bromide: A Comparative Analysis of Muscarinic Receptor Subtype Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Homatropine Bromide is a well-established anticholinergic agent utilized for its mydriatic and cycloplegic properties in ophthalmology. As a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), its therapeutic efficacy is intrinsically linked to its binding affinity for these receptors. However, a comprehensive understanding of its cross-reactivity profile with various receptor subtypes is crucial for predicting potential off-target effects and for the development of more selective therapeutic agents. This guide provides a comparative analysis of this compound's interaction with muscarinic receptor subtypes and explores its potential for cross-reactivity with other receptor families.

Primary Target: Muscarinic Acetylcholine Receptors

This compound primarily exerts its effects by blocking the action of acetylcholine at muscarinic receptors, which are G-protein coupled receptors involved in a wide array of physiological functions. There are five known subtypes of muscarinic receptors (M1-M5), each with distinct tissue distribution and signaling pathways. The affinity of a muscarinic antagonist for these subtypes determines its therapeutic window and side-effect profile.

Table 1: Hypothetical Binding Affinity of a Non-Selective Muscarinic Antagonist at Human Muscarinic Receptor Subtypes

Receptor SubtypeHypothetical pKi
M18.5
M28.3
M38.6
M48.1
M58.0
Note: This data is illustrative and does not represent experimentally determined values for this compound.

Cross-Reactivity with Other Receptor Subtypes

The potential for a drug to interact with receptors other than its primary target is a critical aspect of its pharmacological profile. Cross-reactivity can lead to unexpected side effects or provide opportunities for drug repurposing. Based on available information, Homatropine, as an anticholinergic agent, has a theoretical potential for cross-reactivity with other receptor systems, although comprehensive screening data is limited. A document on cross-reactive compounds indicates that a high concentration of Homatropine (100,000 ng/mL) may be necessary to elicit a response in certain screening assays, suggesting a low potential for significant cross-reactivity at therapeutic concentrations[1].

For a comprehensive assessment, a broad panel of receptor binding assays would be required. The following table illustrates a hypothetical cross-reactivity profile for an anticholinergic compound against a panel of common off-target receptors. The data is presented as percent inhibition at a given concentration.

Table 2: Hypothetical Cross-Reactivity Profile of an Anticholinergic Compound

Receptor FamilyReceptor Subtype% Inhibition @ 10 µM
Nicotinicα1β1γδ< 20%
Adrenergicα1A< 15%
α2A< 10%
β1< 5%
β2< 5%
DopaminergicD1< 10%
D2< 15%
D3< 10%
Serotonergic5-HT1A< 5%
5-HT2A< 20%
5-HT2B< 15%
Note: This data is for illustrative purposes and does not represent experimentally determined values for this compound.

Signaling Pathways of Muscarinic Receptor Subtypes

The five muscarinic receptor subtypes couple to different G-proteins, initiating distinct intracellular signaling cascades. Understanding these pathways is essential for predicting the functional consequences of receptor antagonism.

  • M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

cluster_0 M1, M3, M5 Signaling cluster_1 M2, M4 Signaling ACh_M1M3M5 Acetylcholine M1M3M5R M1/M3/M5 Receptor ACh_M1M3M5->M1M3M5R Gq11 Gq/11 M1M3M5R->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation ACh_M2M4 Acetylcholine M2M4R M2/M4 Receptor ACh_M2M4->M2M4R Gio Gi/o M2M4R->Gio activates AC Adenylyl Cyclase Gio->AC inhibits cAMP ↓ cAMP AC->cAMP Homatropine This compound Homatropine->M1M3M5R antagonizes Homatropine->M2M4R antagonizes Start Start Prepare_membranes Prepare cell membranes expressing receptor subtype Start->Prepare_membranes Incubate Incubate membranes with radioligand and varying concentrations of Homatropine Prepare_membranes->Incubate Filter Rapid filtration to separate bound and free radioligand Incubate->Filter Count Quantify radioactivity on filters Filter->Count Analyze Calculate IC50 and Ki values Count->Analyze End End Analyze->End

References

A Comparative Analysis of Homatropine Bromide and Other M3 Muscarinic Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of Homatropine Bromide and other key M3 muscarinic acetylcholine (B1216132) receptor (M3R) antagonists. The information presented is supported by experimental data to aid in research and drug development decisions.

Introduction

Muscarinic acetylcholine receptors, particularly the M3 subtype, are critical in regulating smooth muscle contraction and glandular secretions. Antagonists of the M3 receptor are therefore of significant therapeutic interest for a range of conditions, including ophthalmic applications, overactive bladder, and chronic obstructive pulmonary disease (COPD). This compound is a classical, non-selective muscarinic antagonist. This guide compares its performance with other notable antagonists, including the non-selective agents Atropine and Scopolamine, the quasi-selective Ipratropium, and the M3-selective agents Tiotropium and Darifenacin.

M3 Receptor Signaling Pathway

The M3 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ and DAG together activate protein kinase C (PKC), leading to various downstream cellular responses, including smooth muscle contraction and glandular secretion.

M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Ca->PKC Co-activates CellularResponse Cellular Response (e.g., Contraction) Ca->CellularResponse Mediates PKC->CellularResponse Phosphorylates Targets ER Endoplasmic Reticulum IP3R->Ca Releases ACh Acetylcholine (Agonist) ACh->M3R Binds Antagonist M3 Antagonist Antagonist->M3R Blocks

Caption: M3 Muscarinic Receptor Signaling Pathway. (Max Width: 760px)

Comparative Performance Data

The following table summarizes the binding affinities (Ki) of this compound and other selected antagonists for the five human muscarinic receptor subtypes (M1-M5). Lower Ki values indicate higher binding affinity.

AntagonistM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)Selectivity Profile
Homatropine ~17~19~16~17~18Non-selective
Atropine 1.7 - 2.510 - 171.3 - 2.53.22.0Non-selective
Scopolamine 1.0 - 2.02.0 - 4.01.0 - 2.02.51.6Non-selective
Ipratropium 1020131613Non-selective (Quaternary amine)
Tiotropium 1.01.60.31.30.8M3-kinetic selectivity
Darifenacin 10 - 2050 - 1001.0 - 2.510020M3-selective

Note: Ki values are compiled from various sources and may vary depending on the experimental conditions. This table is intended for comparative purposes.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of an unlabeled antagonist for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).

  • Radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • Unlabeled antagonist being tested (e.g., this compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice. Homogenize and dilute to the desired protein concentration in binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Binding buffer.

    • A fixed concentration of the radiolabeled antagonist (typically at or near its Kd value).

    • A range of concentrations of the unlabeled test antagonist.

    • For non-specific binding control wells, add a high concentration of a known non-selective antagonist (e.g., atropine).

  • Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the unlabeled antagonist.

    • Plot the specific binding as a function of the log of the unlabeled antagonist concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled antagonist and Kd is its dissociation constant.

Functional Assay (Calcium Flux)

Objective: To determine the functional potency (IC₅₀) of an antagonist in inhibiting agonist-induced calcium mobilization.

Materials:

  • Cells stably expressing the human M3 muscarinic receptor (e.g., CHO-M3, HEK-M3).

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • M3 receptor agonist (e.g., carbachol, acetylcholine).

  • Test antagonist (e.g., this compound).

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the M3-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive fluorescent dye in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate the plate at 37°C for approximately 60 minutes to allow the dye to enter the cells and be de-esterified.

  • Antagonist Incubation:

    • Prepare serial dilutions of the test antagonist.

    • Add the antagonist solutions to the appropriate wells of the cell plate.

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature.

  • Measurement of Calcium Flux:

    • Place the cell plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading.

    • Add a fixed concentration of the M3 agonist (typically the EC₈₀ concentration) to all wells simultaneously using the instrument's liquid handling system.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist alone (0% inhibition) and a baseline control (100% inhibition).

    • Plot the percentage of inhibition as a function of the log of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Experimental Workflow for Antagonist Comparison

The following diagram illustrates a typical workflow for the comparative screening and characterization of M3 receptor antagonists.

Experimental_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Potency cluster_selectivity Selectivity Profiling cluster_analysis Data Analysis & Comparison PrimaryBinding Primary Binding Assay (e.g., [³H]-NMS displacement) Single high concentration of test compounds HitID Hit Identification (Compounds showing >50% inhibition) PrimaryBinding->HitID DoseResponseBinding Dose-Response Binding Assay (Determine Ki) HitID->DoseResponseBinding Active Compounds DoseResponseFunctional Dose-Response Functional Assay (e.g., Calcium Flux) (Determine IC₅₀) HitID->DoseResponseFunctional Active Compounds SelectivityBinding Binding Assays on M1, M2, M4, M5 (Determine Ki for other subtypes) DoseResponseBinding->SelectivityBinding Potent Compounds SelectivityFunctional Functional Assays on other subtypes (e.g., M2-cAMP assay) DoseResponseFunctional->SelectivityFunctional Potent Compounds DataAnalysis Calculate Selectivity Ratios (Ki M1/M3, Ki M2/M3, etc.) SelectivityBinding->DataAnalysis SelectivityFunctional->DataAnalysis FinalComparison Comparative Analysis of Potency and Selectivity DataAnalysis->FinalComparison start Compound Library start->PrimaryBinding

Caption: Experimental workflow for M3 antagonist comparison. (Max Width: 760px)

Conclusion

This guide provides a comparative overview of this compound and other M3 antagonists, supported by quantitative data and detailed experimental protocols. This compound, along with Atropine and Scopolamine, demonstrates non-selective binding across muscarinic receptor subtypes. In contrast, agents like Tiotropium and Darifenacin exhibit greater selectivity for the M3 receptor, which can be advantageous in minimizing off-target side effects. The provided data and methodologies serve as a valuable resource for researchers in the field of muscarinic receptor pharmacology and drug development.

Head-to-Head Comparison: Homatropine Bromide vs. Ipratropium on Airway Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Homatropine Bromide and Ipratropium (B1672105), two key muscarinic antagonists, and their effects on airway smooth muscle. The following sections detail their mechanisms of action, comparative efficacy based on available experimental data, and the methodologies used in these critical assessments.

Mechanism of Action: Targeting Muscarinic Receptors

Both this compound and Ipratropium exert their effects by acting as competitive antagonists at muscarinic acetylcholine (B1216132) (ACh) receptors on airway smooth muscle.[1][2] The primary therapeutic outcome of this antagonism is bronchodilation, achieved by inhibiting the contractile effects of ACh.

Ipratropium Bromide is a non-selective muscarinic antagonist, meaning it blocks M1, M2, and M3 receptor subtypes.[3][4] While it binds to all three, its primary therapeutic effect in the airways stems from the blockade of M3 receptors on smooth muscle cells and glands, which are responsible for bronchoconstriction and mucus secretion.[3][4]

This compound also functions as a muscarinic AChR antagonist.[5] It inhibits the actions of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine but lack cholinergic innervation.[1]

Quantitative Comparison of Receptor Affinity and Potency

The following tables summarize the available quantitative data on the receptor binding affinity and functional potency of this compound and Ipratropium.

Table 1: Muscarinic Receptor Binding Affinity (Ki)

CompoundReceptor SubtypeTissue SourceKi (nM)Citation
Ipratropium BromideM1, M2, M3Human Airway Smooth Muscle0.5 - 3.6 (non-selective)[6]

Table 2: Functional Antagonist Potency (pA2 and IC50)

CompoundParameterTissue/ModelValueCitation
This compoundpA2Guinea Pig Atria7.21[5]
Homatropine MethylbromideIC50Smooth Muscle Muscarinic Receptors170.3 nM[5][7]
Ipratropium BromidepA2Guinea Pig Trachea (vs. Methacholine)Not explicitly stated, but equipotent to Diphemanil (B1209432)[8]

Experimental Protocols

Isolated Organ Bath for Airway Smooth Muscle Contraction/Relaxation

This in vitro method is fundamental for assessing the direct effects of pharmacological agents on airway smooth muscle contractility.

1. Tissue Preparation:

  • Tracheal tissue is excised from a suitable animal model (e.g., guinea pig).[9]

  • The trachea is cleaned of adhering connective tissue and cut into rings.[9]

  • For some experiments, the epithelium may be gently removed to study the direct effects on the smooth muscle.

2. Experimental Setup:

  • Each tracheal ring is suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2) to maintain physiological pH.[9]

  • One end of the ring is fixed, while the other is attached to an isometric force transducer to record changes in muscle tension.[9]

  • An optimal resting tension is applied to the tissue, and it is allowed to equilibrate before the experiment begins.[9]

3. Measurement of Contraction and Relaxation:

  • Contraction: A contractile agonist (e.g., methacholine, carbachol) is added to the organ bath to induce a stable contraction of the smooth muscle.

  • Relaxation/Antagonism: Cumulative concentrations of the antagonist (this compound or Ipratropium) are added to the pre-contracted tissue. The resulting relaxation is measured as a percentage reversal of the induced tone.

  • Potency Determination (pA2): To determine the antagonist potency, concentration-response curves to an agonist are generated in the absence and presence of increasing concentrations of the antagonist. The pA2 value, a measure of the antagonist's affinity for the receptor, is then calculated using a Schild plot analysis.

G cluster_0 Tissue Preparation cluster_1 Organ Bath Setup cluster_2 Measurement Excise Trachea Excise Trachea Clean & Cut Rings Clean & Cut Rings Excise Trachea->Clean & Cut Rings Suspend Ring Suspend Ring Clean & Cut Rings->Suspend Ring Apply Tension Apply Tension Suspend Ring->Apply Tension Equilibrate Equilibrate Apply Tension->Equilibrate Induce Contraction Induce Contraction Equilibrate->Induce Contraction Add Antagonist Add Antagonist Induce Contraction->Add Antagonist Record Relaxation Record Relaxation Add Antagonist->Record Relaxation G ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release SR->Ca Contraction Smooth Muscle Contraction Ca->Contraction Leads to PKC->Contraction Contributes to Antagonist This compound or Ipratropium Antagonist->M3R Blocks

References

Validating the Antagonistic Effect of Homatropine Bromide with Acetylcholine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on validating the antagonistic effect of Homatropine Bromide against its known agonist, acetylcholine (B1216132). We will delve into the mechanism of action, present a detailed experimental protocol for validation, and offer quantitative data for comparison, all supported by clear visualizations of the underlying biological and experimental processes.

Introduction to this compound and its Antagonistic Action

This compound is a well-established antimuscarinic agent that functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2][3] These receptors are key components of the parasympathetic nervous system, which regulates a wide array of involuntary bodily functions. Acetylcholine, a primary neurotransmitter, binds to and activates mAChRs to elicit cellular responses.[4] this compound exerts its effects by competing with acetylcholine for the same binding sites on the muscarinic receptors, thereby inhibiting the actions of acetylcholine.[1][2][3] This competitive antagonism leads to a reduction in parasympathetic tone, resulting in physiological effects such as pupil dilation (mydriasis), relaxation of smooth muscle, and a decrease in glandular secretions.[3]

The interaction between this compound and acetylcholine serves as a classic example of competitive antagonism, which can be quantitatively assessed using pharmacological methods like the Schild analysis to determine the antagonist's affinity for the receptor, expressed as a pA2 value.[1][2]

Signaling Pathway of Acetylcholine and its Inhibition by this compound

The binding of acetylcholine to muscarinic receptors (specifically M3 receptors in smooth muscle) initiates a downstream signaling cascade that leads to a physiological response, such as muscle contraction. This compound prevents this cascade by blocking the initial binding of acetylcholine.

cluster_0 Cell Membrane M3_Receptor M3 Muscarinic Receptor Gq_Protein Gq Protein Activation M3_Receptor->Gq_Protein Acetylcholine Acetylcholine (Agonist) Acetylcholine->M3_Receptor Binds to Homatropine This compound (Antagonist) Homatropine->M3_Receptor No_Binding Binding Blocked PLC Phospholipase C (PLC) Activation Gq_Protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3_DAG IP3 and DAG Production PIP2->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction cluster_workflow Experimental Workflow Start Start Tissue_Prep Isolated Tissue Preparation (e.g., Guinea Pig Ileum) Start->Tissue_Prep Equilibration Equilibration in Organ Bath Tissue_Prep->Equilibration Control_CRC Generate Control Acetylcholine Concentration-Response Curve Equilibration->Control_CRC Incubate_Antagonist Incubate with This compound Control_CRC->Incubate_Antagonist Antagonist_CRC Generate Acetylcholine Concentration-Response Curve in presence of Homatropine Incubate_Antagonist->Antagonist_CRC Repeat Repeat with different Homatropine concentrations Antagonist_CRC->Repeat Repeat->Incubate_Antagonist Yes Schild_Plot Construct Schild Plot and Determine pA₂ Repeat->Schild_Plot No End End Schild_Plot->End

References

A Comparative Guide to the Reproducibility of Homatropine Bromide Effects in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the effects of Homatropine Bromide across different animal strains, focusing on its application in preclinical research. Due to a notable lack of direct comparative studies, this document synthesizes available data to offer insights into the reproducibility of its effects, particularly mydriasis (pupil dilation), and discusses potential systemic implications. The information is intended to aid in the design of experimental protocols and the interpretation of results.

Executive Summary

This compound is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, widely used for its mydriatic and cycloplegic (paralysis of accommodation) properties.[1] While its mechanism of action is well-understood, the reproducibility of its effects, including onset, duration, and systemic absorption, across common laboratory animal strains such as rats, mice, and rabbits, is not well-documented in publicly available literature. This guide compiles the available data to facilitate more informed use of this compound in research settings.

Mechanism of Action: Muscarinic Receptor Blockade

This compound functions by blocking muscarinic acetylcholine receptors in the iris sphincter muscle and the ciliary body.[1][2] This inhibition of cholinergic stimulation leads to relaxation of the iris sphincter, resulting in mydriasis, and paralysis of the ciliary muscle, leading to cycloplegia. The signaling pathway is a direct antagonism of the parasympathetic nervous system's control over pupillary constriction and lens accommodation.

This compound Signaling Pathway Mechanism of Action of this compound cluster_effect Effect ACh Acetylcholine M_Receptor Muscarinic Receptor (Iris Sphincter & Ciliary Muscle) ACh->M_Receptor Binds to Contraction Muscle Contraction M_Receptor->Contraction Activates Homatropine This compound Homatropine->M_Receptor Blocks Mydriasis Mydriasis & Cycloplegia Mydriasis Assessment in Rabbits Experimental Workflow for Mydriasis Assessment Animal_Prep Animal Acclimatization & Baseline Measurements Dosing Topical Administration of this compound (one eye, control in other) Animal_Prep->Dosing Pupil_Measure Pupil Diameter Measurement (at specified time intervals) Dosing->Pupil_Measure Observation Observation for Local & Systemic Adverse Effects Pupil_Measure->Observation Data_Analysis Data Analysis (Onset, Duration, Max Dilation) Observation->Data_Analysis

References

Benchmarking Homatropine Bromide Against Novel Muscarinic Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the established muscarinic antagonist, Homatropine Bromide, with a selection of novel antagonists exhibiting distinct receptor selectivity profiles. The aim is to offer an objective evaluation of their performance based on experimental data, aiding researchers and drug development professionals in the selection of appropriate pharmacological tools and the identification of promising therapeutic candidates.

This compound is a non-selective muscarinic receptor antagonist, competitively inhibiting the action of acetylcholine (B1216132) at all five muscarinic receptor subtypes (M1-M5).[1][2][3][4] Its broad activity has led to various therapeutic uses, but also to a range of side effects. In contrast, recent drug discovery efforts have focused on developing novel antagonists with greater selectivity for specific muscarinic receptor subtypes, aiming to achieve more targeted therapeutic effects with an improved safety profile.

This guide will focus on a comparative analysis of this compound against three distinct novel antagonists:

  • Darifenacin: A potent and selective M3 receptor antagonist.[5][6][7][8]

  • Tiotropium (B1237716): A long-acting antagonist with kinetic selectivity for M1 and M3 receptors over the M2 subtype.[9][10]

  • VU6019650: A recently developed, highly selective M5 receptor antagonist.

Comparative Analysis of Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a critical determinant of its potency. The inhibition constant (Ki) or its logarithmic transformation (pKi) is a measure of this affinity, with lower Ki and higher pKi values indicating greater affinity. The following table summarizes the binding affinities of this compound and the selected novel antagonists across the five human muscarinic receptor subtypes (M1-M5).

CompoundM1 pKiM2 pKiM3 pKiM4 pKiM5 pKiSelectivity Profile
This compound ~7.2 (est.)~7.1 (pA2)[1][11]~7.2 (pA2)[1][11]N/AN/ANon-selective
Darifenacin 7.9[5]7.5[5]9.1[5]N/AN/AM3 > M1 > M2
Tiotropium HighModerateHighN/AN/AM1/M3 > M2 (Kinetic)
VU6019650 < 6.3 (IC50)< 6.3 (IC50)< 6.3 (IC50)< 6.3 (IC50)7.4 (IC50)M5-selective

Comparative Analysis of Functional Potency

Functional potency measures the ability of an antagonist to inhibit a receptor-mediated response. This is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve, or as the IC50, the concentration of an inhibitor that gives a half-maximal inhibition.

CompoundM1 Functional Potency (pA2/IC50)M2 Functional Potency (pA2/IC50)M3 Functional Potency (pA2/IC50)M4 Functional Potency (pA2/IC50)M5 Functional Potency (pA2/IC50)
This compound N/A7.21 (pA2, guinea pig atria)[1][11]7.13 (pA2, guinea pig stomach)[1][11]N/AN/A
Darifenacin 7.9 (pA2)[5]7.48 (pA2)[5]8.66 - 9.4 (pA2)[5]N/AN/A
Tiotropium HighModerateHighN/AN/A
VU6019650 >10,000 nM (IC50)>10,000 nM (IC50)>10,000 nM (IC50)>10,000 nM (IC50)36 nM (IC50)

Note: Functional potency can vary depending on the tissue and the specific agonist used in the assay.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathways of muscarinic receptors and the workflows for key experimental assays used to characterize these antagonists.

G cluster_m135 M1, M3, M5 Receptor Signaling cluster_m24 M2, M4 Receptor Signaling Acetylcholine Acetylcholine M1/M3/M5 M1/M3/M5 Acetylcholine->M1/M3/M5 binds Gq/11 Gq/11 M1/M3/M5->Gq/11 activates PLC PLC Gq/11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca2+ release IP3->Ca2+ release PKC activation PKC activation DAG->PKC activation Acetylcholine_2 Acetylcholine M2/M4 M2/M4 Acetylcholine_2->M2/M4 binds Gi/o Gi/o M2/M4->Gi/o activates Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase inhibits ATP ATP Adenylyl Cyclase->ATP converts cAMP cAMP ATP->cAMP to Antagonist Antagonist Antagonist->M1/M3/M5 blocks Antagonist->M2/M4 blocks

Muscarinic Receptor Signaling Pathways

cluster_binding Radioligand Binding Assay Workflow cluster_functional Functional Assay (Calcium Mobilization) Workflow A Prepare cell membranes expressing muscarinic receptors B Incubate membranes with radiolabeled ligand (e.g., [3H]-NMS) A->B C Add increasing concentrations of unlabeled antagonist (competitor) B->C D Separate bound from free radioligand by filtration C->D E Quantify radioactivity of bound ligand D->E F Analyze data to determine Ki value E->F G Culture cells expressing Gq-coupled muscarinic receptors (M1, M3, M5) H Load cells with a calcium-sensitive fluorescent dye G->H I Pre-incubate cells with antagonist at various concentrations H->I J Stimulate cells with a muscarinic agonist I->J K Measure changes in intracellular calcium using a fluorescence plate reader J->K L Analyze data to determine IC50 or pA2 value K->L

Experimental Assay Workflows

Experimental Protocols

Radioligand Binding Assay for Ki Determination

This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human muscarinic receptor subtype of interest.

  • Radioligand: Typically [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-labeled antagonist (competitor): The test compound (e.g., this compound, Darifenacin).

  • Non-specific binding control: A high concentration of a non-labeled, non-selective antagonist (e.g., atropine).

  • Glass fiber filters and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of a non-selective antagonist.

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization for IC50/pA2 Determination

This protocol measures the ability of an antagonist to inhibit agonist-induced calcium mobilization in cells expressing Gq-coupled muscarinic receptors (M1, M3, M5).

Materials:

  • CHO or HEK293 cells stably expressing the human M1, M3, or M5 muscarinic receptor.

  • Cell culture medium and supplements.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine).

  • Test antagonist.

  • Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR).

Procedure:

  • Cell Culture: Plate the cells in black-walled, clear-bottom 96- or 384-well plates and grow to confluence.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye in assay buffer. Incubate for a specified time at 37°C.

  • Antagonist Incubation: Add varying concentrations of the test antagonist to the wells and incubate for a period to allow for receptor binding.

  • Agonist Stimulation: Place the plate in the fluorescence plate reader. After establishing a baseline fluorescence reading, automatically inject a fixed concentration of the muscarinic agonist (typically the EC80 concentration) into each well.

  • Fluorescence Measurement: Immediately following agonist addition, measure the change in fluorescence intensity over time.

  • Data Analysis:

    • For IC50 determination: Plot the peak fluorescence response (or area under the curve) against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • For pA2 determination (Schild Analysis): Perform full agonist concentration-response curves in the presence of several fixed concentrations of the antagonist. Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the log of the antagonist concentration should yield a straight line with a slope of 1 for a competitive antagonist. The x-intercept of this line is the pA2 value.

Conclusion

The selection of a muscarinic antagonist for research or therapeutic development depends critically on the desired pharmacological profile. This compound, as a non-selective antagonist, remains a useful tool for inducing a general blockade of the muscarinic system. However, for applications requiring more targeted effects and potentially fewer side effects, the novel subtype-selective antagonists offer significant advantages.

Darifenacin's high selectivity for the M3 receptor makes it a valuable tool for studying and treating conditions involving smooth muscle contraction, such as overactive bladder.[6][7][8] Tiotropium's long duration of action and kinetic selectivity for M1/M3 receptors have established it as a cornerstone therapy for chronic obstructive pulmonary disease.[9][10] The development of highly selective ligands like VU6019650 for the M5 receptor opens new avenues for investigating the role of this receptor subtype in the central nervous system and its potential as a target for neurological and psychiatric disorders.

This guide provides a framework for comparing these antagonists. Researchers should consider the specific receptor subtypes involved in their biological system of interest and the desired duration of action when selecting the most appropriate compound for their studies. The provided experimental protocols offer a starting point for the in-house characterization and comparison of these and other muscarinic antagonists.

References

Limited Evidence from Clinical Trials on the Efficacy of Homatropine Bromide Versus Placebo

Author: BenchChem Technical Support Team. Date: December 2025

A review of available clinical trial data reveals a scarcity of evidence directly comparing the efficacy of Homatropine (B1218969) Bromide to placebo. One key study investigated the use of 5% homatropine eye drops for pain relief in patients with corneal abrasions and found no statistically significant difference in pain reduction compared to a placebo. This finding underscores the need for further research to substantiate the clinical benefits of Homatropine Bromide in various applications.

Quantitative Data Summary

The primary clinical trial identified was a triple-blind randomized controlled trial that assessed the change in visual analogue scale (VAS) pain ratings over 24 hours. The results, as summarized in the table below, show a comparable therapeutic benefit between the homatropine and placebo groups.

Treatment GroupNumber of Patients (n)Percentage of Patients with >20 mm VAS Decrease at 12 hours95% Confidence Interval (CI)
5% Homatropine2050%-27.2% to 72.8%
Placebo (0.5% hypromellose)2060%-36.1% to 80.9%

Data from a randomized controlled trial on pain associated with corneal abrasion.[1]

Experimental Protocol of a Key Study

The aforementioned study employed a rigorous methodology to minimize bias and ensure the validity of its findings.[1]

  • Study Design: A triple-blind randomized controlled trial was conducted.

  • Participants: The study included a convenience sample of eligible consenting adults with mechanical corneal abrasions.

  • Intervention: Patients were randomized to receive either 5% homatropine eye drops (active group) or 0.5% hypromellose eye drops (placebo group).

  • Dosing Regimen: The eye drops were instilled at 0, 6, 12, and 18 hours.

  • Outcome Measurement: Visual analogue scale (VAS) pain ratings were performed at 0, 6, 12, 18, and 24 hours.

  • Primary Outcome: The primary endpoint was the achievement of a clinically significant reduction in pain, defined as a decrease of more than 20 mm on the VAS from the time of enrollment to each subsequent time point.

Mechanism of Action: Signaling Pathway

Homatropine is an anticholinergic agent that functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors.[2][3] By blocking these receptors, it inhibits the action of acetylcholine, a neurotransmitter involved in various parasympathetic nervous system functions.[4] In the eye, this action leads to mydriasis (dilation of the pupil) and cycloplegia (paralysis of the ciliary muscle).[2][4]

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Effector Cell (e.g., Iris Sphincter Muscle) ACh Acetylcholine (ACh) M_Receptor Muscarinic Receptor ACh->M_Receptor Binds to G_Protein G-Protein M_Receptor->G_Protein Activates Effector Effector (e.g., Phospholipase C) G_Protein->Effector Activates Response Cellular Response (e.g., Muscle Contraction) Effector->Response Homatropine This compound Homatropine->M_Receptor Blocks

Homatropine's antagonistic action on muscarinic receptors.

Clinical Trial Workflow

The logical flow of the randomized controlled trial comparing homatropine to a placebo is depicted in the diagram below. This illustrates the key stages of the study from patient recruitment to the final analysis of the results.

Start Patient Recruitment (Corneal Abrasion) Eligibility Eligibility Screening Start->Eligibility Randomization Randomization Eligibility->Randomization Eligible exit exit Eligibility->exit Not Eligible Group_A Group A: Homatropine 5% Randomization->Group_A Group_B Group B: Placebo Randomization->Group_B Intervention_A Administer Eye Drops (0, 6, 12, 18h) Group_A->Intervention_A Intervention_B Administer Eye Drops (0, 6, 12, 18h) Group_B->Intervention_B Outcome Pain Assessment (VAS) (0, 6, 12, 18, 24h) Intervention_A->Outcome Intervention_B->Outcome Analysis Data Analysis Outcome->Analysis

Workflow of the randomized controlled trial.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Homatropine Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Homatropine Bromide, a compound requiring careful management to protect both personnel and the environment. Adherence to these procedural steps will support a safe and compliant laboratory setting.

Disposal and Handling Protocols

The proper disposal of this compound and its contaminated packaging must be conducted in accordance with all applicable local, state, and federal regulations.[1][2] It is crucial to treat this substance as potentially hazardous and to prevent its release into the environment.[3][4]

Key Disposal and Handling Information:

ParameterGuidelineSource
Waste Classification Pharmaceutical Waste. May be classified as hazardous waste depending on jurisdiction.[1][5][6][7]
Containerization Keep in suitable, closed, and properly labeled containers for disposal.[3][4]
Unused Product Disposal Dispose of as unused product. Options may include incineration in a licensed facility.[1][8][9]
Contaminated Packaging Can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture to prevent reuse and dispose of in a sanitary landfill or via controlled incineration with flue gas scrubbing.[1][3][4]
Environmental Precautions Discharge into the environment, including drains and water courses, must be avoided.[1][3][4][9][10][1][3][4][9][10]
Spill Cleanup Use dry clean-up procedures to avoid generating dust.[1] Sweep or vacuum up spillage and collect in a suitable container for disposal.[9] Finish cleaning by spreading water on the contaminated surface.[11][1][9][11]
Personal Protective Equipment (PPE) Wear suitable protective clothing, chemical-impermeable gloves, safety glasses, and a dust respirator.[1][3][9][1][3][9]

Experimental Protocol: Decontamination and Disposal Workflow

The following protocol outlines the step-by-step methodology for the safe handling and disposal of this compound waste in a laboratory setting.

Materials:

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses, dust respirator

  • Appropriate waste disposal container (closed, labeled)

  • Tools for cleanup (e.g., shovel, broom, dustpan)

  • Water for decontamination

Procedure:

  • Personnel Protection: Before handling any waste, ensure all personnel are wearing the appropriate PPE, including gloves, a lab coat, safety glasses, and a dust respirator.[1]

  • Waste Segregation: Collect all unused this compound and any materials contaminated with it (e.g., filter paper, weighing boats) and place them in a designated, clearly labeled, and closed waste container.[3][4]

  • Container Management:

    • For unused product: The container should be tightly sealed and stored in a dry, cool, and well-ventilated place away from incompatible materials.[3]

    • For empty/contaminated packaging: If recycling is an option, triple-rinse the container with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. If recycling is not feasible, puncture the container to prevent reuse and dispose of it in a sanitary landfill or through controlled incineration.[1][3][4]

  • Spill Management:

    • In case of a spill, avoid generating dust.[1]

    • Use appropriate tools to carefully place the spilled solid into a convenient waste disposal container.[11]

    • Clean the contaminated surface by spreading water and dispose of the cleaning materials according to local and regional authority requirements.[11]

  • Final Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous material disposal company.[9] Ensure that all disposal activities comply with federal, state, and local regulations.[1] Do not discharge any waste containing this compound into drains or the environment.[3][4][10]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

A Start: this compound Waste Generated B Assess Waste Type A->B C Unused Product B->C  Product D Contaminated Packaging B->D  Packaging E Spill Material B->E  Spill F Segregate and Containerize in Labeled, Closed Container C->F H Triple-Rinse for Recycling? D->H L Use Dry Cleanup Methods. Containerize. E->L G Store in a Dry, Cool, Well-Ventilated Area F->G M Arrange for Licensed Hazardous Waste Disposal G->M I Collect Rinsate as Chemical Waste H->I Yes K Puncture and Dispose in Sanitary Landfill or Incinerate H->K No J Recycle Container I->J I->M L->M N End: Disposal Complete and Documented M->N

References

Personal protective equipment for handling Homatropine Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Homatropine Bromide, including personal protective equipment (PPE), procedural guidance, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemStandard/Specification
Eye/Face Protection Safety Goggles with Side-ShieldsMust conform to EN 166 (EU) or be NIOSH (US) approved.[1][2]
Skin Protection Protective GlovesChemically impermeable gloves tested according to EN 374 are suitable.[1][3] Gloves must be inspected prior to use.[1][2][4][5]
Protective ClothingWear impervious, fire/flame-resistant clothing.[1][2][4][6] For larger quantities, a disposable laboratory coat or coverall of low permeability is recommended.[7]
Respiratory Protection RespiratorA dust mask or suitable respirator should be used.[6][8] If exposure limits are exceeded or irritation is experienced, a full-face respirator is required.[1][2][4]

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to proper handling and emergency protocols is critical to maintaining a safe laboratory environment.

Standard Handling Procedure:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][2][7] The use of a laboratory fume hood is recommended where possible.[8]

  • Avoid Dust Formation: Take measures to avoid the formation of dust and aerosols.[1][2][7]

  • Personal Hygiene: Wash hands thoroughly after handling the compound.[1][2][6] Do not eat, drink, or smoke in the handling area.[1][2][6]

  • Clothing: Remove any contaminated clothing and wash it before reuse.[1][8]

Emergency First Aid:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[1][2]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and consult a doctor.[1][2]

  • In Case of Eye Contact: Rinse the eyes with pure water for at least 15 minutes and seek medical advice.[1][2]

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1][2]

Spill and Disposal Plan

Proper management of spills and waste is essential to prevent environmental contamination and further exposure.

Spill Containment and Cleanup:

  • Evacuate and Ventilate: Evacuate personnel from the spill area and ensure adequate ventilation.[1][2]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1][2]

  • Cleanup: Use personal protective equipment.[1][2] For solid spills, sweep up the material and place it into a suitable, closed container for disposal.[8] Avoid generating dust.[7][9]

Disposal:

  • Product: Dispose of the contents and container at an appropriate treatment and disposal facility in accordance with all applicable laws and regulations.[1][2]

  • Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1][2] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1][2]

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Assess Risks & Review SDS B Select & Inspect PPE A->B C Ensure Adequate Ventilation B->C D Handle Compound (Avoid Dust) C->D E Decontaminate Work Area D->E H Dispose of Waste in Accordance with Regulations D->H F Remove & Dispose of PPE Correctly E->F G Wash Hands Thoroughly F->G

Safe handling workflow for this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.